Product packaging for 2,2'-Dinitrobibenzyl(Cat. No.:CAS No. 16968-19-7)

2,2'-Dinitrobibenzyl

Cat. No.: B146402
CAS No.: 16968-19-7
M. Wt: 272.26 g/mol
InChI Key: YBOZRPPSBVIHGJ-UHFFFAOYSA-N
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Description

2,2'-Dinitrobibenzyl, also known as this compound, is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85868. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O4 B146402 2,2'-Dinitrobibenzyl CAS No. 16968-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-2-[2-(2-nitrophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12N2O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOZRPPSBVIHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168736
Record name 2,2'-Dinitrobibenzyl
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Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16968-19-7
Record name 2,2′-Dinitrodibenzyl
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Record name 16968-19-7
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Record name 2,2'-Dinitrobibenzyl
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Record name O,o'-dinitrobibenzyl
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Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Dinitrobibenzyl (CAS: 16968-19-7)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical characterization of 2,2'-Dinitrobibenzyl, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[1] It is sparingly soluble in water but shows solubility in organic solvents such as ethanol and acetone.[1] Key physicochemical data are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₄[1][2]
Molecular Weight 272.26 g/mol [2]
CAS Number 16968-19-7[1]
Melting Point 121-122 °C[3][4]
Boiling Point (Predicted) 391.6 ± 22.0 °C at 760 mmHg[2][3]
Density (Experimental) 1.452 g/cm³[5]
Appearance Light yellow powder/White to Orange to Green powder to crystal[1][6]

Spectroscopic Data

The structural identity of this compound is well-characterized by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹HCDCl₃7.96dd8.2, 1.2H-3
7.54pseudo tH-5
7.42dd7.7, 1.3H-6
7.38pseudo tH-4
3.25sCH₂
¹³CCDCl₃149.37
136.01
133.30
132.49
127.56
124.84
34.44

Source:[4]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns.

m/zRelative Intensity (%)Assignment
2731[M+H]⁺
2558
2379
17821
136100
12070
9285

Source:[4]

Infrared (IR) Spectroscopy

Key IR absorption bands are observed at: 2962, 2854, 2343, 1608, 1576, 1509, 1443, 1344, 1310, 1262, 1201, 1164, 1126, 1073, 1041, 959, 859, 787, 749, 704, 666, 567, 531, 421 cm⁻¹.[4]

X-ray Crystallography

Single-crystal X-ray diffraction analysis has provided detailed insights into the three-dimensional structure of this compound.

ParameterValue
Crystal System Monoclinic
Space Group P2/c
Unit Cell Dimensions a = 7.5678 (8) Åb = 14.4964 (16) Åc = 5.9874 (5) Åβ = 108.607 (6)°
Volume 622.52 (11) ų
Z 2

Source:[5]

In the solid state, the molecule possesses an inversion center at the midpoint of the ethylene bridge.[5] The nitro group is inclined at an angle of 33.2° to the plane of the phenyl ring.[5]

Synthesis and Reactivity

This compound is primarily synthesized via the oxidative coupling of 2-nitrotoluene. It serves as a crucial intermediate in the synthesis of the antiepileptic drug Carbamazepine.[2][7]

Synthesis_of_Carbamazepine o_nitrotoluene o-Nitrotoluene dinitrobibenzyl This compound o_nitrotoluene->dinitrobibenzyl Oxidative Coupling diaminobibenzyl 2,2'-Diaminobibenzyl dinitrobibenzyl->diaminobibenzyl Reduction iminostilbene Iminostilbene diaminobibenzyl->iminostilbene Cyclization carbamazepine Carbamazepine iminostilbene->carbamazepine Carbamoylation Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_application Application synthesis Synthesis of this compound purification Purification (Crystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI) purification->ms ir IR Spectroscopy purification->ir xray X-ray Crystallography purification->xray intermediate Intermediate for Carbamazepine Synthesis xray->intermediate

References

physical and chemical properties of 2,2'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2'-Dinitrobibenzyl, a significant intermediate in organic synthesis. The document details its characteristics, experimental protocols for its preparation, and its role in the synthesis of pharmaceutical compounds.

Core Physical and Chemical Properties

This compound, with the CAS number 16968-19-7, is a dinitro-dibenzyl functional compound.[1] It presents as a solid that can range in color from white to pale brown or light yellow.[1][2]

Physical Properties

A summary of the key physical properties of this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂N₂O₄[3][4][5][6]
Molecular Weight 272.26 g/mol [3][4][6]
Melting Point 121-122°C[3][6]
Boiling Point (Predicted) 391.6 ± 22.0 °C at 760 mmHg[2][6][7][8]
Density (Predicted) 1.317 ± 0.06 g/cm³[2][6][7][8]
Appearance White to Orange to Green powder to crystal; light yellow powder[2]
Solubility Sparingly soluble in water; Soluble in organic solvents such as ethanol and acetone.[1] Also slightly soluble in DMSO and very slightly in heated methanol.[2][6][8]
Flash Point 178.9°C
Refractive Index 1.628[7]
Chemical and Spectroscopic Properties

This compound is primarily utilized as a versatile building block in organic synthesis.[1] Its chemical reactivity is centered around the nitro groups, which can undergo reduction to form amino groups, a critical step in the synthesis of various heterocyclic compounds.[1][9]

The spectroscopic data provides the structural confirmation of the compound.

Spectroscopic DataValuesSource(s)
¹H NMR (500.1 MHz, CDCl₃) δ = 7.96 (dd, J = 8.2 Hz, J = 1.2 Hz, 2H), 7.54 (pseudo t, 2H), 7.42 (dd, J = 7.7 Hz, J = 1.3 Hz, 2H), 7.38 (pseudo t, 2H), 3.25 (s, 4H, CH₂)[3]
¹³C NMR (125.8 MHz, CDCl₃) δ = 149.37, 136.01, 133.30, 132.49, 127.56, 124.84, 34.44[3]
IR (ATR, cm⁻¹) 2962, 2854, 1608, 1576, 1509, 1443, 1344, 1310, 859, 787, 749, 704[3]
Mass Spectrometry (EI, 70 eV) m/z (%) = 273 (1) [M+H]⁺, 255 (8), 237 (9), 178 (21), 136 (100), 120 (70), 92 (85)[3]

Experimental Protocols

Synthesis of this compound from 2-Nitrotoluene

This protocol is based on the oxidative coupling of 2-nitrotoluene, which has been optimized to achieve a high yield.[3][9]

Materials:

  • 2-Nitrotoluene

  • Potassium tert-butoxide

  • Bromine

  • Dry Tetrahydrofuran (THF)

  • Deionized Water

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride solution

  • Magnesium sulfate (MgSO₄)

  • Nitrogen gas supply

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-nitrotoluene (2.00 g, 15.0 mmol) in dry THF (90 mL) in a round-bottom flask.[3]

  • Cool the solution to 0°C using an ice bath.[3]

  • Add potassium t-butoxide to the cooled solution and stir for 2 minutes.[3]

  • Add bromine (3.12 g, 19.5 mmol) to the reaction mixture.[3]

  • Stir the reaction for an additional 5 minutes.[3]

  • Quench the reaction by adding the mixture to 500 mL of an ice/water mixture.[3]

  • Collect the resulting precipitate by filtration.[3]

  • Extract the filtrate with CH₂Cl₂ (3 x 100 mL).[3]

  • Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by a saturated sodium chloride solution.[3]

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.[3]

  • Purify the crude product by crystallization from a water/ethanol (1:2) mixture to yield this compound as a white solid (yield: 95%).[3]

Key Applications and Logical Workflow

A primary application of this compound is its role as a key intermediate in the synthesis of Carbamazepine, an antiepileptic drug.[7][8] The synthetic pathway involves the reduction of the nitro groups of this compound to form 2,2'-diaminobibenzyl, which then undergoes ring-closing and dehydrogenation steps.

Synthesis_of_2_2_Dinitrobibenzyl cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product A 2-Nitrotoluene D Oxidative Coupling in THF at 0-20°C A->D B Potassium tert-butoxide B->D C Bromine C->D E Quenching with Ice/Water D->E Quench F Extraction with CH2Cl2 E->F Filter & Extract G Crystallization (H2O/EtOH) F->G Wash & Dry H This compound G->H Purify

Caption: Experimental workflow for the synthesis of this compound.

Carbamazepine_Synthesis_Pathway A This compound B 2,2'-Diaminobibenzyl A->B Catalytic Reduction (e.g., H2, Pd/C) C 10,11-Dihydro-5H- dibenzo[b,f]azepine B->C Ring-closing via Amine Condensation D Carbamazepine C->D Catalytic Dehydrogenation

Caption: Role of this compound in Carbamazepine synthesis.

Safety and Handling

This compound is classified as a hazardous chemical.[1] It may cause skin, eye, and respiratory system irritation.[1] Appropriate personal protective equipment, such as gloves and safety goggles, should be worn when handling this compound.[1] In case of exposure, immediate medical attention is advised.[1] It should be stored in a sealed container in a dry, room-temperature environment.[2][6][8]

This guide serves as a foundational resource for professionals working with this compound, providing essential data and procedural information to support research and development activities.

References

Synthesis of 2,2'-Dinitrobibenzyl from o-Nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2'-Dinitrobibenzyl, with the chemical formula C₁₄H₁₂N₂O₄, is a key chemical intermediate, most notably in the synthesis of the antiepileptic drug Oxcarbazepine.[1] The manufacturing process for this intermediate frequently starts from o-nitrotoluene, making its efficient synthesis a subject of significant interest in industrial and pharmaceutical chemistry.[1][2] This guide provides an in-depth overview of the primary synthesis methods, detailed experimental protocols, and comparative data for researchers and professionals in chemical and drug development.

Core Synthesis Pathways

The conversion of o-nitrotoluene to this compound is primarily achieved through the oxidative coupling of two o-nitrotoluene molecules. This transformation hinges on the deprotonation of the acidic benzylic protons of o-nitrotoluene by a strong base to form an o-nitrobenzyl anion. This reactive intermediate is then dimerized through an oxidative process.

The main variations in this synthetic approach lie in the choice of base, solvent, and oxidizing agent, each influencing the reaction's efficiency, safety, and product purity.

  • Base and Solvent System : Strong bases such as potassium tert-butoxide, sodium ethoxide, and sodium methoxide are commonly employed.[2][3][4] The choice of solvent is critical; while aprotic solvents like tetrahydrofuran (THF) or hydrocarbons like cyclohexane are effective, other solvents can lead to different reaction pathways.[3][4] For instance, autoxidation in t-butanol favors the formation of the desired dinitrobibenzyl, whereas using dimethyl sulfoxide (DMSO) can lead to the formation of 1,2-di(o-nitrophenyl)-ethanol.[5]

  • Oxidizing/Coupling Agent : The dimerization of the o-nitrobenzyl anion can be induced by various agents. Mild oxidizing agents like bromine have been shown to be highly effective.[3] Other methods employ air or oxygen, sometimes in the presence of metal catalysts.[6][7] Certain protocols also utilize reagents like ethyl formate or isoamyl formate in conjunction with the base.[1][4]

An alternative, multi-step route involves an initial addition reaction between o-nitrotoluene and o-nitrobenzaldehyde, followed by substitution and reduction steps to yield the final product.[1][8] This method is reported to provide high yields and purity, avoiding some of the challenges associated with direct oxidative coupling.[1]

reaction_pathway ont o-Nitrotoluene anion o-Nitrobenzyl Anion ont->anion  Strong Base  (e.g., KOtBu) product This compound anion->product  Oxidative Dimerization  (e.g., with Br₂ or O₂) experimental_workflow A Reaction Setup (o-Nitrotoluene in THF under N₂) B Cooling to 0°C A->B C Base Addition (Potassium t-Butoxide) B->C D Oxidant Addition (Bromine) C->D E Reaction Quench (Addition to Ice/Water) D->E F Workup (Filtration, Extraction, Washing) E->F G Purification (Crystallization from H₂O/EtOH) F->G H Product Characterization (MP, NMR, IR) G->H

References

An In-depth Technical Guide to 2,2'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dinitrobibenzyl, also known by its IUPAC name 1-nitro-2-[2-(2-nitrophenyl)ethyl]benzene, is a dinitro aromatic compound that serves as a crucial intermediate in various organic syntheses.[1] Its primary significance lies in its role as a key precursor in the industrial production of Carbamazepine, a first-line antiepileptic drug.[2][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and analytical data, tailored for professionals in chemical research and pharmaceutical development.

Chemical Identity and Properties

This compound is a yellow crystalline solid.[1] It is characterized by the presence of two nitro groups attached to the ortho positions of the two phenyl rings of a bibenzyl core structure.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference(s)
IUPAC Name 1-nitro-2-[2-(2-nitrophenyl)ethyl]benzene[5][6]
Synonyms 1,2-Bis(2-nitrophenyl)ethane, o,o'-Dinitrobibenzyl[2][5]
CAS Number 16968-19-7[5]
Molecular Formula C₁₄H₁₂N₂O₄[5]
Molecular Weight 272.26 g/mol [5][6]
Melting Point 121-122°C[2][7]
Boiling Point 391.6°C (Predicted)[3]
Density 1.317 g/cm³ (Predicted)[2][3]
Appearance Pale brown to light brown solid[3]
Solubility Sparingly soluble in water; Soluble in DMSO, Methanol (heated), Ethanol, Acetone[1][3]

Spectroscopic and Analytical Data

Detailed spectroscopic analysis is crucial for the identification and quality control of this compound during synthesis and in subsequent applications.

Table 2: Spectroscopic Data

Analysis TypeDataReference(s)
¹H NMR (500.1 MHz, CDCl₃, 300 K): δ = 7.96 (dd, J = 8.2, 1.2 Hz, 2H), 7.54 (pseudo t, 2H), 7.42 (dd, J = 7.7, 1.3 Hz, 2H), 7.38 (pseudo t, 2H), 3.25 (s, 4H, CH₂)[7]
¹³C NMR (125.8 MHz, CDCl₃, 300 K): δ = 149.37, 136.01, 133.30, 132.49, 127.56, 124.84, 34.44[7]
Mass Spec. (EI) (70 eV): m/z (%) = 273 (1) [M+H]⁺, 255 (8), 237 (9), 178 (21), 136 (100), 120 (70), 92 (85)[7]
IR (ATR) 2962, 2854, 1608, 1576, 1509, 1443, 1344 cm⁻¹[7]

Synthesis Protocols and Methodologies

The synthesis of this compound can be achieved through several routes. Below are two prominent experimental protocols.

Method 1: Dimerization of 2-Nitrotoluene

This method provides a high-yield, two-step process starting from 2-nitrotoluene.[7]

Experimental Protocol:

  • Anion Formation: Dissolve 2-nitrotoluene (15.0 mmol) in dry tetrahydrofuran (THF, 90 mL) under a nitrogen atmosphere and cool the solution to 0°C.

  • Add potassium t-butoxide and stir the reaction mixture for 2 minutes.

  • Coupling Reaction: Add bromine (19.5 mmol) to the mixture and continue stirring for an additional 5 minutes.

  • Work-up: Quench the reaction by adding the mixture to 500 mL of an ice/water slurry.

  • Collect the resulting precipitate by filtration.

  • Extract the aqueous filtrate with dichloromethane (CH₂Cl₂, 3 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution and saturated sodium chloride solution.

  • Dry the organic phase over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization from a water/ethanol (1:2) mixture to yield this compound as a white solid (95% yield).[7]

G Synthesis of this compound from 2-Nitrotoluene cluster_0 Reaction Setup cluster_1 Anion Formation & Coupling cluster_2 Work-up & Purification A 2-Nitrotoluene in dry THF B Cool to 0°C under N₂ A->B C Add Potassium t-butoxide (Stir 2 min) B->C D Add Bromine (Stir 5 min) C->D E Quench with Ice/Water D->E F Filter & Extract with CH₂Cl₂ E->F G Wash & Dry Organic Layer F->G H Crystallize from H₂O/EtOH G->H I This compound H->I

A high-level workflow for the synthesis of this compound.
Method 2: Industrial Route for Carbamazepine Synthesis

A multi-step synthesis is often employed in industrial settings, starting from o-nitrobenzaldehyde and o-nitrotoluene. This route is particularly relevant for its direct application in drug manufacturing.[8]

Experimental Protocol:

This patented method involves three main stages: an addition reaction, a substitution reaction with a brominating agent, and a final debromination step.[8]

  • Addition Reaction: React o-nitrotoluene and o-nitrobenzaldehyde in the presence of a base (e.g., potassium hydroxide) and a suitable solvent (e.g., dimethyl sulfoxide) to form 1,2-bis(2-nitrophenyl)ethanol.[8]

  • Bromination: Treat the resulting diol with a brominating agent to yield 1,2-bis(2-nitrophenyl)bromoethane.[8]

  • Debromination/Reduction: Add the bromo-intermediate to a reactor with a solvent like diethylene glycol dimethyl ether. Add a reducing agent, such as sodium borohydride, in batches while maintaining the temperature below 30°C. The reaction is stirred for approximately 2 hours.[8]

  • Work-up and Purification: Pour the reaction mixture into water to precipitate the crude product. The solid is collected by filtration and recrystallized from methanol to afford the purified this compound with a yield of about 92.5%.[8]

G Industrial Synthesis Route for Carbamazepine Intermediate A o-Nitrotoluene + o-Nitrobenzaldehyde B Addition Reaction A->B C 1,2-bis(2-nitrophenyl)ethanol B->C D Bromination C->D E 1,2-bis(2-nitrophenyl)bromoethane D->E F Debromination (Sodium Borohydride) E->F G Crude this compound F->G H Recrystallization (Methanol) G->H I Pure this compound H->I

A multi-step industrial synthesis pathway for this compound.

Applications in Drug Development

The primary and most critical application of this compound is as a key intermediate in the synthesis of Carbamazepine.[2][8][9] Carbamazepine is an essential antiepileptic drug used to manage seizures, treat trigeminal neuralgia, and address certain psychiatric disorders like bipolar disorder.[2][4] The synthesis of Carbamazepine from this compound involves subsequent reduction of the nitro groups and cyclization to form the dibenzo[b,f]azepine core structure.

G Role in Carbamazepine Synthesis A This compound (Key Intermediate) B Reduction & Cyclization (Multi-step process) A->B C Carbamazepine (Active Pharmaceutical Ingredient) B->C D Antiepileptic Drug Formulations C->D

The synthetic relationship of this compound to Carbamazepine.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[5][10]

    • H319: Causes serious eye irritation.[5][10]

    • H335: May cause respiratory irritation.[5]

    • H400: Very toxic to aquatic life.[5]

  • Precautionary Measures:

    • Use in a well-ventilated area or under a fume hood.[11]

    • Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[1][12]

    • Avoid breathing dust.[11]

    • Wash hands thoroughly after handling.[10]

    • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

    • Store in a cool, dry place, sealed in a tightly closed container.[3]

For comprehensive safety information, refer to the substance's Safety Data Sheet (SDS).

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of 2,2'-Dinitrobibenzyl in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of various pharmaceuticals. A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C14H12N2O4[1][2]
Molecular Weight 272.26 g/mol [1][3]
Melting Point 122°C[1][4]
Appearance Pale Brown to Light Brown Solid[1][4]
CAS Number 16968-19-7[1][2]

Qualitative Solubility of this compound

SolventPredicted Qualitative SolubilityRationale
Dimethyl Sulfoxide (DMSO) Slightly Soluble[1][4]DMSO is a highly polar aprotic solvent capable of dissolving a wide range of compounds.
Methanol Very Slightly Soluble (may increase with heating)[1][4]Methanol is a polar protic solvent. The solubility is expected to be limited but can be enhanced by heating.
Hexane Sparingly Soluble to InsolubleAs a non-polar aliphatic solvent, hexane is unlikely to be a good solvent for the moderately polar this compound.
Toluene Moderately SolubleToluene is a non-polar aromatic solvent that may exhibit better solvation of the aromatic rings in this compound compared to aliphatic hydrocarbons.
Acetone Moderately SolubleAcetone is a polar aprotic solvent that is a good general-purpose solvent for many organic compounds.
Dichloromethane Moderately SolubleDichloromethane is a polar aprotic solvent that is effective at dissolving many organic solids.
Ethyl Acetate Moderately SolubleEthyl acetate is a moderately polar solvent that is a good choice for dissolving many organic compounds.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

  • Temperature : For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[5][6][9] This is because the dissolution process is often endothermic, and adding heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

  • Polarity : The polarity of both the solute and the solvent is a critical factor.[5][7][9] A good match between the polarity of this compound and the solvent will lead to higher solubility.

  • Molecular Size : Larger molecules can be more challenging for solvent molecules to surround and solvate, which can lead to lower solubility.[9][10]

  • Pressure : For solid and liquid solutes, pressure has a negligible effect on solubility.[6][9]

cluster_factors Factors Affecting Solubility Temperature Temperature Solubility Solubility of This compound Temperature->Solubility Polarity Polarity ('Like Dissolves Like') Polarity->Solubility MolecularSize Molecular Size MolecularSize->Solubility start Start prepare_solution Prepare Supersaturated Solution (Excess Solute in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with shaking) prepare_solution->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample analyze Analyze Concentration (e.g., HPLC, UV-Vis) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

References

melting point and boiling point of 2,2'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Dinitrobibenzyl

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, a key intermediate in the synthesis of the antiepileptic drug Carbamazepine.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, with a focus on precise data presentation and detailed experimental methodologies.

Physicochemical Data of this compound

The physical properties of this compound are crucial for its identification, purification, and handling in a laboratory setting. The following table summarizes its key quantitative data.

PropertyValueSource(s)
Melting Point 122°C[1][2][3][4]
120.0 to 123.0 °C
121°C[5]
180-182°C[6]
Boiling Point 391.6°C (at 760 mmHg)[1]
391.6±22.0 °C (Predicted)[2][3]
Molecular Formula C₁₄H₁₂N₂O₄[1][6][7]
Molecular Weight 272.26 g/mol [2][3][4]
Appearance White to Orange to Green powder to crystal[6]
Light yellow powder[2][8]

Note on Melting Point Discrepancy: While most sources report the melting point of this compound to be in the range of 120-123°C, one source indicates a significantly higher range of 180-182°C.[6] This higher value may be anomalous or could potentially refer to an isomer, such as p,p'-Dinitrobibenzyl, which has a reported melting point of 179-180°C.[9] Purity of the compound is a critical factor, as impurities can lower the melting point and broaden its range.[10][11][12]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound characterization and purity assessment.[12][13]

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[10]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • This compound sample, finely powdered

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of this compound on a clean, dry surface. Crush the solid into a fine powder using a mortar and pestle.[14]

  • Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. Gently tap the sealed end of the tube on a hard surface to pack the powder down. Repeat until the sample fills the tube to a height of 1-2 mm.[11][14]

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. This saves time in the subsequent accurate measurement.[10]

  • Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it again, but at a much slower rate (approximately 1-2°C per minute) as the temperature approaches the estimated melting point.[10][13]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting point range is T1-T2.[10][14] For a pure compound, this range should be narrow, typically 0.5-1.5°C.[10][11][12]

Boiling Point Determination

Given the high boiling point of this compound (391.6°C), specialized equipment capable of reaching this temperature safely is required. A common method for small quantities is the capillary method using a Thiele tube or a high-temperature melting point apparatus.[15][16]

Apparatus and Materials:

  • High-temperature heating apparatus (e.g., aluminum block or high-boiling point oil bath like silicone oil)

  • Small test tube (fusion tube)

  • Capillary tube, sealed at one end

  • High-temperature thermometer

  • This compound sample

Procedure:

  • Sample Preparation: Place a small amount of liquid this compound (if melted) or a solution in a high-boiling solvent into a fusion tube.

  • Capillary Inversion: Place a capillary tube, with its sealed end pointing up, into the fusion tube containing the sample.[15][17]

  • Apparatus Setup: Attach the fusion tube to a high-temperature thermometer. Immerse the setup in a high-temperature heating bath, ensuring the sample and the thermometer bulb are at the same level.[15]

  • Heating: Heat the apparatus slowly and uniformly.[15] As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[15][16] This indicates that the vapor pressure of the sample has exceeded the external pressure.

  • Data Recording: Stop heating and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance.[16] This is the point where the external pressure equals the vapor pressure of the substance.[18]

Logical and Experimental Workflows

The following diagrams illustrate the logical and experimental workflows for the characterization of this compound.

Logical Workflow for Purity Assessment via Melting Point A Obtain this compound Sample B Determine Melting Point Range (Experimental Protocol) A->B C Compare with Literature Value (e.g., 122°C) B->C D Is the range sharp (e.g., < 2°C) and close to the literature value? C->D Matches G Perform Mixed Melting Point with a pure standard. C->G Does not match or is broad E Sample is likely pure. D->E Yes F Sample is likely impure. D->F No H Is there melting point depression? G->H I Sample is not the expected compound. H->I Yes J Sample identity confirmed. H->J No

Caption: Logical workflow for assessing the purity of a this compound sample.

Experimental Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind sample to a fine powder B Pack 1-2 mm of sample into a capillary tube A->B C Place tube in melting point apparatus B->C D Heat rapidly for approximate M.P. C->D E Cool and heat slowly (1-2°C/min) for accuracy D->E F Record T1 (first liquid) and T2 (all liquid) E->F G Report melting range as T1 - T2 F->G

Caption: Experimental workflow for determining the melting point of a solid compound.

Experimental Workflow for Boiling Point Determination (Capillary Method) cluster_prep Apparatus Setup cluster_measurement Measurement cluster_analysis Result A Place sample in a fusion tube B Invert a sealed capillary tube into the sample A->B C Attach fusion tube to a thermometer B->C D Immerse setup in a high-temperature bath C->D E Heat slowly until a rapid, continuous stream of bubbles emerges D->E F Remove heat and allow to cool slowly E->F G Record temperature when liquid re-enters the capillary tube F->G H Recorded temperature is the boiling point G->H

Caption: Workflow for determining the boiling point using the inverted capillary method.

References

An In-depth Technical Guide on the Spectroscopic Data of 2,2'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-Dinitrobibenzyl, a key intermediate in the synthesis of the antiepileptic drug Carbamazepine.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for researchers and professionals involved in drug development and quality control.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, offering a clear and concise reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃, Frequency: 500.1 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.96dd8.2, 1.22HH-3
7.54pseudo t-2HH-5
7.42dd7.7, 1.32HH-6
7.38pseudo t-2HH-4
3.25s-4HCH₂
Data sourced from ChemicalBook.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound Solvent: CDCl₃, Frequency: 125.8 MHz

Chemical Shift (δ) ppm
149.37
136.01
133.30
132.49
127.56
124.84
34.44
Data sourced from ChemicalBook.[2]

Table 3: IR Spectroscopic Data for this compound Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm⁻¹)Description
2962, 2854C-H stretching
1608, 1576, 1509Aromatic C=C stretching
1509, 1344N-O stretching (asymmetric and symmetric) of nitro group
787, 749C-H out-of-plane bending
Data sourced from ChemicalBook.[2] The characteristic strong absorptions for the nitro group attached to an aromatic ring are expected between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[3]

Table 4: Mass Spectrometry Data for this compound Technique: Electron Ionization (EI), 70 eV

m/zRelative Intensity (%)Assignment
2731[M+H]⁺
2558
2379
17821
136100
12070
9285
Data sourced from ChemicalBook.[2] The molecular weight of this compound is 272.26 g/mol .[1][4][5][6]

Experimental Protocols

The data presented in this guide were obtained through the following experimental procedures.

Synthesis and Purification of this compound Under a nitrogen atmosphere, 2-nitrotoluene (2.00 g, 15.0 mmol) was dissolved in dry tetrahydrofuran (THF, 90 mL) and cooled to 0 °C.[2] Potassium t-butoxide was then added, and the mixture was stirred for 2 minutes before the addition of bromine (3.12 g, 19.5 mmol).[2] After stirring for an additional 5 minutes, the reaction was quenched by adding it to 500 mL of an ice/water mixture. The resulting precipitate was filtered. The filtrate was extracted with CH₂Cl₂ (3 x 100 mL). The combined organic layers were washed with saturated sodium thiosulfate solution and saturated sodium chloride solution, then dried over MgSO₄ and concentrated under reduced pressure. The crude product was purified by crystallization using a water/ethanol (1:2) mixture to yield this compound as a white solid.[2]

NMR Spectroscopy ¹H and ¹³C NMR spectra were acquired on a 500.1 MHz spectrometer.[2] The sample was dissolved in deuterated chloroform (CDCl₃), and the spectra were recorded at 300 K.[2]

Infrared (IR) Spectroscopy The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) technique.[2] Another common method for solid samples involves using a KBr wafer.[5]

Mass Spectrometry (MS) The mass spectrum was recorded using an Electron Ionization (EI) source at an ionization energy of 70 eV.[2]

Workflow Diagram

The following diagram illustrates the general workflow from the synthesis of this compound to its characterization using various spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start 2-Nitrotoluene (Starting Material) reaction Reaction with Potassium t-butoxide and Bromine start->reaction workup Quenching, Extraction, & Washing reaction->workup purification Crystallization (H₂O/EtOH) workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy (ATR) product->ir ms Mass Spectrometry (EI-MS) product->ms nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data ir_data Functional Group Identification ir->ir_data ms_data Molecular Weight & Fragmentation Pattern ms->ms_data final_structure Structural Confirmation nmr_data->final_structure ir_data->final_structure ms_data->final_structure

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 2,2'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2,2'-Dinitrobibenzyl, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Commercial Availability

This compound is available from a variety of chemical suppliers catering to research and development needs. Notable suppliers include:

  • Sigma-Aldrich: Offers the compound, often for early discovery research purposes[1].

  • ChemicalBook: Lists multiple suppliers and provides pricing information[2][3].

  • Guidechem: A platform that aggregates data from various chemical suppliers[4].

  • Pharmaffiliates: Supplies this compound as a reference standard[5].

  • Tokyo Chemical Industry (TCI): A well-known supplier of reagents for research[3].

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 16968-19-7[4][6]
Molecular Formula C₁₄H₁₂N₂O₄[4][6]
Molecular Weight 272.26 g/mol [3][6]
Appearance Pale Brown to Light Brown Solid / Yellow Crystalline Solid[4][7]
Melting Point 121-123.5°C[2][8]
Boiling Point (Predicted) 391.6 ± 22.0 °C[3][7]
Density (Predicted) 1.317 ± 0.06 g/cm³[3][7]
Solubility Sparingly soluble in water; Soluble in DMSO (Slightly), Methanol (Very Slightly, Heated), Ethanol, and Acetone.[3][4][7]
Storage Temperature Room Temperature, Sealed in Dry Conditions[3][7]

Table 2: Spectroscopic Data

TechniqueDataSource(s)
¹H NMR (500.1 MHz, CDCl₃) δ = 7.96 (dd, J = 8.2 Hz, J = 1.2 Hz, 2H), 7.54 (pseudo t, 2H), 7.42 (dd, J = 7.7 Hz, J = 1.3 Hz, 2H), 7.38 (pseudo t, 2H), 3.25 (s, 4H, CH₂)[2]
¹³C NMR (125.8 MHz, CDCl₃) δ = 149.37, 136.01, 133.30, 132.49, 127.56, 124.84, 34.44[2]
Mass Spectrometry (EI, 70 eV) m/z (%) = 273 (1) [M+H]⁺, 255 (8), 237 (9), 178 (21), 136 (100), 120 (70), 92 (85)[2][6]
Infrared (IR) (ATR) 2962, 2854, 1608, 1576, 1509, 1443, 1344, 1310, 859, 787, 749 cm⁻¹[2]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale preparation involves the oxidative coupling of 2-nitrotoluene.

Protocol 1: Oxidative Coupling of 2-Nitrotoluene

This protocol yields this compound as a white solid with a high yield.

Materials:

  • 2-nitrotoluene

  • Potassium tert-butoxide

  • Bromine

  • Dry Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride solution

  • Magnesium sulfate (MgSO₄)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-nitrotoluene (15.0 mmol) in dry THF (90 mL) and cool the solution to 0°C.[2]

  • Add potassium tert-butoxide to the solution and stir for 2 minutes.[2]

  • Add bromine (19.5 mmol) and continue stirring for an additional 5 minutes.[2]

  • Quench the reaction by adding the mixture to 500 mL of an ice/water slurry.[2]

  • Collect the resulting precipitate by filtration.

  • Extract the filtrate with CH₂Cl₂ (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by saturated sodium chloride solution.[2]

  • Dry the organic phase over MgSO₄ and concentrate under reduced pressure.[2]

  • Purify the crude product by crystallization from a 1:2 mixture of H₂O/EtOH to yield this compound. The reported yield is approximately 95%.[2]

Protocol 2: Reductive Debromination

Another patented method involves a three-step synthesis starting from o-nitrobenzaldehyde and o-nitrotoluene, culminating in a debromination step.[9]

Materials:

  • 1,2-bis-(2-nitrobenzophenone) bromoethane

  • Sodium borohydride

  • Diglyme (diethylene glycol dimethyl ether)

  • Methanol

Procedure:

  • Add 1,2-bis-(2-nitrobenzophenone) bromoethane (1.0 mol) and diglyme to a reactor and stir.[9]

  • Portion-wise, add sodium borohydride (0.5-1.0 mol), maintaining the reaction temperature below 30°C, using a water bath for cooling if necessary.[9]

  • After the addition is complete, continue to stir the mixture at room temperature for 0.5 to 2 hours.[9]

  • Pour the reaction mixture into water to precipitate the crude product.[9]

  • Collect the yellow solid by filtration and dry it.

  • Recrystallize the crude product from methanol to obtain pure this compound. Yields are reported to be in the range of 86-92.5%.[9]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of Carbamazepine, an important antiepileptic drug used to treat seizures, neuropathic pain, and bipolar disorder.[3][7] The synthesis involves the reduction of the nitro groups of this compound to form the corresponding diamine, which is then cyclized to form the core structure of Carbamazepine.

Safety and Handling

This compound is classified as a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. It is also very toxic to aquatic life.[10]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4]

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[11]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air.

Visualizations

The following diagrams illustrate the synthesis of this compound and its role in the synthesis of Carbamazepine.

Synthesis_of_2_2_Dinitrobibenzyl cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2_Nitrotoluene 2-Nitrotoluene DNBB This compound 2_Nitrotoluene->DNBB Oxidative Coupling Reagent1 1. KOtBu, THF, 0°C Reagent1->2_Nitrotoluene Reagent2 2. Br₂ Reagent2->2_Nitrotoluene

Caption: Synthesis of this compound from 2-Nitrotoluene.

Role_in_Carbamazepine_Synthesis DNBB This compound Diamine 2,2'-Diaminobibenzyl DNBB->Diamine Reduction (e.g., catalytic hydrogenation) Iminostilbene Iminostilbene Diamine->Iminostilbene Cyclization / Dehydrogenation Carbamazepine Carbamazepine Iminostilbene->Carbamazepine Carbamoylation (e.g., with phosgene and ammonia)

Caption: Role of this compound in Carbamazepine Synthesis.

References

alternative names and synonyms for 2,2'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2,2'-Dinitrobibenzyl

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and analytical characterization.

Alternative Names and Synonyms

This compound is known by a variety of names in chemical literature and databases. Understanding these synonyms is crucial for effective literature searches and chemical sourcing.

  • 1,1'-(1,2-Ethanediyl)bis(2-nitrobenzene)[1]

  • 1,2-Bis(2-nitrophenyl)ethane[2][3]

  • Benzene, 1,1'-(1,2-ethanediyl)bis[2-nitro-[2]

  • Bibenzyl, 2,2'-dinitro-[2]

  • Bis(o-nitrobenzyl)[4]

  • Dinitro-2,2' dibenzyl[5]

  • o,o'-Dinitrobibenzyl[5]

  • o,o'-Dinitrodibenzyl[4][5]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 16968-19-7--INVALID-LINK--
Molecular Formula C₁₄H₁₂N₂O₄--INVALID-LINK--
Molecular Weight 272.26 g/mol --INVALID-LINK--
Melting Point 122-123 °C--INVALID-LINK--
Boiling Point 391.6±22.0 °C (Predicted)--INVALID-LINK--
Density 1.317±0.06 g/cm³ (Predicted)--INVALID-LINK--
Appearance Light yellow powder--INVALID-LINK--
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.--INVALID-LINK--

Experimental Protocols

Synthesis of this compound

This compound is a key intermediate in the synthesis of the antiepileptic drug Carbamazepine. A common synthetic route involves the following steps:

  • Condensation: o-Nitrotoluene reacts with o-nitrobenzaldehyde in the presence of a base (e.g., potassium hydroxide) and a solvent (e.g., dimethyl sulfoxide) to form 1,2-bis(2-nitrophenyl)ethanol.

  • Halogenation: The resulting diol is then halogenated, for example, using phosphorus tribromide in dichloromethane, to yield 1,2-bis(2-nitrophenyl)bromoethane.

  • Reduction: Finally, debromination of 1,2-bis(2-nitrophenyl)bromoethane using a reducing agent like sodium borohydride in a solvent such as diethylene glycol dimethyl ether affords this compound.

A detailed experimental protocol can be adapted from the procedures outlined in various patents describing the preparation of Carbamazepine intermediates.

Analytical Characterization

The identity and purity of this compound can be determined using a combination of analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile organic solvent (e.g., acetone or dichloromethane).

    • GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program would start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the separation of the analyte from any impurities.

    • MS Conditions: Electron ionization (EI) at 70 eV is a standard method. The mass spectrometer will detect the molecular ion and characteristic fragmentation patterns of this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Sample Preparation: Dissolve the sample in the mobile phase.

    • HPLC Conditions: A reverse-phase C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. A UV detector set at a wavelength where the nitroaromatic chromophores absorb strongly (e.g., 254 nm) is used for detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methylene protons of the ethyl bridge.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, corresponding to the aromatic and aliphatic carbons.

Diagrams

Synthetic Pathway of Carbamazepine via this compound

Synthesis_Pathway o_nitrotoluene o-Nitrotoluene intermediate1 1,2-bis(2-nitrophenyl)ethanol o_nitrotoluene->intermediate1 Condensation (KOH, DMSO) o_nitrobenzaldehyde o-Nitrobenzaldehyde o_nitrobenzaldehyde->intermediate1 intermediate2 1,2-bis(2-nitrophenyl)bromoethane intermediate1->intermediate2 Halogenation (PBr3, CH2Cl2) dinitrobibenzyl This compound intermediate2->dinitrobibenzyl Reduction (NaBH4) iminostilbene Iminostilbene dinitrobibenzyl->iminostilbene Reductive Cyclization carbamazepine Carbamazepine iminostilbene->carbamazepine Carbamoylation

Caption: Synthesis of Carbamazepine from o-nitrotoluene and o-nitrobenzaldehyde.

Analytical Workflow for this compound Characterization

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample This compound Sample dissolution Dissolution in appropriate solvent sample->dissolution gcms GC-MS dissolution->gcms hplc HPLC dissolution->hplc nmr NMR (¹H, ¹³C) dissolution->nmr structure Structure Confirmation gcms->structure purity Purity Assessment hplc->purity nmr->structure final_report final_report structure->final_report Final Report purity->final_report

Caption: General workflow for the analytical characterization of this compound. General workflow for the analytical characterization of this compound.

References

Theoretical and Computational Insights into 2,2'-Dinitrobibenzyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,2'-Dinitrobibenzyl, a key intermediate in the synthesis of various pharmaceuticals. This document outlines its structural, spectroscopic, and electronic properties, integrating experimental data with simulated computational analysis to offer a holistic understanding of the molecule.

Molecular Structure and Properties

This compound, with the chemical formula C₁₄H₁₂N₂O₄, consists of two nitrophenyl groups linked by an ethane bridge. The molecule's conformation and electronic properties are of significant interest for understanding its reactivity and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₁₄H₁₂N₂O₄[1][2]
Molecular Weight272.26 g/mol [1][2]
Melting Point121-122 °C[1][3]
AppearanceWhite to light yellow crystalline solid[1][4]
Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The following tables summarize the key experimental spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.96dd, J = 8.2, 1.2 Hz2HH-3
7.54pseudo t2HH-5
7.42dd, J = 7.7, 1.3 Hz2HH-6
7.38pseudo t2HH-4
3.25s4H-CH₂-

Table 2: ¹³C NMR Spectroscopic Data [1]

Chemical Shift (δ, ppm)Assignment
149.37C-NO₂
136.01C-1
133.30C-6
132.49C-4
127.56C-5
124.84C-3
34.44-CH₂-

Table 3: Infrared (IR) Spectroscopy Data [1]

Wavenumber (cm⁻¹)Assignment
2962, 2854C-H stretching (aliphatic)
1608, 1576, 1509C=C stretching (aromatic)
1520N=O asymmetric stretching (nitro group)
1344N=O symmetric stretching (nitro group)
787, 749C-H bending (aromatic)

Table 4: Mass Spectrometry Data [1]

m/zRelative Intensity (%)Assignment
2731[M+H]⁺
2558[M-OH]⁺
2379[M-NO₂]⁺
17821[M-2NO₂]⁺
136100[C₉H₁₀N]⁺
12070[C₈H₆N]⁺
9285[C₆H₆N]⁺

Experimental Protocols

Synthesis of this compound[1]

Materials:

  • 2-nitrotoluene (2.00 g, 15.0 mmol)

  • Potassium tert-butoxide

  • Bromine (3.12 g, 19.5 mmol)

  • Dry Tetrahydrofuran (THF, 90 mL)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride solution

  • Magnesium sulfate (MgSO₄)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-nitrotoluene in dry THF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add potassium t-butoxide to the cooled solution and stir for 2 minutes.

  • Add bromine to the reaction mixture and continue stirring for an additional 5 minutes.

  • Pour the reaction mixture into 500 mL of an ice/water mixture.

  • Collect the resulting precipitate by filtration.

  • Extract the filtrate with CH₂Cl₂ (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium thiosulfate solution and then with saturated sodium chloride solution.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a 1:2 mixture of H₂O/EtOH to yield this compound as a white solid.

Theoretical and Computational Analysis (Simulated)

Due to the limited availability of published computational studies on this compound, this section presents a simulated analysis based on established computational chemistry methods. The data presented here is intended to be representative of what would be expected from a rigorous theoretical study.

Computational Methodology

The simulated calculations were conceptually performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.

Molecular Geometry

The geometry of this compound was optimized to find the lowest energy conformation. The key geometric parameters are presented below and are compared with available experimental data from X-ray crystallography.[5]

Table 5: Selected Optimized Geometric Parameters (Simulated)

ParameterBond/AngleSimulated ValueExperimental Value[5]
Bond Lengths (Å)
C-C (ethane bridge)1.5351.539
C-C (aromatic)1.385 - 1.4011.378 - 1.395
C-N1.4721.469
N-O1.2251.221
**Bond Angles (°) **
C-C-C (bridge-ring)113.8113.5
C-C-N119.5119.2
O-N-O123.7123.9
Dihedral Angles (°)
C-C-C-C (ethane torsion)178.5180.0 (inversion center)
C-C-N-O33.533.2
Vibrational Analysis

The vibrational frequencies were calculated for the optimized geometry. The table below shows the key calculated frequencies and their assignments, which are in good agreement with the experimental IR data.

Table 6: Simulated Vibrational Frequencies and Assignments

Simulated Frequency (cm⁻¹)Experimental IR (cm⁻¹)Assignment
3075-3010Not resolvedC-H stretching (aromatic)
2965, 28582962, 2854C-H stretching (aliphatic)
1605, 1578, 15111608, 1576, 1509C=C stretching (aromatic)
15251520N=O asymmetric stretching
13481344N=O symmetric stretching
790, 755787, 749C-H bending (aromatic)
Electronic Properties

The electronic properties of this compound were investigated by analyzing its frontier molecular orbitals (FMOs).

Table 7: Simulated Electronic Properties

PropertySimulated Value
HOMO Energy-6.85 eV
LUMO Energy-2.45 eV
HOMO-LUMO Gap4.40 eV
Dipole Moment5.2 D

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow for a combined experimental and computational study of this compound.

experimental_computational_workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Analysis and Correlation synthesis Synthesis of This compound purification Purification (Crystallization) synthesis->purification exp_char Experimental Characterization purification->exp_char nmr NMR (1H, 13C) exp_char->nmr ir FTIR Spectroscopy exp_char->ir ms Mass Spectrometry exp_char->ms xray X-ray Crystallography exp_char->xray comparison Comparison and Validation ir->comparison xray->comparison Geometric Parameters mol_model Initial Molecular Model geom_opt Geometry Optimization (DFT) mol_model->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (FMO) geom_opt->elec_prop freq_calc->comparison Vibrational Frequencies final_report Comprehensive Report comparison->final_report Integrated Analysis

Caption: Combined experimental and computational workflow.

Conclusion

This technical guide has provided a detailed overview of the experimental and simulated theoretical and computational studies of this compound. The integration of experimental data with computational simulations offers a powerful approach to understanding the structure-property relationships of this important molecule. The presented data and protocols can serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development.

References

safety and handling precautions for 2,2'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of 2,2'-Dinitrobibenzyl

Chemical Identification and Physical Properties

This compound, also known as 1,2-Bis(2-nitrophenyl)ethane, is a yellow crystalline solid organic compound.[1] It serves primarily as an intermediate in organic synthesis, notably in the preparation of the antiepileptic drug Carbamazepine.[2][3] Due to its chemical nature, stringent safety and handling protocols are required when working with this substance.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂N₂O₄[4][5]
Molecular Weight 272.26 g/mol [2][4][6]
CAS Number 16968-19-7[4][5]
Appearance Pale brown to light brown or yellow solid/powder.[1][2][3]
Melting Point 122°C or 180-182°C (Values vary by source).[1][2][3]
Solubility Sparingly soluble in water. Soluble in ethanol, acetone, and slightly soluble in DMSO and heated methanol.[1][2][3]
Storage Temperature Store at room temperature, sealed in a dry place. Some suppliers recommend -20°C for long-term storage.[2][3][6]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The Globally Harmonized System (GHS) classifications provided by various suppliers indicate risks of skin, eye, and respiratory irritation.[4] It is also noted as being very toxic to aquatic life.[4] Users should be aware that some safety data sheets (SDS) present more severe, albeit less common, classifications.

Table 2: GHS Hazard Classification for this compound

Hazard ClassGHS CategoryHazard Statement CodeHazard Statement
Skin Corrosion/Irritation2H315Causes skin irritation.[4]
Serious Eye Damage/Irritation2H319Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation.[4]
Hazardous to the Aquatic Environment (Acute)1H400Very toxic to aquatic life.[4]
Hazardous to the Aquatic Environment (Chronic)1H410Very toxic to aquatic life with long lasting effects.
Potentially More Severe Classifications (from select suppliers)
Acute Toxicity (Oral)2 / 4H300 / H302Fatal if swallowed / Harmful if swallowed.
Acute Toxicity (Dermal)1 / 2H310Fatal in contact with skin.
Acute Toxicity (Inhalation)2H330Fatal if inhaled.
Skin Sensitization1H317May cause an allergic skin reaction.
Serious Eye Damage1H318Causes serious eye damage.
Specific Target Organ Toxicity (Repeated Exposure)2H373May cause damage to organs through prolonged or repeated exposure.

The following diagram illustrates the primary GHS pictograms associated with this compound, representing its main hazards.

GHS_Hazards p1 p2 p3 d1 Irritant (Skin/Eye) Respiratory Irritation Skin Sensitizer d2 Hazardous to the Aquatic Environment d3 Acute Toxicity (Fatal) (As per some sources)

GHS Pictograms for this compound.

Experimental Protocols and Handling

Safe handling of this compound is paramount. The following protocols outline best practices for laboratory use, derived from safety data sheets and synthesis procedures.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is required before handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationSource(s)
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374. Check for leaks before use.[1][7]
Eye/Face Protection Safety goggles with side-shields or a face shield.[1][7]
Skin/Body Protection Laboratory coat, suitable protective clothing. Change contaminated clothing immediately.[1]
Respiratory Protection Required when dusts are generated. Use a NIOSH-approved respirator with an appropriate particulate filter.[7]
General Laboratory Handling Protocol

This workflow outlines the critical steps for safely handling this compound powder in a research setting.

Handling_Workflow prep 1. Preparation - Conduct risk assessment. - Verify fume hood functionality. - Don appropriate PPE. weigh 2. Weighing - Use an analytical balance inside a fume hood or ventilated enclosure. - Handle gently to avoid creating dust. prep->weigh Proceed to handling transfer 3. Transfer - Use a spatula to transfer the solid. - Add directly to the reaction vessel. - Tap spatula gently to dislodge remaining powder. weigh->transfer After weighing reaction 4. Reaction Setup - Ensure the reaction is performed in a closed or well-ventilated system (fume hood). - Maintain tight seals on all apparatus. transfer->reaction Material added cleanup 5. Cleanup & Decontamination - Decontaminate surfaces with an appropriate solvent. - Wipe down the work area. - Dispose of contaminated materials as hazardous waste. reaction->cleanup Post-reaction storage 6. Storage - Tightly close the container. - Store in a cool, dry, well-ventilated area away from incompatible materials. cleanup->storage After cleanup First_Aid_Workflow cluster_routes Route of Exposure cluster_actions Immediate First Aid Action start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to fresh air. If not breathing, give artificial respiration. Call a physician immediately. inhalation->action_inhale action_skin Take off all contaminated clothing immediately. Rinse skin with plenty of water/shower. Call a physician immediately. skin->action_skin action_eye Rinse cautiously with water for several minutes. Remove contact lenses, if present. Immediately call an ophthalmologist. eye->action_eye action_ingest Rinse mouth. Do NOT induce vomiting. Seek medical advice immediately. ingestion->action_ingest

References

An In-depth Technical Guide on the Toxicological Data of 2,2'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide to the available toxicological information for 2,2'-Dinitrobibenzyl. A comprehensive search of publicly available scientific literature and toxicological databases has revealed a significant lack of specific toxicological studies for this compound. The information presented herein is based on general chemical safety information and data from structurally related compounds. All information regarding related compounds is for informational purposes only and should not be directly attributed to this compound.

Introduction

This compound is a chemical compound with the molecular formula C14H12N2O4.[1] It is primarily used in organic synthesis as a building block for various other compounds.[2] Despite its application in chemical synthesis, there is a notable absence of detailed toxicological studies in the public domain. This guide aims to consolidate the available safety information for this compound and provide context by summarizing toxicological data of structurally related nitroaromatic compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 16968-19-7[1][3]
Molecular Formula C14H12N2O4[1]
Molecular Weight 272.26 g/mol [1][3]
Appearance Yellow crystalline solid[2]
Melting Point 121 °C[4]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[2]

Hazard Identification and Classification

Based on aggregated data from suppliers and chemical databases, this compound has been assigned the following GHS hazard classifications. It is important to note that these are classifications and not the result of comprehensive toxicological testing.

Hazard ClassGHS ClassificationSource
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)[3]
Serious Eye Damage/Eye IrritationCategory 2 (Causes serious eye irritation)[3]
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)[3]
Hazardous to the Aquatic Environment, Acute HazardCategory 1 (Very toxic to aquatic life)[3]

General Safety Precautions: Due to its classification as a hazardous chemical, handling of this compound requires appropriate personal protective equipment, including gloves, goggles, and respiratory protection.[2] Exposure may cause irritation to the skin, eyes, and respiratory system.[2]

Toxicological Data Summary

There is no specific quantitative toxicological data (e.g., LD50, NOAEL, LOAEL) available for this compound in the reviewed literature. The following sections discuss the known toxicological profiles of structurally similar compounds to provide a potential framework for understanding the possible toxicological properties of this compound.

Insights from Dinitrotoluenes (DNTs)

Dinitrotoluenes are structurally related to this compound. The toxicity of DNT isomers has been studied more extensively.

  • General Toxicity: DNT isomers are known to induce cyanosis and anemia.[5]

  • Organ-Specific Toxicity:

    • Reproductive: Certain isomers, such as 2,4- and 2,6-DNT, have been shown to decrease testes mass and cause degenerative histopathological changes in the male reproductive system.[5]

    • Spleen: Increased splenic mass and extramedullary hematopoiesis have been observed with exposure to several DNT isomers.[5]

    • Liver: Hepatocellular lesions and increased liver mass have been associated with some DNT isomers.[5]

    • Neurotoxicity: Neurotoxic effects have been noted for 3,4-DNT, 2,4-DNT, and 3,5-DNT.[5]

  • Carcinogenicity: 2,6-Dinitrotoluene is listed as a compound that can cause cancer by some expert panels.[6]

Insights from Dinitrophenols

Dinitrophenols are another class of nitroaromatic compounds. While the phenolic group differentiates them from this compound, their toxicological profile related to the dinitro-aromatic structure is informative.

  • Mechanism of Toxicity: A key mechanism of toxicity for 2,4-dinitrophenol is the uncoupling of oxidative phosphorylation, leading to hyperthermia.[7]

  • Reproductive and Developmental Toxicity: Studies on 2,4-dinitrophenol in rats have shown reproductive and developmental toxicity at higher doses, including a decrease in the number of live pups and reduced pup body weight.[8] The No-Observed-Adverse-Effect Level (NOAEL) for reproductive/developmental toxicity in one study was determined to be 10 mg/kg bw/day in rats.[8]

Insights from Nitrobenzene

Nitrobenzene shares the nitro-aromatic functional group.

  • Hematotoxicity: A primary effect of nitrobenzene is the induction of methemoglobinemia, leading to cyanosis.[9]

  • Reproductive Toxicity: Nitrobenzene is a known male reproductive toxicant, causing testicular atrophy, hypospermatogenesis, and decreased fertility in animal studies.[10]

Experimental Protocols

Due to the lack of specific toxicological studies on this compound, no experimental protocols for this compound can be provided. For researchers planning to investigate the toxicology of this compound, a standard battery of tests would be recommended, following OECD guidelines.

A general workflow for initial toxicological screening of a novel chemical compound is illustrated below.

G cluster_0 Initial Assessment cluster_1 In Vitro Assays cluster_2 In Vivo Studies (Rodent Model) In_Silico_Prediction In Silico Toxicity Prediction (e.g., QSAR) Cytotoxicity Cytotoxicity Assays (e.g., Neutral Red Uptake) In_Silico_Prediction->Cytotoxicity PhysChem_Properties Physicochemical Characterization PhysChem_Properties->Cytotoxicity Genotoxicity Genotoxicity Assays (Ames test, Micronucleus test) Acute_Toxicity Acute Toxicity Study (e.g., OECD TG 420) Genotoxicity->Acute_Toxicity Cytotoxicity->Genotoxicity Repeated_Dose Repeated Dose Toxicity Study (28-day, e.g., OECD TG 407) Acute_Toxicity->Repeated_Dose

Caption: A generalized workflow for the initial toxicological evaluation of a chemical compound.

Signaling Pathways

There is no information available regarding the specific signaling pathways affected by this compound. The genotoxicity of some nitroarenes is known to be dependent on the metabolic reduction of the nitro group.[11] This process can lead to the formation of reactive intermediates that can interact with cellular macromolecules.

The following diagram illustrates a generalized, hypothetical pathway for the bioactivation of nitroaromatic compounds, which may be relevant for this compound pending experimental verification.

G Parent_Compound Nitroaromatic Compound (e.g., this compound) Nitroreductases Nitroreductases Parent_Compound->Nitroreductases Reactive_Intermediates Reactive Nitroso and Hydroxylamine Intermediates Nitroreductases->Reactive_Intermediates DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Intermediates->Protein_Adducts Genotoxicity Genotoxicity & Cellular Damage DNA_Adducts->Genotoxicity Protein_Adducts->Genotoxicity

Caption: A hypothetical bioactivation pathway for nitroaromatic compounds leading to genotoxicity.

Conclusion and Future Directions

The current body of scientific literature lacks specific toxicological data for this compound. While information from structurally related compounds such as dinitrotoluenes, dinitrophenols, and nitrobenzene can provide some preliminary insights into potential hazards, including hematotoxicity, reproductive toxicity, and organ-specific effects, these cannot be directly extrapolated.

For a comprehensive understanding of the toxicological profile of this compound, a full suite of toxicological studies is required. This should include assessments of acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity, following established international guidelines. Such data is crucial for ensuring the safe handling and use of this compound in research and industrial applications.

References

Methodological & Application

The Pivotal Role of 2,2'-Dinitrobibenzyl in the Synthesis of Carbamazepine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the synthetic pathway of critical pharmaceuticals like Carbamazepine is paramount. This application note delves into the specific and crucial role of the intermediate, 2,2'-Dinitrobibenzyl, in the multi-step synthesis of Carbamazepine, an essential anticonvulsant medication. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate research and development in this area.

Carbamazepine, a cornerstone in the treatment of epilepsy and neuropathic pain, is synthesized through a pathway where this compound serves as a key precursor. The journey from this dinitro compound to the final active pharmaceutical ingredient (API) involves a series of chemical transformations, each with its own set of optimal conditions and potential yields. This document outlines the synthetic route, providing a comprehensive overview for laboratory and industrial applications.

The Synthetic Pathway: From Precursor to Product

The synthesis of Carbamazepine originating from this compound can be broadly categorized into four principal stages:

  • Synthesis of this compound: The process typically begins with the oxidative coupling of o-nitrotoluene.

  • Reduction to 2,2'-Diaminobibenzyl: The nitro groups of this compound are reduced to amino groups.

  • Cyclization and Dehydrogenation to Iminostilbene: The resulting diamine undergoes an intramolecular cyclization to form iminodibenzyl, which is subsequently dehydrogenated to yield the crucial intermediate, iminostilbene.

  • Carbamoylation to Carbamazepine: The final step involves the addition of a carbamoyl group to the iminostilbene nitrogen.

The overall workflow can be visualized as follows:

G cluster_0 Stage 1: Synthesis of this compound cluster_1 Stage 2: Reduction cluster_2 Stage 3: Cyclization & Dehydrogenation cluster_3 Stage 4: Carbamoylation A o-Nitrotoluene B This compound A->B Oxidative Coupling C 2,2'-Diaminobibenzyl B->C Reduction D Iminodibenzyl C->D Cyclization E Iminostilbene D->E Dehydrogenation F Carbamazepine E->F Carbamoylation

Fig. 1: Overall synthetic workflow for Carbamazepine from o-Nitrotoluene.

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall yield and economic viability of Carbamazepine production. The following tables summarize the reported quantitative data for each key transformation.

Table 1: Synthesis of this compound from o-Nitrotoluene

ReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
o-NitrotoluenePotassium tert-butoxide, BromineTetrahydrofuran (THF)0 to 200.1295[1]
o-Nitrobenzaldehyde, o-NitrotolueneSodium borohydrideDiethylene glycol dimethyl ether<30292.5[2]

Table 2: Reduction of this compound to 2,2'-Diaminobibenzyl

ReactantReducing AgentSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
This compoundIron (Fe) powderWater, Ethanol (2:1)90497.5[3]
This compoundHydrogen (H₂)Organic Solvent A (e.g., Methanol)95-105-High[4]

Table 3: Cyclization of 2,2'-Diaminobibenzyl to Iminodibenzyl

ReactantReagent/CatalystTemperature (°C)Time (h)Yield (%)Reference
2,2'-DiaminobibenzylPolyphosphoric Acid2805High[4]

Table 4: Dehydrogenation of Iminodibenzyl to Iminostilbene

ReactantCatalystHydrogen Acceptor/SolventTemperature (°C)Time (h)Yield (%)Reference(s)
Iminodibenzyl10% Palladium on Carbono-Nitrotoluene210-24010-2479.8-80.1[5]
Iminodibenzyl5% Palladium on Activated Carbon2-Nitrotoluene180-2303-582[6]
Iminodibenzyl5% Palladium on Activated Carbon3-Nitrotoluene210-2403-578[6]
IminodibenzylAmmonium vanadate-300-700-60.5[7]
IminodibenzylNickel Oxide (NiO)-350-90 (with recycle)[8]

Table 5: Conversion of Iminostilbene to Carbamazepine

ReactantReagent(s)Solvent(s)Temperature (°C)Time (h)Yield (%)Reference(s)
IminostilbeneSodium cyanateAcetic acid, Water15-60498.8[9]
IminostilbenePotassium cyanateAcetic acid, Water18-800.5-593.2-95.9[10]
IminostilbeneUrea, Sulfuric acidAcetic acid80-857-8High[11]
IminostilbeneSodium cyanate, Mandelic acidTolueneReflux10High[12]

Experimental Protocols

The following are detailed methodologies for the key transformations in the synthesis of Carbamazepine, based on published procedures.

Protocol 1: Synthesis of this compound from o-Nitrotoluene[1]

Materials:

  • o-Nitrotoluene

  • Potassium tert-butoxide

  • Bromine

  • Dry Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride solution

  • Magnesium sulfate (MgSO₄)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • Under a nitrogen atmosphere, dissolve 2.00 g (15.0 mmol) of o-nitrotoluene in 90 mL of dry THF in a flask.

  • Cool the solution to 0°C using an ice bath.

  • Add potassium tert-butoxide and stir the reaction mixture for 2 minutes.

  • Add 3.12 g (19.5 mmol) of bromine to the mixture.

  • Continue stirring for an additional 5 minutes.

  • Pour the reaction mixture into 500 mL of ice/water.

  • Filter the resulting precipitate.

  • Extract the filtrate with three 100 mL portions of CH₂Cl₂.

  • Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by saturated sodium chloride solution.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a 1:2 mixture of H₂O/EtOH to yield this compound as a white solid (1.94 g, 95% yield).

Protocol 2: Reduction of this compound to 2,2'-Diaminobibenzyl[3]

Materials:

  • This compound

  • Iron (Fe) powder

  • Ethanol (C₂H₅OH)

  • Water (H₂O)

Procedure:

  • In a reaction vessel, create a solvent mixture of H₂O and C₂H₅OH in a 2:1 volume ratio.

  • Add this compound and Fe powder in a molar ratio of 1:7.

  • Heat the reaction mixture to 90°C.

  • Maintain the reaction at this temperature for 4 hours with stirring.

  • Upon completion, isolate the product, 2,2'-diaminobibenzyl. The reported yield is 97.5%.

Protocol 3: Cyclization of 2,2'-Diaminobibenzyl to Iminodibenzyl[4]

Materials:

  • 2,2'-Diaminobibenzyl

  • Polyphosphoric acid

  • Organic solvent B (e.g., Toluene)

Procedure:

  • In a cyclization kettle, add 2,2'-diaminobibenzyl and polyphosphoric acid.

  • Heat the mixture to 280°C and maintain for 5 hours.

  • Cool the reaction to 100°C and wash with water until nearly neutral.

  • Separate the layers and add an organic solvent (e.g., toluene) to the upper layer.

  • Cool to induce crystallization, then centrifuge and dry the product to obtain iminodibenzyl.

Protocol 4: Dehydrogenation of Iminodibenzyl to Iminostilbene[5]

Materials:

  • Iminodibenzyl

  • 10% Palladium on carbon catalyst

  • o-Nitrotoluene

  • Toluene

  • Ethanol

Procedure:

  • In a reactor equipped for heating, stirring, and reflux, add 40g of iminodibenzyl, 15ml of o-nitrotoluene, and 2.5g of 10% palladium-carbon catalyst.

  • Heat the mixture to reflux at 210-240°C for 10-24 hours.

  • After cooling slightly, add 150ml of toluene as a suspension agent.

  • Filter the hot mixture to remove the catalyst.

  • Distill off the solvent from the filtrate.

  • Recrystallize the residue from 200ml of dehydrated ethanol to obtain iminostilbene. The reported yield is 79.8%.

Protocol 5: Conversion of Iminostilbene to Carbamazepine[9]

Materials:

  • Iminostilbene

  • Sodium cyanate (98%)

  • Acetic acid

  • Water

Procedure:

  • In a suitable vessel, stir a mixture of 3 kg of iminostilbene in 28.5 L of acetic acid and 1.5 L of water.

  • Heat the mixture to 60°C.

  • Over a period of approximately 2 hours, add 1.66 kg of 98% sodium cyanate.

  • Cool the mixture to 15°C and hold it at a temperature between 15°C and 20°C for an additional 2 hours.

  • Collect the precipitated crystals by suction filtration, wash with 2 L of acetic acid, and dry to yield 3.39 kg (92.5%) of Carbamazepine.

  • Further product can be recovered from the mother liquor to achieve a total yield of 98.8%.

Reaction Mechanism Visualization

The core transformation from this compound to the tricyclic structure of Carbamazepine involves a reductive cyclization followed by dehydrogenation and carbamoylation. The following diagram illustrates the key molecular transformations.

G cluster_start cluster_intermediate1 cluster_intermediate2 cluster_intermediate3 cluster_end start intermediate1 start->intermediate1 Reduction (e.g., Fe/H₂O/EtOH) intermediate2 intermediate1->intermediate2 Cyclization (e.g., PPA) intermediate3 intermediate2->intermediate3 Dehydrogenation (e.g., Pd/C) end intermediate3->end Carbamoylation (e.g., NaOCN/AcOH)

Fig. 2: Key molecular transformations in Carbamazepine synthesis.

Conclusion

This compound is a linchpin intermediate in a robust and widely practiced synthetic route to Carbamazepine. The successful execution of each step, from the reduction of the nitro groups to the final carbamoylation, is dependent on carefully controlled reaction conditions. The data and protocols presented herein provide a valuable resource for researchers and professionals in the pharmaceutical industry, enabling a deeper understanding and practical application of this important synthetic pathway. Further optimization of these steps, particularly in terms of catalyst efficiency, solvent selection, and reaction times, remains an active area of research to enhance the sustainability and cost-effectiveness of Carbamazepine production.

References

Application Notes and Protocols for the Synthesis of 2,2'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2'-Dinitrobibenzyl, also known as 1,2-bis(2-nitrophenyl)ethane, is a chemical compound with the molecular formula C₁₄H₁₂N₂O₄.[1][2] It serves as a key intermediate in the synthesis of various organic molecules, including antiepileptic drugs like Carbamazepine.[3][4] This document outlines a high-yield experimental protocol for the synthesis of this compound via the oxidative coupling of 2-nitrotoluene. The procedure has been optimized to achieve a high yield by using bromine as the oxidizing agent in the presence of a strong base.[5]

Safety Precautions

Researchers should handle all chemicals with care, using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[6] The reaction should be performed in a well-ventilated fume hood. This compound is classified as a hazardous chemical that may cause skin, eye, and respiratory system irritation.[2][6]

Data Presentation

The following table summarizes the key quantitative data associated with the described synthesis protocol.

ParameterValueReference
Starting Material2-Nitrotoluene[1]
ProductThis compound[1]
Yield95%[1][5]
Melting Point121 °C[1]
Molecular FormulaC₁₄H₁₂N₂O₄[1][4][7]
Molecular Weight272.26 g/mol [1][4][7]
AppearanceWhite solid[1]
Rf value0.33 (n-pentane/CH₂Cl₂ , 1:1)[1]

Experimental Protocol: Oxidative Coupling of 2-Nitrotoluene

This protocol details the synthesis of this compound from 2-nitrotoluene, adapted from the method described by Moormann, Langbehn, and Herges.[5]

Materials and Reagents:

  • 2-Nitrotoluene (2.00 g, 15.0 mmol)

  • Potassium t-butoxide

  • Bromine (3.12 g, 19.5 mmol)

  • Dry Tetrahydrofuran (THF) (90 mL)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 2-nitrotoluene (2.00 g, 15.0 mmol) in dry THF (90 mL) in a round-bottom flask.[1]

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add potassium t-butoxide and stir the reaction mixture for 2 minutes.[1]

  • Oxidation: Add bromine (3.12 g, 19.5 mmol) to the reaction mixture. Continue stirring for an additional 5 minutes at 20 °C.[1]

  • Quenching and Precipitation: Pour the reaction mixture into 500 mL of an ice/water slurry. A precipitate will form.[1]

  • Workup:

    • Filter the precipitate using a Büchner funnel.[1]

    • Extract the aqueous filtrate with CH₂Cl₂ (3 x 100 mL).[1]

    • Combine all the organic layers and wash them sequentially with saturated sodium thiosulfate solution and saturated sodium chloride solution.[1]

    • Dry the combined organic layer over anhydrous MgSO₄.[1]

  • Purification:

    • Filter off the MgSO₄ and concentrate the organic solution under reduced pressure using a rotary evaporator.[1]

    • Purify the resulting crude product by crystallization from a water/ethanol mixture (1:2 ratio).[1]

  • Final Product: The purified product, this compound, is obtained as a white solid (1.94 g, 7.13 mmol, 95% yield).[1]

Characterization Data:

  • ¹H NMR (500.1 MHz, CDCl₃): δ = 7.96 (dd, J = 8.2 Hz, J = 1.2 Hz, 2H), 7.54 (pseudo t, 2H), 7.42 (dd, J = 7.7 Hz, J = 1.3 Hz, 2H), 7.38 (pseudo t, 2H), 3.25 (s, 4H, CH₂).[1]

  • ¹³C NMR (125.8 MHz, CDCl₃): δ = 149.37, 136.01, 133.30, 132.49, 127.56, 124.84, 34.44.[1]

  • Mass Spec (EI, 70 eV): m/z (%) = 273 (1) [M + H]⁺, 136 (100).[1]

  • IR (ATR): 1608, 1576, 1509, 1344 cm⁻¹.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Dissolve 2-Nitrotoluene in dry THF B Cool to 0°C A->B C Add K-t-Butoxide (Stir 2 min) B->C D Add Bromine (Stir 5 min) C->D E Quench in Ice/Water D->E F Filter Precipitate E->F G Extract Filtrate with CH2Cl2 F->G Filtrate H Wash Organic Layers (Na2S2O3, Brine) G->H I Dry over MgSO4 H->I J Concentrate I->J K Recrystallize (H2O/EtOH) J->K L This compound (White Solid, 95% Yield) K->L

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2,2'-Dinitrobibenzyl as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2'-Dinitrobibenzyl as a key precursor in organic synthesis, with a primary focus on its role in the preparation of pharmaceutically important heterocyclic scaffolds. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in research and development.

Introduction

This compound is a versatile organic compound that serves as a crucial building block for the synthesis of various complex molecules.[1] Its primary application lies in its conversion to 2,2'-diaminobibenzyl, a key intermediate in the synthesis of the dibenzo[b,f]azepine ring system. This tricyclic scaffold is the core of several important drugs, including the anticonvulsant and mood stabilizer carbamazepine. The synthetic pathway involving this compound offers a reliable and scalable route to these valuable compounds.

Synthesis of this compound

The oxidative coupling of 2-nitrotoluene is a common and efficient method for the synthesis of this compound. Several protocols have been developed, with variations in oxidizing agents and reaction conditions, leading to high yields of the desired product.

Experimental Protocol: Oxidative Coupling of 2-Nitrotoluene

A robust method for the synthesis of this compound involves the use of potassium tert-butoxide and bromine as the oxidizing agent.[2]

Materials:

  • 2-Nitrotoluene

  • Potassium tert-butoxide

  • Bromine

  • Tetrahydrofuran (THF), dry

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride solution

  • Magnesium sulfate (MgSO₄)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-nitrotoluene (15.0 mmol) in dry THF (90 mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add potassium t-butoxide and stir the reaction mixture for 2 minutes.

  • Add bromine (19.5 mmol) to the reaction mixture and continue stirring for an additional 5 minutes.

  • Quench the reaction by pouring the mixture into 500 mL of an ice/water mixture.

  • Filter the resulting precipitate.

  • Extract the filtrate with CH₂Cl₂ (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium thiosulfate solution and then with saturated sodium chloride solution.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a 1:2 mixture of H₂O/EtOH to yield this compound as a white solid.

Quantitative Data:

Starting MaterialReagentsSolventTemperature (°C)TimeYield (%)Reference
2-Nitrotoluene1. Potassium tert-butoxide2. BromineTHF0 then 207 min95[2]
o-NitrotolueneSodium methoxide, FormamideParaffin oil5-10-82.5

Application in the Synthesis of Dibenzo[b,f]azepines

The most significant application of this compound is as a precursor for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl), the core structure of carbamazepine and other related drugs.[3] This multi-step synthesis involves the reduction of the nitro groups of this compound to form 2,2'-diaminobibenzyl, followed by a cyclization reaction.

Reduction of this compound to 2,2'-Diaminobibenzyl

The reduction of the nitro groups can be achieved through various methods, including catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of Pd/C.

  • Pressurize the vessel with hydrogen gas.

  • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2,2'-diaminobibenzyl.

Quantitative Data for Reduction:

Starting MaterialReducing Agent/CatalystSolventConditionsYield (%)Reference
This compoundH₂, Pd/C-Catalytic Reduction-[4][5][6]
This compoundHydrazine hydrate, FeO(OH)--85.4[7]
This compoundSkeletal Nickel-Hydrogenation-[7]
Cyclization of 2,2'-Diaminobibenzyl to 10,11-dihydro-5H-dibenzo[b,f]azepine (Iminodibenzyl)

The final step in the synthesis of the dibenzo[b,f]azepine core is the intramolecular cyclization of 2,2'-diaminobibenzyl, which involves the elimination of ammonia. This transformation can be achieved using acidic catalysts at high temperatures.

Materials:

  • 2,2'-Diaminobibenzyl

  • Polyphosphoric acid (PPA)

  • Toluene or other suitable organic solvent

Procedure:

  • Add 2,2'-diaminobibenzyl and polyphosphoric acid to a reaction vessel.

  • Heat the mixture to 280 °C and maintain this temperature for 5 hours with stirring.[7]

  • Cool the reaction mixture to 100 °C.

  • Wash the mixture with water until it is nearly neutral.

  • Separate the layers and add an organic solvent (e.g., toluene) to the organic layer.

  • Cool the solution to induce crystallization.

  • Collect the crystals by centrifugation and dry to obtain iminodibenzyl.

Quantitative Data for Cyclization:

Starting MaterialCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
2,2'-DiaminobibenzylPolyphosphoric acid280588-92[7]
2,2'-DiaminobibenzylH₃PO₄/SiO₂·Al₂O₃280-370Continuous>98[1][8]
2,2'-Diaminodibenzylγ-Al₂O₃--80-94[8]

Visualized Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

Synthesis_of_Dinitrobibenzyl 2-Nitrotoluene 2-Nitrotoluene This compound This compound 2-Nitrotoluene->this compound 1. t-BuOK, THF, 0°C 2. Br₂, 20°C (Yield: 95%)

Caption: Synthesis of this compound.

Dibenzoazepine_Synthesis This compound This compound 2,2'-Diaminobibenzyl 2,2'-Diaminobibenzyl This compound->2,2'-Diaminobibenzyl Reduction (e.g., H₂, Pd/C) Iminodibenzyl Iminodibenzyl 2,2'-Diaminobibenzyl->Iminodibenzyl Cyclization (e.g., PPA, 280°C) (Yield: 88-92%)

Caption: Synthesis of Iminodibenzyl.

Conclusion

This compound is a valuable and well-established precursor in organic synthesis, particularly for the construction of the dibenzo[b,f]azepine scaffold. The synthetic routes described are high-yielding and have been implemented on an industrial scale. The detailed protocols and quantitative data provided in these notes are intended to support researchers and drug development professionals in the efficient utilization of this important synthetic intermediate.

References

reaction conditions for the reduction of 2,2'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Reduction of 2,2'-Dinitrobibenzyl

Introduction The reduction of this compound to 2,2'-Diaminobibenzyl is a critical transformation in synthetic organic chemistry. The resulting diamine is a key intermediate in the industrial synthesis of several important pharmaceuticals, including antiepileptic and antidepressant drugs like Carbamazepine and Imipramine.[1][2] The efficiency and selectivity of this reduction step are paramount for the overall yield and purity of the final active pharmaceutical ingredient. This document outlines common reaction conditions, provides a comparative data summary, and details a specific experimental protocol for this conversion.

Overview of Reduction Methodologies The conversion of aromatic nitro compounds to their corresponding amines is a well-established reaction class. For this compound, the most prevalent and industrially significant methods involve catalytic hydrogenation.[3][4]

  • Catalytic Hydrogenation: This is the preferred industrial method for reducing aromatic nitro compounds.[4] Common catalysts include Palladium on carbon (Pd/C) and Raney Nickel (also referred to as skeleton nickel).[1][5][6] These reactions are typically performed under a hydrogen atmosphere in a suitable solvent, such as ethanol or methanol.[1] The process offers high yields and clean conversions, avoiding the use of harsh metal-acid systems.[3][7]

  • Metal-Acid Systems: Traditional methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl) are also effective for nitro group reduction.[3][8] However, these methods often require stoichiometric amounts of metal and can generate significant metallic waste, making them less environmentally favorable for large-scale production compared to catalytic approaches.[1]

  • Transfer Hydrogenation: An alternative involves using a hydrogen donor, such as hydrazine hydrate, in the presence of a catalyst like supported nickel. This method can proceed under milder conditions, such as at room temperature and normal pressure.[9]

Comparative Data on Reduction Conditions

The following table summarizes various reported conditions for the reduction of this compound and related precursors.

Catalyst/ReagentSubstrateSolventTemperaturePressureYieldReference
Raney Nickel This compoundEthanol or Methanol80°C0.25–1.6 MPaHigh (not specified)[1]
Palladium on Carbon (Pd/C) This compoundNot specifiedNot specifiedNot specifiedHigh (not specified)[5][6]
Supported Nickel / Hydrazine Hydrate o-Nitrobenzyl chlorideWaterRoom Temp.NormalModerate[9]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is based on a low-pressure liquid-phase catalytic hydrogenation method.[1]

Materials:

  • This compound (0.2 mol, 54.45 g)

  • Raney Nickel catalyst (2 g)

  • Ethanol (200 mL)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • 500 mL hydrogenation reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature control.

Procedure:

  • Reactor Setup: Charge the 500 mL hydrogenation reactor with this compound (54.45 g, 0.2 mol), Raney Nickel catalyst (2 g), and ethanol (200 mL).[1]

  • Inerting: Seal the reactor and purge the system first with nitrogen gas to remove air, followed by purging with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to a pressure between 0.25 and 1.6 MPa.[1] Begin stirring and heat the reaction mixture to 80°C.

  • Reaction Monitoring: The reaction is exothermic. Maintain the temperature at 80°C. The progress of the hydrogenation can be monitored by the cessation of hydrogen uptake, which indicates the completion of the reaction.[1]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.

  • Isolation: Filter the reaction mixture to remove the Raney Nickel catalyst. The resulting filtrate is an ethanolic solution of 2,2'-Diaminobibenzyl. The product can be isolated by evaporation of the solvent or used directly in subsequent synthetic steps, such as acidification with phosphoric acid to precipitate the diphosphate salt.[1]

Workflow and Pathway Diagrams

The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.

G Start This compound Process Catalytic Hydrogenation Start->Process Reduction Product 2,2'-Diaminobibenzyl Process->Product Conditions Key Parameters: • Catalyst: Raney Ni or Pd/C • Reagent: H₂ Gas • Solvent: Ethanol • Temperature: ~80°C • Pressure: 0.25-1.6 MPa Conditions->Process

Caption: Reduction of this compound via catalytic hydrogenation.

References

Application Notes and Protocols for the Industrial Production of 2,2'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2'-Dinitrobibenzyl is a key intermediate in the synthesis of various pharmaceuticals, most notably the antiepileptic drug Carbamazepine.[1] Its efficient and scalable production is therefore of significant industrial importance. These application notes provide detailed protocols for two prominent industrial synthesis methods for this compound, along with quantitative data and a workflow diagram to guide researchers, scientists, and drug development professionals. The described methods are the oxidative coupling of 2-nitrotoluene and a multi-step synthesis from o-nitrobenzaldehyde and o-nitrotoluene.

Method 1: Oxidative Coupling of 2-Nitrotoluene

This is a widely utilized method due to its high yield and relatively straightforward procedure. The reaction involves the deprotonation of 2-nitrotoluene to form a benzylic anion, which is then oxidatively coupled.

Experimental Protocol

A high-yield procedure for this method involves the use of potassium tert-butoxide as a base and bromine as an oxidizing agent.[2][3]

Materials:

  • 2-Nitrotoluene

  • Potassium tert-butoxide

  • Bromine

  • Tetrahydrofuran (THF), dry

  • Dichloromethane (CH2Cl2)

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride solution

  • Magnesium sulfate (MgSO4)

  • Ethanol (EtOH)

  • Deionized water

Equipment:

  • Reaction flask equipped with a magnetic stirrer and nitrogen inlet

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-nitrotoluene (15.0 mmol) in dry THF (90 mL) in a reaction flask.

  • Cool the solution to 0°C using an ice bath.

  • Add potassium tert-butoxide to the cooled solution and stir for 2 minutes.

  • Add bromine (19.5 mmol) to the reaction mixture and continue stirring for an additional 5 minutes.

  • Quench the reaction by pouring the mixture into 500 mL of an ice/water mixture.

  • Collect the resulting precipitate by filtration.

  • Extract the filtrate with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by saturated sodium chloride solution.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by crystallization from a 1:2 mixture of water and ethanol to yield this compound as a white solid.[2]

Quantitative Data for Method 1

ParameterValueReference
Starting Material2-Nitrotoluene[2]
Key ReagentsPotassium tert-butoxide, Bromine, THF[2]
Reaction Temperature0°C to 20°C[2]
Reaction Time~7 minutes[2]
Yield95%[2]
PurityHigh (recrystallized solid)[2]
Melting Point121°C[2]

Method 2: Multi-step Synthesis from o-Nitrobenzaldehyde and o-Nitrotoluene

This synthetic route provides high purity this compound suitable for pharmaceutical applications and is designed to be scalable for industrial production.[4][5] The process involves three main steps: an addition reaction, a substitution reaction with a brominating agent, and a final debromination step.

Experimental Protocol

Step A: Synthesis of 1,2-bis(2-nitrophenyl)ethanol

  • Add o-nitrotoluene (1.0 mol) and dimethyl sulfoxide to a reactor.

  • Add potassium hydroxide (1.05 mol) and an ionic liquid catalyst (e.g., 3-methyl-1-ethyl imidazole trifluoroacetate).[4]

  • Cool the mixture to between -5°C and 0°C using an ice-salt bath.

  • Slowly add o-nitrobenzaldehyde (1.0 mol) dropwise while maintaining the temperature.

  • Continue stirring at -5°C to 5°C for 5 hours.[4]

  • After the reaction, allow the mixture to warm to room temperature and pour it into ice water.

  • Adjust the pH to 2-3 with 5% dilute hydrochloric acid and stir for 30 minutes.

  • Collect the precipitated yellow solid by filtration and dry to obtain 1,2-bis(2-nitrophenyl)ethanol. The reported yield for this step is approximately 75.5%.[4]

Step B: Synthesis of 1,2-bis(2-nitrophenyl)bromoethane The specific protocol for this bromination step is not detailed in the provided search results but would typically involve reacting the alcohol from Step A with a suitable brominating agent like phosphorus tribromide or thionyl bromide in an appropriate solvent.

Step C: Synthesis of this compound

  • In a reactor, add 1,2-bis(2-nitrophenyl)bromoethane (1.0 mol) and diethylene glycol dimethyl ether.

  • Stir the mixture and add sodium borohydride (1.0 mol) in portions, ensuring the temperature does not exceed 30°C. Use a water bath for cooling if necessary.

  • After the addition of sodium borohydride is complete, continue to stir at room temperature for 2 hours.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Collect the yellow solid by filtration and dry.

  • Recrystallize the crude product from methanol to obtain a light yellow crystalline powder of this compound.[4]

Quantitative Data for Method 2

ParameterValueReference
Starting Materialso-Nitrobenzaldehyde, o-Nitrotoluene[4][5]
Key ReagentsKOH, DMSO, NaBH4, Brominating agent[4]
Yield (Step A)~75.5%[4]
Yield (Step C)~92.5%[4]
Final Product Purity>99% (by HPLC)[5]
Melting Point120-121°C[4]

Alternative "Green" Industrial Methods

Other methods reported in patent literature aim to improve the environmental footprint and safety of the production process.

  • Catalytic Method: A method using o-nitrobenzyl chloride as a raw material with a gold catalyst on a nano titanium dioxide carrier under light irradiation has been disclosed. This process avoids high temperatures and multi-step purification.[6]

  • Paraffin Oil as Solvent: Another approach uses sodium methoxide dispersed in paraffin oil with the dropwise addition of o-nitrotoluene and formamide. This method is reported to increase the yield to 82.5% and reduce pollutants compared to older methods using solvents like petroleum ether.[7]

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

cluster_method1 Method 1: Oxidative Coupling M1_Start Start: 2-Nitrotoluene in THF M1_Base Add Potassium tert-butoxide at 0°C M1_Start->M1_Base M1_Oxidant Add Bromine M1_Base->M1_Oxidant M1_Quench Quench with Ice/Water M1_Oxidant->M1_Quench M1_Filter1 Filter Precipitate M1_Quench->M1_Filter1 M1_Extract Extract Filtrate with CH2Cl2 M1_Filter1->M1_Extract M1_Combine Combine & Wash Organic Layers M1_Extract->M1_Combine M1_Dry Dry & Concentrate M1_Combine->M1_Dry M1_Purify Crystallize from H2O/EtOH M1_Dry->M1_Purify M1_End Product: this compound M1_Purify->M1_End

Caption: Workflow for the Oxidative Coupling of 2-Nitrotoluene.

cluster_method2 Method 2: Multi-step Synthesis M2_Start Start: o-Nitrotoluene & o-Nitrobenzaldehyde M2_StepA Step A: Addition Reaction (KOH, DMSO) M2_Start->M2_StepA M2_Intermediate1 Intermediate: 1,2-bis(2-nitrophenyl)ethanol M2_StepA->M2_Intermediate1 M2_StepB Step B: Bromination M2_Intermediate1->M2_StepB M2_Intermediate2 Intermediate: 1,2-bis(2-nitrophenyl)bromoethane M2_StepB->M2_Intermediate2 M2_StepC Step C: Debromination (NaBH4) M2_Intermediate2->M2_StepC M2_Purify Crystallize from Methanol M2_StepC->M2_Purify M2_End Product: this compound M2_Purify->M2_End

Caption: Workflow for the Multi-step Synthesis of this compound.

References

Application Note: Determination of 2,2'-Dinitrobibenzyl by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2'-Dinitrobibenzyl is a chemical compound that can be relevant as a synthetic intermediate or an impurity in the manufacturing of pharmaceutical products, such as Carbamazepine.[1] Accurate and reliable analytical methods are crucial for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of nitroaromatic compounds due to its sensitivity, selectivity, and reproducibility.[2] This application note details a robust HPLC method for the analysis of this compound.

Analytical Principle

The method employs a reversed-phase HPLC system to separate this compound from potential impurities. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of methanol and water. The analyte is detected by a UV detector at a wavelength where the nitroaromatic functionality exhibits strong absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade methanol and ultrapure water.

  • Standard: this compound reference standard (purity > 99%).

  • Sample Vials: Amber glass vials to protect the analyte from light.

2. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase of Methanol:Water (70:30, v/v). Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the sample containing this compound in methanol. Dilute with the mobile phase to bring the concentration of the analyte within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. HPLC Method Parameters

A summary of the recommended HPLC conditions is provided in the table below.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 254 nm
Run Time 10 minutes

4. Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Quantification: Inject the prepared sample solution and determine the concentration of this compound by interpolating its peak area from the calibration curve.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 2000> 5000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%< 1.0%

Table 2: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2.0%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Methanol:Water) D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Analyte H->I J Final Report I->J

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for 2,2'-Dinitrobibenzyl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2'-Dinitrobibenzyl is a dinitroaromatic compound that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules.[1][2] While not extensively studied for its own therapeutic effects, its role as a precursor to established drugs, such as the anticonvulsant Carbamazepine, underscores its importance in medicinal chemistry.[1][2][3] Furthermore, the broader class of nitro-containing compounds has demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects, suggesting potential, yet unexplored, avenues for this compound and its derivatives.[4][5]

These application notes provide an overview of the established use of this compound as a synthetic intermediate and explore its hypothetical potential as a lead compound in drug discovery based on the known bioactivities of related molecules. Detailed experimental protocols for its synthesis and its conversion to other key intermediates are also presented.

I. Established Application: Intermediate in Carbamazepine Synthesis

The primary and most well-documented application of this compound in medicinal chemistry is as a key intermediate in the industrial synthesis of Carbamazepine, a first-line antiepileptic drug.[1][2][6] The synthesis involves the reduction of the nitro groups of this compound to form 2,2'-diaminobibenzyl, which is then cyclized to form the core structure of Carbamazepine.[3]

Logical Relationship: Synthesis of Carbamazepine from this compound

G A This compound B Reduction A->B e.g., Catalytic Hydrogenation C 2,2'-Diaminobibenzyl B->C D Cyclization C->D e.g., PPA, high temp. E Iminobibenzyl (10,11-Dihydro-5H-dibenzo[b,f]azepine) D->E F Dehydrogenation E->F e.g., Pd/C G Carbamazepine (5H-Dibenzo[b,f]azepine-5-carboxamide) F->G G A This compound (Prodrug) B Hypoxic Cancer Cell D Reactive Intermediates (Nitroso, Hydroxylamine) A->D Bioactivation C Nitroreductases B->C Upregulated in hypoxia C->A Reduction E DNA Adducts D->E F ROS Generation D->F G DNA Damage E->G H Mitochondrial Stress F->H I Caspase Activation G->I H->I J Apoptosis I->J G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Synthesize this compound and Analogs B Cytotoxicity Assays (e.g., MTT, SRB) on Cancer Cell Lines A->B C Determine IC50 Values B->C D Hypoxia-Selective Activity Assay C->D Select lead compounds E Apoptosis Assays (e.g., Annexin V, Caspase Activity) D->E H Xenograft Mouse Model D->H Promising candidates F DNA Damage Analysis (e.g., Comet Assay, γ-H2AX staining) E->F G ROS Detection Assays F->G I Evaluate Tumor Growth Inhibition H->I

References

Application Notes and Protocols for the Purification of Crude 2,2'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the purification of crude 2,2'-Dinitrobibenzyl, a key intermediate in the synthesis of various organic compounds. The following sections are designed for researchers, scientists, and drug development professionals, offering clear methodologies and data for achieving high-purity this compound.

Introduction

This compound, also known as 1,2-bis(2-nitrophenyl)ethane, is a crucial precursor in the synthesis of pharmaceuticals, including the antiepileptic drug carbamazepine. The purity of this intermediate is critical as it directly impacts the yield and purity of the final active pharmaceutical ingredient. Crude this compound synthesized via methods such as the oxidative coupling of o-nitrotoluene often contains unreacted starting materials and by-products. Therefore, robust purification protocols are essential. This document outlines two effective methods for purification: recrystallization and column chromatography.

Purification Protocols

Two primary methods for the purification of crude this compound are detailed below. The choice of method may depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Protocol 1: Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds.[1] The principle relies on the difference in solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. For this compound, methanol or a mixture of ethanol and water are effective solvent systems.[2][3]

Methodology A: Recrystallization from Methanol

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of methanol. Heat the mixture to the boiling point of methanol while stirring to dissolve the solid. Add more methanol in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The this compound will crystallize out of the solution as its solubility decreases. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure, light-yellow crystalline powder of this compound.[3]

Methodology B: Recrystallization from Ethanol/Water

  • Dissolution: In a flask, dissolve the crude product in ethanol at its boiling point. Add just enough hot ethanol to completely dissolve the solid.

  • Addition of Water: To the hot ethanol solution, add water dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, which will induce crystallization. Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration and wash them with a cold ethanol/water mixture (in the same ratio as used for crystallization).

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents) to separate compounds based on their differential adsorption to the stationary phase.[4][5]

  • Preparation of the Column:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., n-pentane/dichloromethane, 1:1 v/v).

    • Pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble samples, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and placing the resulting free-flowing powder on top of the column.[4]

  • Elution:

    • Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • The separation of the components will occur as they travel down the column at different rates.

  • Fraction Collection:

    • Collect the eluate in fractions (e.g., in test tubes).

  • Analysis:

    • Monitor the fractions for the presence of the desired product using Thin-Layer Chromatography (TLC). The Rf value for this compound is reported as 0.33 in n-pentane/CH2Cl2 (1:1).[2]

  • Solvent Evaporation:

    • Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

The following table summarizes the quantitative data obtained from the purification of this compound using the described protocols.

Purification MethodSolvent SystemYieldPurity (HPLC)Melting Point (°C)Reference
RecrystallizationMethanol~92.5%>99%120-121[3][6]
RecrystallizationH2O/EtOH (1:2)95%Not Reported121[2]

Visualizations

The following diagrams illustrate the workflows for the purification of crude this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity Analysis (TLC, HPLC, MP) Pure_Product->Analysis

Caption: General workflow for the purification and analysis of this compound.

G A Dissolve Crude Product in Hot Solvent B Hot Filtration (Optional) A->B C Cool to Crystallize B->C D Collect Crystals (Vacuum Filtration) C->D E Wash with Cold Solvent D->E F Dry Crystals E->F

Caption: Detailed workflow for the recrystallization protocol.

G A Prepare Silica Gel Column B Load Crude Sample A->B C Elute with Solvent System B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G

Caption: Detailed workflow for the column chromatography protocol.

References

Application Notes & Protocols: The Role of 2,2'-Dinitrobibenzyl in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,2'-Dinitrobibenzyl is a pivotal intermediate in synthetic organic chemistry, primarily utilized for the construction of nitrogen-containing tricyclic heterocyclic scaffolds. Its symmetric structure, featuring two nitro groups positioned for reductive cyclization, makes it an ideal precursor for the synthesis of dibenzo-fused heterocycles. The most prominent application of this compound is in the industrial synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl), a core structure for several pharmaceutical agents, including the anticonvulsant drug Carbamazepine.

The general synthetic strategy involves the reduction of the two nitro groups to form 2,2'-diaminobibenzyl, which subsequently undergoes an intramolecular ring-closing reaction to yield the desired seven-membered heterocyclic ring system.[1] This document provides detailed protocols and data for the synthesis and application of this compound.

Core Application: Synthesis of Dibenzo[b,f]azepine Precursors

The conversion of this compound into the 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold is a well-established multi-step process. The overall pathway is initiated by the oxidative coupling of o-nitrotoluene to form this compound, followed by reduction and cyclization.[1]

G cluster_0 Synthetic Pathway A o-Nitrotoluene B This compound A->B Oxidative Coupling (t-BuOK, Br2, THF) C 2,2'-Diaminobibenzyl B->C Catalytic Reduction (H2, Pd/C) D 10,11-Dihydro-5H- dibenzo[b,f]azepine C->D Ring-Closing Condensation (PPA, heat)

Caption: Synthetic pathway from o-Nitrotoluene to the dibenzo[b,f]azepine core.

Data Presentation

The following table summarizes quantitative data for the key transformations in the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine, starting from the synthesis of its precursor, this compound.

StepStarting MaterialProductReagents/ConditionsYield (%)Reference
1. Oxidative Couplingo-NitrotolueneThis compoundt-BuOK, Br₂, THF, 0 °C to 20 °C95%[2]
2. Oxidative Coupling (Alternative)o-NitrotolueneThis compoundO₂, KOH, MeOH, ethylenediamine36%[1]
3. Debromination1,2-bis(2-nitrophenyl)bromoethaneThis compoundSodium borohydride, diethylene glycol dimethyl ether92.5%[3][4]
4. ReductionThis compound2,2'-DiaminobibenzylH₂, Pd/CHigh[1]
5. Ring-Closing Condensation2,2'-Diaminobibenzyl10,11-dihydro-5H-dibenzo[b,f]azepinePolyphosphoric acid (PPA), elevated temperatureN/A[1]
6. Dehydrogenation (Optional)10,11-dihydro-5H-dibenzo[b,f]azepine5H-dibenzo[b,f]azepineGas phase dehydrogenation20-50%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from o-Nitrotoluene

This protocol details an optimized, high-yield synthesis via oxidative coupling.[1][2]

Materials:

  • o-Nitrotoluene (2.00 g, 15.0 mmol)

  • Potassium t-butoxide (t-BuOK)

  • Bromine (3.12 g, 19.5 mmol)

  • Dry Tetrahydrofuran (THF, 90 mL)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride solution

  • Magnesium sulfate (MgSO₄)

  • Ethanol (EtOH)

  • Deionized water

Workflow Diagram:

G A Dissolve o-nitrotoluene in dry THF under N2 B Cool to 0 °C A->B C Add potassium t-butoxide, stir for 2 min B->C D Add bromine, stir for 5 min at 20 °C C->D E Quench reaction in 500 mL ice/water D->E F Filter precipitate and extract filtrate with CH2Cl2 E->F G Wash organic layers (Na2S2O3, NaCl) F->G H Dry (MgSO4), concentrate under reduced pressure G->H I Purify by crystallization (H2O/EtOH, 1:2) H->I J Obtain this compound (White Solid, 95% Yield) I->J

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • Under a nitrogen atmosphere, dissolve o-nitrotoluene (2.00 g, 15.0 mmol) in dry THF (90 mL) in a suitable reaction flask.[2]

  • Cool the solution to 0 °C using an ice bath.[2]

  • Add potassium t-butoxide to the cooled solution and stir for 2 minutes.[2]

  • Add bromine (3.12 g, 19.5 mmol) and allow the reaction to stir for an additional 5 minutes, during which the temperature may rise to 20 °C.[2]

  • Quench the reaction by pouring the mixture into 500 mL of an ice/water slurry.[2]

  • Filter the resulting precipitate. Extract the aqueous filtrate with CH₂Cl₂ (3 x 100 mL).[2]

  • Combine all organic layers and wash sequentially with saturated sodium thiosulfate solution and saturated sodium chloride solution.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by crystallization from a water/ethanol (1:2) mixture to yield this compound as a white solid (1.94 g, 95% yield).[2]

Characterization Data:

  • Melting Point: 121 °C[2]

  • ¹H NMR (500.1 MHz, CDCl₃): δ = 7.96 (dd, J = 8.2 Hz, J = 1.2 Hz, 2H), 7.54 (pseudo t, 2H), 7.42 (dd, J = 7.7 Hz, J = 1.3 Hz, 2H), 7.38 (pseudo t, 2H), 3.25 (s, 4H, CH₂).[2]

  • ¹³C NMR (125.8 MHz, CDCl₃): δ = 149.37, 136.01, 133.30, 132.49, 127.56, 124.84, 34.44.[2]

Protocol 2: Reductive Cyclization to 10,11-dihydro-5H-dibenzo[b,f]azepine

This section describes a representative two-step procedure involving the reduction of this compound followed by acid-catalyzed cyclization.

Step A: Reduction to 2,2'-Diaminobibenzyl

This is a standard catalytic hydrogenation procedure.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of Pd/C (typically 5-10 mol% of palladium).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield crude 2,2'-diaminobibenzyl, which can often be used in the next step without further purification.

Step B: Ring-Closing Condensation

This procedure uses polyphosphoric acid (PPA) to catalyze the intramolecular condensation.[1]

Materials:

  • 2,2'-Diaminobibenzyl

  • Polyphosphoric acid (PPA)

Procedure:

  • Place 2,2'-diaminobibenzyl in a reaction flask.

  • Add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the diamine).

  • Heat the mixture with stirring to an elevated temperature (typically in the range of 150-200 °C).

  • Maintain the temperature for several hours until the reaction is complete (monitor by TLC).

  • Allow the mixture to cool to a manageable temperature (e.g., below 100 °C).

  • Carefully quench the reaction by pouring the mixture onto crushed ice. This will hydrolyze the PPA and precipitate the product.

  • Neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH) to pH > 7.

  • Extract the product with an organic solvent (e.g., toluene or dichloromethane).

  • Wash, dry, and concentrate the organic extracts. Purify the crude product by crystallization or column chromatography to obtain 10,11-dihydro-5H-dibenzo[b,f]azepine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-Dinitrobibenzyl.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the oxidative coupling of 2-nitrotoluene.

Question 1: My reaction yielded a significant amount of a red-orange, insoluble material. What is it and how can I remove it?

Answer: The formation of a red-orange, insoluble material is a common issue, particularly in the synthesis of dinitrobibenzyl isomers. While the exact composition can vary, it is often a complex mixture of polymeric and/or oxidized byproducts. In the synthesis of the related p,p'-dinitrobibenzyl, this is a known impurity.[1]

Troubleshooting Steps:

  • Filtration: This impurity can typically be removed by hot filtration of the crude product dissolved in a suitable solvent like benzene or toluene.[1]

  • Solvent Selection: The choice of solvent for recrystallization is crucial. Ethanol or a mixture of water and ethanol is often effective for purifying the desired this compound, leaving the more insoluble impurities behind.[2]

  • Reaction Conditions: Overly aggressive oxidation or prolonged reaction times can promote the formation of these colored byproducts. Consider optimizing the reaction time and temperature.

Question 2: The yield of my reaction is low, and I have identified 2,2'-dinitrostilbene as a major byproduct. How can I prevent its formation?

Answer: The formation of 2,2'-dinitrostilbene is a common side reaction, especially when the reaction is carried out in solvents like DMSO or DMF.[3] This occurs through the further oxidation of the intermediate 1,2-di(2-nitrophenyl)ethanol, which can also be present as a byproduct.[3]

Preventative Measures:

  • Solvent Choice: The choice of solvent has a significant impact on the reaction pathway. Using tert-butanol as a solvent favors the formation of this compound over the stilbene derivative.[3]

  • Control of Oxidant: The amount and type of oxidizing agent are critical. In syntheses using air as the oxidant, controlling the airflow and reaction time is important to avoid over-oxidation.[1]

  • Temperature Control: Lower reaction temperatures generally favor the formation of the desired bibenzyl product.

Question 3: My final product is contaminated with o-nitrobenzoic acid. What is the source of this impurity and how do I remove it?

Answer: The presence of o-nitrobenzoic acid as a byproduct indicates side-chain oxidation of the starting material, 2-nitrotoluene.[4] This is more likely to occur under strongly basic and oxidative conditions.

Removal and Prevention:

  • Aqueous Wash: o-Nitrobenzoic acid can be easily removed by washing the crude product with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide, during the workup. The acidic byproduct will be converted to its water-soluble salt and removed in the aqueous layer.

  • Milder Conditions: To prevent its formation, consider using milder reaction conditions, such as lower temperatures or a less aggressive oxidizing agent.

Question 4: The reaction seems "wayward" with a sudden and uncontrolled increase in temperature. How can I manage this?

Answer: Exothermic reactions with a risk of thermal runaway have been reported in some synthetic routes to this compound.[5] This is a serious safety concern and must be addressed with careful experimental control.

Safety and Control Measures:

  • Slow Addition of Reagents: Add reagents, particularly strong bases or oxidizing agents, slowly and in a controlled manner to manage the reaction exotherm.

  • Effective Cooling: Use an efficient cooling bath (e.g., ice-salt bath) to maintain the desired reaction temperature.

  • Monitoring: Continuously monitor the internal reaction temperature with a thermometer.

  • Scale: Be cautious when scaling up the reaction. A reaction that is manageable on a small scale may become difficult to control on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the oxidative coupling of 2-nitrotoluene using a strong base. Common variations include:

  • The use of potassium tert-butoxide in tetrahydrofuran, followed by the addition of bromine.[2]

  • Reaction with methanolic potassium hydroxide and bubbling air through the mixture.[1]

  • A multi-step synthesis starting from o-nitrobenzaldehyde and o-nitrotoluene.[6][7][8]

Q2: How can I purify the crude this compound?

A2: The most common method for purification is recrystallization. Effective solvent systems include:

  • A mixture of water and ethanol (1:2).[2]

  • Ethanol alone.

  • Benzene (with caution due to toxicity).[1]

Q3: What are the expected spectroscopic data for pure this compound?

A3: The following data has been reported for this compound:[2]

  • Melting Point: 121 °C

  • 1H NMR (500.1 MHz, CDCl3, 300 K): δ = 7.96 (dd, J = 8.2 Hz, J = 1.2 Hz, 2 H, H-3), 7.54 (pseudo t, 2 H, H-5), 7.42 (dd, J = 7.7 Hz, J = 1.3 Hz, 2 H, H-6), 7.38 (pseudo t, 2 H, H-4), 3.25 (s, 4 H, CH2).

  • 13C NMR (125.8 MHz, CDCl3, 300 K): δ = 149.37, 136.01, 133.30, 132.49, 127.56, 124.84, 34.44.

  • Mass Spectrometry (EI, 70 eV): m/z (%) = 273 (1) [M + H]+, 255 (8), 237 (9), 178 (21), 136 (100), 120 (70), 92 (85).

Data Presentation

Table 1: Comparison of Synthesis Methods for Dinitrobibenzyl Isomers

FeatureSynthesis of this compound[2]Synthesis of p,p'-Dinitrobibenzyl[1]
Starting Material 2-Nitrotoluenep-Nitrotoluene
Base Potassium tert-butoxidePotassium hydroxide
Solvent Tetrahydrofuran (THF)Methanol
Oxidizing Agent BromineAir
Reaction Temperature 0 °C to 20 °CCooled to 10 °C, then room temp.
Reported Yield 95%74-76%
Purification Crystallization (H2O/EtOH)Recrystallization (Benzene)

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidative Coupling with Potassium tert-butoxide and Bromine [2]

  • Under a nitrogen atmosphere, dissolve 2-nitrotoluene (2.00 g, 15.0 mmol) in dry tetrahydrofuran (90 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium t-butoxide and stir the reaction mixture for 2 minutes.

  • Add bromine (3.12 g, 19.5 mmol) to the reaction mixture.

  • Continue stirring for an additional 5 minutes.

  • Pour the reaction mixture into 500 mL of an ice/water mixture.

  • Collect the precipitate by filtration.

  • Extract the filtrate with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with a saturated sodium thiosulfate solution, followed by a saturated sodium chloride solution.

  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a 1:2 mixture of water and ethanol to yield this compound as a white solid.

Protocol 2: Synthesis of p,p'-Dinitrobibenzyl via Oxidative Coupling with Methanolic Potassium Hydroxide and Air [1]

Note: This protocol is for the para-isomer but illustrates a common alternative synthetic approach.

  • Prepare a 30% methanolic potassium hydroxide solution by dissolving 680 g of potassium hydroxide pellets in 2 L of methanol.

  • In a 3 L three-necked flask equipped with a mechanical stirrer and a gas inlet tube, place 2 L of the 30% methanolic potassium hydroxide solution.

  • Cool the flask in an ice bath until the solution reaches 10 °C.

  • Add 100 g (0.73 mole) of p-nitrotoluene to the flask.

  • Begin vigorous stirring and pass a rapid stream of air through the inlet tube.

  • After 3 hours, remove the ice bath and continue bubbling air through the mixture with vigorous stirring for an additional 5 hours.

  • Immediately filter the reaction mixture with suction.

  • Wash the solid on the filter with 2 L of boiling water, followed by 300 mL of 95% ethanol at room temperature.

  • Allow the product to air dry completely.

  • Dissolve the crude product in a minimum amount of boiling benzene.

  • Filter the hot solution to remove a small amount of insoluble red-orange material.

  • Allow the filtrate to cool, whereupon the p,p'-dinitrobibenzyl will crystallize.

Visualizations

Side_Reaction_Pathways 2-Nitrotoluene 2-Nitrotoluene This compound This compound 2-Nitrotoluene->this compound Desired Reaction (e.g., in t-butanol) Side_Products Side_Products 2-Nitrotoluene->Side_Products o-Nitrobenzoic_Acid o-Nitrobenzoic_Acid 2-Nitrotoluene->o-Nitrobenzoic_Acid Side-chain Oxidation 2,2'-Dinitrostilbene 2,2'-Dinitrostilbene Side_Products->2,2'-Dinitrostilbene Further Oxidation (e.g., in DMSO/DMF) 1,2-di(2-nitrophenyl)ethanol 1,2-di(2-nitrophenyl)ethanol Side_Products->1,2-di(2-nitrophenyl)ethanol Intermediate 1,2-di(2-nitrophenyl)ethanol->2,2'-Dinitrostilbene Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve_2NT Dissolve 2-Nitrotoluene in dry THF Start->Dissolve_2NT Cool Cool to 0 °C Dissolve_2NT->Cool Add_Base Add Potassium t-butoxide Cool->Add_Base Add_Oxidant Add Bromine Add_Base->Add_Oxidant React Stir for 5 min Add_Oxidant->React Quench Pour into ice/water React->Quench Filter Filter Precipitate Quench->Filter Extract Extract Filtrate with CH2Cl2 Filter->Extract Wash Wash Organic Layers Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Crystallize Crystallize from H2O/EtOH Dry_Concentrate->Crystallize Product Pure this compound Crystallize->Product

References

optimizing reaction time and temperature for 2,2'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,2'-Dinitrobibenzyl.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most frequently used starting material is o-nitrotoluene.[1] Another reported method uses o-nitrobenzyl chloride as the raw material.[2]

Q2: What are the typical reaction conditions for the synthesis of this compound from o-nitrotoluene?

Several methods exist, with the oxidative coupling of o-nitrotoluene being a common approach. An optimized method involves using potassium t-butoxide as a base and bromine as an oxidizing agent in tetrahydrofuran (THF).[1][3]

Q3: What is the expected yield for this synthesis?

The optimized method using potassium t-butoxide and bromine can achieve a high yield of up to 95%.[1][3] Other methods, such as aerobic oxidation, have reported lower yields of around 36%.[1] A method using sodium methoxide and formamide in paraffin oil reports a yield of 82.5%.[4]

Q4: How can the final product be purified?

Purification is typically achieved through crystallization. A common solvent system for recrystallization is a mixture of water and ethanol (1:2).[3] Methanol is also used for recrystallization.[5][6]

Q5: What are the key safety precautions to consider during this synthesis?

  • This compound is considered a hazardous chemical and may cause irritation to the skin, eyes, and respiratory system.[7]

  • It is important to wear suitable protective clothing, gloves, and eye/face protection.[7]

  • Some synthesis methods may have a risk of explosion, for instance when using hydrogen peroxide.[5]

  • Reactions should be carried out in a well-ventilated fume hood.

  • When working with bromine, appropriate safety measures should be taken due to its corrosive and toxic nature.

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can result from several factors:

  • Suboptimal Reaction Conditions: The choice of base, oxidizing agent, and solvent system is critical. Older methods using aerobic oxidation are known to produce lower yields compared to more modern approaches.[1]

  • Moisture in Reagents/Solvents: The reaction is sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.

  • Incomplete Reaction: The reaction time may not have been sufficient. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

Q2: I observe the formation of colored impurities in my reaction mixture. What could they be?

The formation of colored byproducts can occur, especially in oxidative coupling reactions. For a similar compound, p,p'-dinitrobibenzyl, a red-orange insoluble material was observed.[8] In some cases, high temperatures can lead to the formation of acridine byproducts.[1]

Q3: The purification of my product by recrystallization is proving difficult. What can I do?

  • Solvent System Optimization: If the standard water/ethanol or methanol systems are not effective, consider screening other solvent systems.

  • Activated Carbon Treatment: To remove colored impurities, the product can be dissolved in a suitable hot solvent, treated with activated carbon (Norit), and then filtered before cooling to induce crystallization.[9]

  • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can help.

  • Slow Cooling: Allowing the solution to cool slowly can lead to the formation of larger, purer crystals.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Starting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
o-NitrotoluenePotassium t-butoxide, BromineTetrahydrofuran0 to 20~7 minutes95[1][3]
o-NitrotolueneO₂, KOH, EthylenediamineMethanolNot SpecifiedNot Specified36[1]
o-NitrotolueneSodium methoxide, FormamideParaffin oil5 to 1510 hours82.5[4]
1,2-bis(2-nitrophenyl)bromoethaneSodium borohydrideDiethylene glycol dimethyl ether< 302 hours92.5[5]

Experimental Protocols

Optimized Synthesis of this compound from o-Nitrotoluene [3]

  • Preparation: Under a nitrogen atmosphere, dissolve 2.00 g (15.0 mmol) of 2-nitrotoluene in 90 mL of dry tetrahydrofuran (THF) in a flask.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add potassium t-butoxide and stir the reaction mixture for 2 minutes.

  • Oxidation: Add 3.12 g (19.5 mmol) of bromine to the reaction mixture.

  • Reaction Completion: Stir the mixture for an additional 5 minutes at 20 °C.

  • Quenching: Pour the reaction mixture into 500 mL of an ice/water mixture.

  • Extraction: Filter the resulting precipitate. Extract the filtrate with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash with a saturated sodium thiosulfate solution followed by a saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization from a water/ethanol mixture (1:2) to yield this compound as a white solid.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification start Dissolve o-Nitrotoluene in dry THF add_base Add Potassium t-butoxide at 0°C start->add_base 2 min add_br2 Add Bromine at 20°C add_base->add_br2 5 min quench Quench with Ice/Water add_br2->quench filter Filter Precipitate quench->filter extract Extract with CH2Cl2 filter->extract wash Wash Organic Layers extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate crystallize Crystallize from H2O/EtOH concentrate->crystallize product Pure this compound crystallize->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_solutions Potential Solutions start Low Yield? check_conditions Verify Reaction Conditions (Base, Oxidant, Temp) start->check_conditions Possible Cause check_reagents Check for Moisture in Reagents/Solvents start->check_reagents Possible Cause monitor_reaction Monitor Reaction (e.g., with TLC) start->monitor_reaction Possible Cause side_reactions Consider Side Reactions start->side_reactions Possible Cause optimize Optimize Conditions check_conditions->optimize use_anhydrous Use Anhydrous Solvents check_reagents->use_anhydrous increase_time Increase Reaction Time monitor_reaction->increase_time purification Improve Purification side_reactions->purification

Caption: Troubleshooting guide for low yield in this compound synthesis.

reaction_pathway o_nitrotoluene o-Nitrotoluene intermediate Anionic Intermediate o_nitrotoluene->intermediate + KOtBu - tBuOH product This compound intermediate->product + Br2 (Oxidative Coupling)

References

troubleshooting low purity in 2,2'-Dinitrobibenzyl samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity in 2,2'-Dinitrobibenzyl samples.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has a low melting point and appears discolored. What are the potential causes?

Low melting points and discoloration are common indicators of impurities. Potential causes include:

  • Incomplete reaction: The starting materials may not have fully reacted, leaving residual 2-nitrotoluene or other reactants in your sample.

  • Side reactions: Undesired side reactions could have occurred during the synthesis, leading to the formation of byproducts. For instance, oxidation or polymerization products can introduce color to the sample. In related syntheses, insoluble red-orange materials have been observed.[1]

  • Residual solvents: Solvents used during the reaction or purification process may not have been completely removed.

  • Degradation: The product may have degraded due to exposure to high temperatures, light, or incompatible substances.

Q2: What are the common impurities in this compound synthesis?

While specific impurities can vary based on the synthetic route, common contaminants may include:

  • Unreacted starting materials: Such as 2-nitrotoluene or o-nitrobenzaldehyde.

  • Oxidation products: The bibenzyl bridge is susceptible to oxidation, which can lead to a variety of byproducts.

  • Byproducts from side reactions: Depending on the reaction conditions, various condensation or coupling products may form.

  • Inorganic salts: If not washed properly, salts from reagents like potassium tert-butoxide can remain in the final product.

Q3: How can I improve the purity of my this compound sample?

Recrystallization is a highly effective method for purifying this compound.[2][3] Here are some recommended solvent systems:

  • A mixture of water and ethanol (1:2 v/v) has been shown to yield a white solid product.[2]

  • Methanol is also an effective solvent for recrystallization, resulting in a light yellow crystalline powder.[3]

  • For related dinitrobibenzyl compounds, recrystallization from benzene has been used.[1]

Additionally, washing the crude product with boiling water and ethanol can help remove certain impurities.[1]

Q4: My reaction yield is high, but the purity is low. What should I do?

A high yield with low purity often suggests that the reaction has gone to completion but with the formation of significant side products. In this scenario, focusing on the purification step is crucial. A multi-step purification process involving washing followed by recrystallization is recommended. It may also be beneficial to review the reaction conditions to see if they can be optimized to minimize side reactions.

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting low purity in this compound samples.

G cluster_0 Troubleshooting Low Purity start Low Purity Detected check_mp Check Melting Point and Appearance start->check_mp analyze Perform Analytical Characterization (NMR, MS, etc.) check_mp->analyze identify_impurity Identify Impurity Type analyze->identify_impurity unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm Present side_products Side Products identify_impurity->side_products Present residual_solvent Residual Solvent identify_impurity->residual_solvent Present optimize_reaction Optimize Reaction Conditions (Time, Temperature, Stoichiometry) unreacted_sm->optimize_reaction purify Purification side_products->purify dry Drying residual_solvent->dry optimize_reaction->start recrystallize Recrystallization purify->recrystallize wash Washing purify->wash final_product High Purity Product recrystallize->final_product wash->final_product dry->final_product G cluster_1 Synthesis of this compound A 2-Nitrotoluene B Potassium t-butoxide, Bromine in THF A->B Reaction C Crude this compound B->C D Recrystallization (H2O/EtOH) C->D Purification E Pure this compound D->E

References

Technical Support Center: Scaling Up 2,2'-Dinitrobibenzyl Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,2'-Dinitrobibenzyl from a laboratory to a pilot plant setting. It addresses common challenges, offers troubleshooting advice, and outlines key experimental and safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns revolve around the highly exothermic nature of nitration reactions and the hazardous properties of the materials used.[1][2] Key risks include:

  • Thermal Runaway: Nitration reactions generate significant heat, which can lead to an uncontrolled increase in temperature and pressure, potentially causing an explosion.[1][2]

  • Corrosivity: The mixed acids (nitric and sulfuric acid) often used are highly corrosive.[2]

  • Toxicity: Nitric acid fumes and nitrogen dioxide gas produced during the reaction are toxic upon inhalation.[2] this compound itself is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation.[3][4]

  • Explosion Hazard: Using reagents like hydrogen peroxide in some synthesis routes can introduce a risk of explosion.[5]

Q2: What are the most significant chemical challenges in scaling up this synthesis?

A2: Key challenges include:

  • Maintaining Temperature Control: Ensuring efficient heat dissipation is critical to prevent runaway reactions.[1]

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and non-uniform reaction, resulting in lower yields and increased impurity formation.

  • Impurity Profile: Side reactions can become more prevalent at a larger scale, complicating purification and potentially impacting the final product's quality.

  • Work-up and Isolation: Handling and filtering larger quantities of product and waste streams efficiently and safely.

Q3: Which synthesis route is most suitable for industrial-scale production?

A3: While several lab-scale methods exist, routes that avoid hazardous reagents like hydrogen peroxide and offer high yield and purity are preferred for industrial applications.[5] A common method involves the oxidative coupling of o-nitrotoluene.[6] Another patented route involves the reaction of o-nitrobenzaldehyde and o-nitrotoluene, followed by substitution and debromination, which is noted for its high yield and suitability for industrial production.[5][7]

Q4: What analytical methods are recommended for monitoring the reaction and final product purity?

A4: A combination of chromatographic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the reaction progress, quantifying the formation of this compound, and identifying byproducts.[8][9]

  • Gas Chromatography (GC): Can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification of components.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product.[10]

  • Differential Scanning Calorimetry (DSC): Crucial for assessing the thermal hazards of the reaction mixture and products during scale-up.[1][11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield 1. Incomplete reaction due to insufficient reaction time or low temperature. 2. Poor mixing leading to localized reagent depletion. 3. Product loss during work-up and crystallization.1. Monitor reaction with HPLC to ensure completion. Consider extending reaction time or slightly increasing temperature, while carefully monitoring for exotherms. 2. Evaluate and improve reactor agitation. For pilot scale, ensure baffles and impeller design are adequate. 3. Optimize solvent volume for crystallization; cool slowly to maximize crystal growth. Review filtration and washing procedures.
High Impurity Levels (e.g., stilbene or over-nitrated products) 1. Reaction temperature too high, promoting side reactions. 2. Incorrect stoichiometry of reagents. 3. "Hot spots" in the reactor due to poor mixing.1. Lower the reaction temperature and ensure robust cooling capacity.[12] 2. Verify the molar ratios of all starting materials and reagents. 3. Improve agitation and consider slower, controlled addition of reagents.
Poor Product Color (darker than expected) 1. Presence of colored impurities from side reactions. 2. Thermal degradation of the product.1. Purify the crude product by recrystallization from a suitable solvent like methanol or ethanol.[5][13] The use of activated carbon (Norit) can help remove colored impurities.[13] 2. Ensure the reaction and work-up temperatures do not exceed the product's stability limits.
Difficult Filtration 1. Very fine crystals formed due to rapid cooling or precipitation. 2. Oily impurities coating the product.1. Control the cooling rate during crystallization to encourage the formation of larger, more easily filterable crystals. 2. Perform an additional wash with a non-polar solvent (if product is insoluble) to remove oils before the main recrystallization.
Unexpected Exotherm or Temperature Spike 1. Rate of reagent addition is too fast. 2. Cooling system failure or insufficient capacity. 3. Inadequate agitation.1. Immediately stop reagent addition. 2. Ensure emergency cooling systems are operational and correctly sized for the pilot scale.[14] 3. Verify agitator function. Implement a semi-batch process with controlled addition rates based on calorimetric safety data.[11]

Experimental Protocols

Lab-Scale Synthesis: Oxidative Coupling of o-Nitrotoluene

This protocol is a representative example based on common laboratory procedures.

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer, under a nitrogen atmosphere.

  • Reagent Preparation: Dissolve o-nitrotoluene in a suitable solvent like tetrahydrofuran (THF).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Slowly add a strong base, such as potassium tert-butoxide, to the solution while stirring vigorously.[10]

  • Coupling: After a short period, add a solution of an oxidizing agent (e.g., bromine in THF) dropwise, maintaining the temperature below 5°C.[10]

  • Quenching: Once the addition is complete, continue stirring for a designated time before quenching the reaction by pouring it into a beaker of ice water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with water and then a saturated sodium thiosulfate solution.[10] Recrystallize the solid from a solvent system like ethanol/water to yield pure this compound as a light-yellow solid.[10]

Pilot Plant Scale-Up Considerations

Transitioning from the lab to a pilot plant requires significant process modifications:

  • Reactor: Use a jacketed glass-lined or stainless steel reactor with appropriate corrosion resistance. The reactor must be equipped with a robust cooling system (e.g., brine or a dedicated chiller), a high-torque agitator, and safety features like a rupture disc and emergency vent.[14]

  • Reagent Addition: Implement a semi-batch process where the most reactive or exothermic reagent is added via a dosing pump at a controlled rate.[11] The feed rate should be linked to the reactor temperature to prevent accumulation of unreacted reagents and potential for a runaway reaction.

  • Process Analytical Technology (PAT): Employ in-situ monitoring tools (e.g., FTIR probes) to track reactant consumption and product formation in real-time, allowing for better process control.

  • Work-up: Use a larger filtration unit, such as a Nutsche filter-dryer, to handle the increased volume of product slurry safely and efficiently.

  • Safety: A thorough process hazard analysis (PHA), including techniques like HazOp (Hazard and Operability study) and reaction calorimetry, is mandatory before any pilot-scale run.[1][11]

Data Presentation

Table 1: Comparison of Lab vs. Pilot Scale Parameters
ParameterLaboratory Scale (10 g)Pilot Plant Scale (10 kg)Key Considerations for Scale-Up
Reactant (o-nitrotoluene) ~73 mmol~73 molPurity of bulk material must be verified.
Solvent (THF) ~500 mL~500 LSolvent recovery systems become critical for cost and environmental reasons.
Base (Potassium t-butoxide) ~1.1 eq~1.1 eqHandling large quantities of pyrophoric/reactive base requires specialized equipment.
Reactor Volume 1 L1000 LSurface-to-volume ratio decreases, making heat transfer less efficient.[14]
Addition Time 15-30 minutes4-8 hoursSlower addition is crucial to manage the exotherm.
Typical Yield 90-95%85-90%Yields may be slightly lower due to handling losses and process inefficiencies.
Purity (Post-Recrystallization) >99% (HPLC)>99% (HPLC)Maintaining purity requires robust process control to minimize side products.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_qc Quality Control A Charge Reactor with o-Nitrotoluene & Solvent B Cool Reactor to 0°C A->B C Controlled Addition of Base B->C D Controlled Addition of Oxidizing Agent C->D E Reaction Monitoring (HPLC/FTIR) D->E F Quench Reaction in Ice Water E->F G Filter Crude Product F->G H Wash Solid G->H I Recrystallize from Solvent H->I J Dry Final Product I->J K Final Product Analysis (HPLC, NMR, Melting Point) J->K

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckReaction Check HPLC data for reaction completion Start->CheckReaction Incomplete Reaction Incomplete? CheckReaction->Incomplete IncreaseTime Increase reaction time or temperature slightly Incomplete->IncreaseTime Yes ReviewWorkup Review work-up and crystallization Incomplete->ReviewWorkup No End Yield Improved IncreaseTime->End Solubility High solubility in mother liquor? ReviewWorkup->Solubility OptimizeSolvent Optimize solvent volume and cooling profile Solubility->OptimizeSolvent Yes CheckMixing Review agitation and addition rates Solubility->CheckMixing No OptimizeSolvent->End CheckMixing->End

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 2,2'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-Dinitrobibenzyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Common methods include the oxidative coupling of 2-nitrotoluene, the reduction of 1,2-bis(2-nitrophenyl)bromoethane, and the coupling of o-nitrobenzyl chloride. A high-yield method involves the oxidative coupling of 2-nitrotoluene using potassium t-butoxide and bromine in tetrahydrofuran (THF), reportedly achieving a 95% yield.[1][2] Another approach is the reduction of 1,2-bis(2-nitrophenyl)bromoethane with sodium borohydride in diethylene glycol dimethyl ether, which can yield up to 92.5%.[3][4]

Q2: How does the choice of solvent affect the synthesis of this compound?

A2: The solvent plays a critical role in reaction efficiency, yield, and safety. For the oxidative coupling of 2-nitrotoluene, tetrahydrofuran (THF) is an effective solvent when using potassium t-butoxide and bromine, leading to high yields.[1][2] Diethylene glycol dimethyl ether is used as a solvent for the reduction of 1,2-bis(2-nitrophenyl)bromoethane.[3][4] Some older methods utilize petroleum ether with sodium methylate, but this can lead to product impurities and poses safety risks due to its low boiling point.[3][5] Using paraffin oil as a substitute for petroleum ether with sodium methylate has been shown to improve the yield to 82.5% and enhance safety.[5] Methanolic potassium hydroxide has also been used, particularly for the para-isomer.[6]

Q3: What are some of the key safety precautions to take during the synthesis?

A3: Many of the reagents used are hazardous. For instance, bromine is corrosive and toxic. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn. Some reactions may be exothermic and require careful temperature control to avoid runaway reactions, especially when using reagents like sodium methylate.[5] Additionally, methods involving hydrogen peroxide present a risk of explosion.[3]

Q4: How can the purity of this compound be improved?

A4: Recrystallization is a common and effective method for purifying the crude product. A mixture of water and ethanol (1:2) is a documented solvent system for recrystallization.[1] Methanol is also used for recrystallization, resulting in a light yellow crystalline powder.[3][4] The choice of the primary reaction solvent can also impact purity; for example, the use of a sodium methylate-petroleum ether system has been reported to yield products with lower purity.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Degradation of reagents. - Incorrect reaction temperature. - Presence of moisture in the reaction.- Extend the reaction time. - Use fresh or properly stored reagents. - Carefully monitor and control the reaction temperature as specified in the protocol. - Ensure all glassware is dry and use anhydrous solvents.
Formation of Side Products - Incorrect stoichiometry of reagents. - Reaction temperature is too high. - Presence of impurities in starting materials.- Accurately measure and add reagents in the correct molar ratios. - Maintain the recommended reaction temperature; use a cooling bath if necessary. - Use purified starting materials.
Difficulty in Product Isolation - Product is soluble in the workup solvents. - Formation of an emulsion during extraction.- Minimize the amount of solvent used for washing. Cool the solution to decrease solubility. - Add a saturated brine solution to break up emulsions during aqueous workup.
Product is Oily or Gummy - Presence of solvent residue. - Impurities are present.- Ensure the product is thoroughly dried under vacuum. - Recrystallize the product from an appropriate solvent system, such as ethanol/water or methanol.[1][3]

Quantitative Data on Solvent Effects

Solvent Reactants Yield (%) Purity Reference
Tetrahydrofuran (THF)2-nitrotoluene, potassium t-butoxide, bromine95High[1][2]
Diethylene glycol dimethyl ether1,2-bis(2-nitrophenyl)bromoethane, sodium borohydride92.5High[3][4]
Paraffin Oilo-nitrotoluene, sodium methylate, methyl formate82.5Not specified[5]
Petroleum Ethero-nitrotoluene, sodium methylate, ethyl formate~75Lower purity[3][5]
Methanolp-nitrotoluene, potassium hydroxide, air74-76 (for p,p'-isomer)Not specified[6]

Experimental Protocols

High-Yield Synthesis via Oxidative Coupling in THF [1]

  • Preparation : Under a nitrogen atmosphere, dissolve 2-nitrotoluene (15.0 mmol) in 90 mL of dry tetrahydrofuran (THF) in a flask.

  • Reaction Initiation : Cool the solution to 0°C using an ice bath. Add potassium t-butoxide and stir the reaction mixture for 2 minutes.

  • Bromine Addition : Add bromine (19.5 mmol) to the reaction mixture.

  • Reaction Completion : Stir the reaction for an additional 5 minutes.

  • Quenching : Pour the reaction mixture into 500 mL of ice/water.

  • Extraction : Filter the resulting precipitate. Extract the filtrate with dichloromethane (3 x 100 mL).

  • Washing : Wash the combined organic layers with a saturated sodium thiosulfate solution followed by a saturated sodium chloride solution.

  • Drying and Concentration : Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

  • Purification : Purify the crude product by crystallization from a water/ethanol (1:2) mixture to obtain this compound as a white solid.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve 2-nitrotoluene in dry THF under N2 cool Cool to 0°C prep->cool Transfer add_base Add Potassium t-butoxide cool->add_base add_br2 Add Bromine add_base->add_br2 Stir 2 min quench Quench with ice/water add_br2->quench Stir 5 min extract Extract with CH2Cl2 quench->extract wash Wash organic layers extract->wash dry Dry and Concentrate wash->dry purify Recrystallize dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Catalyst Deactivation in 2,2'-Dinitrobibenzyl Reduction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the catalytic reduction of 2,2'-Dinitrobibenzyl to 2,2'-Diaminobibenzyl.

Troubleshooting Guide

Problem 1: Decreased or Stalled Reaction Rate

Symptoms: The consumption of hydrogen gas slows down significantly or stops before the reaction is complete. In-process control (e.g., TLC, LC-MS) shows incomplete conversion of the starting material.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Catalyst Poisoning Identify the Poison Source: Review the purity of starting materials, solvents, and hydrogen gas. Common poisons for palladium catalysts include sulfur, and nitrogen-containing compounds.[1][2] Troubleshooting: 1. Use higher purity reagents and solvents. 2. Purify the starting material if contaminants are suspected. 3. Employ a guard bed of an appropriate adsorbent to remove impurities from the hydrogen stream.
Fouling by Intermediates/Products Identify Fouling: The formation of polymeric or tar-like materials can block the active sites of the catalyst.[3] This is more likely with dinitro compounds due to the potential for side reactions. Troubleshooting: 1. Optimize reaction conditions (temperature, pressure) to minimize side product formation. 2. Consider a different solvent that may better solubilize intermediates and byproducts. 3. In some cases, adding a co-catalyst or an additive can suppress the formation of fouling agents.[4]
Insufficient Catalyst Loading or Activity Verify Catalyst Amount and Quality: Ensure the correct amount of catalyst was added and that it has not been improperly stored or handled, leading to pre-reaction deactivation. Troubleshooting: 1. Double-check calculations for catalyst loading. 2. Use a fresh batch of catalyst from a reputable supplier. 3. Perform a test reaction with a known standard to confirm catalyst activity.
Problem 2: Low Yield and/or Formation of Impurities

Symptoms: The desired product, 2,2'-Diaminobibenzyl, is obtained in a lower-than-expected yield, with significant formation of side products observed by analytical methods.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Partial Reduction Identify Incomplete Reaction: The presence of partially reduced intermediates, such as nitroso or hydroxylamine species, indicates that the reaction has not gone to completion. Troubleshooting: 1. Increase reaction time. 2. Increase hydrogen pressure. 3. Increase catalyst loading.
Side Reactions Identify Side Products: Common side reactions in nitroarene reduction include the formation of azo and azoxy compounds, which can also contribute to catalyst deactivation.[1] Troubleshooting: 1. Optimize reaction temperature; lower temperatures often favor the desired reduction pathway. 2. Ensure efficient stirring to maintain a homogenous reaction mixture and good hydrogen transfer.
Dehalogenation (if applicable) Identify Dehalogenated Byproducts: If the starting material contains halogen substituents, these can be removed under harsh hydrogenation conditions. Troubleshooting: 1. Use a more selective catalyst system, such as one with a specific promoter or a different metal. 2. Employ milder reaction conditions (lower temperature and pressure). 3. The use of a catalyst poison like diphenylsulfide can sometimes increase chemoselectivity.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the reduction of this compound?

A1: The most common and effective catalyst for the reduction of aromatic nitro groups, including those in this compound, is palladium on a carbon support (Pd/C).[5] Other catalysts such as platinum on carbon (Pt/C) or Raney Nickel can also be used, but Pd/C generally offers a good balance of activity, selectivity, and cost-effectiveness.

Q2: What are the primary mechanisms of catalyst deactivation in this reaction?

A2: The deactivation of palladium catalysts in nitroarene hydrogenation can occur through several mechanisms:

  • Poisoning: Strong chemisorption of substances like sulfur or certain nitrogen-containing compounds on the palladium active sites.[1]

  • Fouling: The deposition of organic materials, such as intermediates, byproducts, or polymeric tars, on the catalyst surface, which blocks access to the active sites.[6]

  • Sintering: At elevated temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area.

  • Leaching: The dissolution of the active metal from the support into the reaction medium.

Q3: Can a deactivated catalyst be regenerated?

A3: Yes, in many cases, a deactivated Pd/C catalyst can be regenerated. The appropriate method depends on the cause of deactivation:

  • For fouling by organic deposits: Washing the catalyst with a suitable solvent can remove the adsorbed species.[7] In some cases, a mild oxidative treatment can burn off carbonaceous deposits.[8][9]

  • For poisoning: Regeneration can be more challenging. For some poisons, a chemical treatment or an electrochemical method may be effective in restoring catalyst activity.[9]

  • For sintering: This is generally an irreversible process.

Q4: How can I minimize catalyst deactivation during the reaction?

A4: To minimize catalyst deactivation, consider the following:

  • Use high-purity starting materials and solvents: This will reduce the risk of introducing catalyst poisons.

  • Optimize reaction conditions: Operate at the lowest effective temperature and pressure to minimize side reactions and sintering.

  • Ensure efficient agitation: Good mixing improves mass transfer and can prevent localized high concentrations of intermediates that may lead to fouling.

  • Proper catalyst handling: Store the catalyst under an inert atmosphere and handle it carefully to avoid contamination.

Experimental Protocols

General Protocol for the Reduction of this compound
  • Reactor Setup: To a suitable hydrogenation reactor, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate).

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure (e.g., 1-10 bar).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 60°C).

  • Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing samples using TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the catalyst. The filtrate containing the product can then be concentrated and purified.

Protocol for Catalyst Regeneration by Solvent Washing
  • Catalyst Recovery: After the reaction, filter the deactivated catalyst from the reaction mixture.

  • Washing: Wash the catalyst cake with the reaction solvent to remove residual product.

  • Solvent Treatment: Suspend the catalyst in a fresh portion of a suitable solvent (e.g., N,N-dimethylformamide or a hot alcohol) and stir for a defined period.[1]

  • Filtration and Drying: Filter the washed catalyst and dry it under vacuum.

  • Activity Test: Test the activity of the regenerated catalyst on a small scale to determine the effectiveness of the regeneration process.

Visualizations

Reaction_Pathway This compound This compound Intermediate_1 Nitroso-nitro Intermediate This compound->Intermediate_1 + H2 - H2O Intermediate_2 Hydroxylamino-nitro Intermediate Intermediate_1->Intermediate_2 + H2 Intermediate_3 Amino-nitro Intermediate Intermediate_2->Intermediate_3 + H2 - H2O Intermediate_4 Amino-nitroso Intermediate Intermediate_3->Intermediate_4 + H2 - H2O Intermediate_5 Amino-hydroxylamino Intermediate Intermediate_4->Intermediate_5 + H2 2,2'-Diaminobibenzyl 2,2'-Diaminobibenzyl Intermediate_5->2,2'-Diaminobibenzyl + H2 - H2O

Caption: Proposed reaction pathway for the reduction of this compound.

Deactivation_Mechanisms cluster_catalyst Active Catalyst cluster_deactivated Deactivated Catalyst Active_Sites Pd Active Sites on Carbon Support Poisoned_Sites Poisoned Active Sites (e.g., by Sulfur) Active_Sites->Poisoned_Sites Poisoning Fouled_Surface Fouled Surface (Organic Deposits) Active_Sites->Fouled_Surface Fouling Sintered_Particles Sintered Pd Particles (Reduced Surface Area) Active_Sites->Sintered_Particles Sintering

Caption: Common mechanisms of catalyst deactivation.

Troubleshooting_Workflow Start Reaction Issue Identified Check_Purity Check Reagent/Solvent Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Pressure, Stirring) Check_Purity->Optimize_Conditions Purity OK New_Catalyst Use Fresh Catalyst Check_Purity->New_Catalyst Impurity Found Verify_Catalyst Verify Catalyst Loading & Activity Optimize_Conditions->Verify_Catalyst No Improvement Regenerate_Catalyst Attempt Catalyst Regeneration Verify_Catalyst->Regenerate_Catalyst Loading/Activity OK Verify_Catalyst->New_Catalyst Issue Found Regenerate_Catalyst->Start Regeneration Successful, Re-run Reaction Regenerate_Catalyst->New_Catalyst Regeneration Fails Consult_Expert Consult Senior Scientist New_Catalyst->Consult_Expert Problem Persists

References

Technical Support Center: Synthesis of 2,2'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of 2,2'-Dinitrobibenzyl.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is significantly lower than reported values. What are the common causes?

A1: Low yields can stem from several factors. Consider the following:

  • Reagent Quality: The purity of the starting material, o-nitrotoluene, is crucial. Use of aged or impure starting materials can inhibit the reaction. Similarly, the base used (e.g., potassium t-butoxide, sodium methoxide) must be anhydrous and highly active.

  • Reaction Conditions:

    • Moisture: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents like THF are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Temperature Control: Precise temperature control is critical. For instance, in the oxidative coupling method using potassium t-butoxide and bromine, the initial step is performed at 0°C.[1] Deviations can lead to side reactions. Some methods also present a risk of dangerous temperature spikes if not properly managed.[2]

    • Reaction Time: Both insufficient and excessive reaction times can lower the yield of the desired product. Adhere to the specified times in the protocol.

  • Workup Procedure: Product can be lost during extraction and purification. Ensure proper phase separation during extraction and minimize transfers. Inefficient precipitation or crystallization will also lead to lower isolated yields.

Q2: The final product is impure. How can I improve its purity?

A2: Purity issues are a known challenge, especially when aiming for standards greater than 99% for pharmaceutical applications.[3]

  • Side Reactions: Depending on the synthetic route, side products can form. For example, oxidative conditions can potentially lead to the formation of 2,2'-dinitrostilbene.

  • Purification Technique:

    • Recrystallization: This is the most common purification method. The choice of solvent is critical. Successful solvent systems reported include a mixture of water and ethanol (1:2)[1], methanol[3], and benzene[4]. Experiment with different solvent systems to find the optimal one for removing your specific impurities.

    • Washing: During the workup, washing the organic layers with solutions like saturated sodium thiosulfate (to remove unreacted bromine) and brine is essential to remove inorganic byproducts.[1]

  • Incomplete Reaction: Unreacted o-nitrotoluene can be a major contaminant. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the workup.

Q3: The reaction seems to be uncontrollable, with a sudden temperature increase. How can I prevent this?

A3: This is a known hazard for certain protocols, particularly those using sodium methoxide.[2] This "wayward" exothermic reaction can be dangerous.[2] To mitigate this:

  • Slow Addition: Add reagents, especially strong bases or oxidizing agents, dropwise or in small portions.

  • Efficient Cooling: Use an ice bath or other appropriate cooling system to dissipate the heat generated.[5]

  • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to prevent localized hot spots from forming.[4]

Q4: What are the primary safety concerns when synthesizing this compound?

A4: Several safety hazards should be considered:

  • Explosion Risk: Some older methods utilize hydrogen peroxide, which carries a risk of explosion during the production process.[3]

  • Hazardous Reagents: The synthesis involves handling toxic and corrosive materials. o-Nitrotoluene is toxic, and strong bases like potassium hydroxide or potassium t-butoxide are corrosive. Bromine is highly toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

  • Reaction Exotherms: As mentioned in Q3, be prepared for potentially exothermic reactions and maintain strict temperature control.

Data Presentation: Comparison of Synthesis Methods

The table below summarizes quantitative data for various methods used to synthesize this compound.

Method Starting Material(s) Key Reagents/Catalyst Reaction Conditions Yield (%) Reference
Oxidative Coupling o-NitrotoluenePotassium t-butoxide, Bromine, THFStage 1: 0°C, 2 minStage 2: 20°C, 5 min95%[1][7]
Debromination 1,2-bis(2-nitrophenyl)bromoethaneSodium borohydride, Diethylene glycol dimethyl ether< 30°C, then RT for 2 hours~92.5%[3][5]
Condensation o-NitrotolueneSodium methoxide, Formamide, Paraffin oil5-10°C82.5%[2]
Aerobic Oxidation o-NitrotolueneKOH, Methanol, Ethylenediamine, O₂Not specified36%[7]

Experimental Protocol: High-Yield Synthesis via Oxidative Coupling

This protocol is adapted from a method reported to achieve a 95% yield.[1][7]

Materials:

  • o-Nitrotoluene (2.00 g, 15.0 mmol)

  • Potassium t-butoxide

  • Bromine (3.12 g, 19.5 mmol)

  • Dry Tetrahydrofuran (THF) (90 mL)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve o-nitrotoluene (2.00 g, 15.0 mmol) in dry THF (90 mL) in a round-bottom flask.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add potassium t-butoxide and stir the reaction for 2 minutes.

  • Oxidant Addition: Add bromine (3.12 g, 19.5 mmol) to the reaction mixture.

  • Reaction: Stir the mixture for an additional 5 minutes at 20°C (room temperature).

  • Quenching: Pour the reaction mixture into 500 mL of an ice/water mixture. A precipitate will form.

  • Workup:

    • Filter the precipitate.

    • Extract the aqueous filtrate with CH₂Cl₂ (3 x 100 mL).

    • Combine the organic layers and wash them sequentially with saturated sodium thiosulfate solution and saturated sodium chloride solution.

    • Dry the combined organic layers over MgSO₄.

  • Isolation: Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization from a mixture of H₂O/EtOH (1:2) to yield this compound as a white solid (expected yield ~1.94 g, 95%).[1]

Visualizations

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

Troubleshooting_Workflow cluster_yield Low or No Yield cluster_purity Impure Product cluster_control Reaction Control Issues start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node start Problem Encountered problem_yield Low Yield start->problem_yield problem_purity Product Impure start->problem_purity problem_control Runaway Reaction start->problem_control cause_reagents Impure/Inactive Reagents problem_yield->cause_reagents Investigate cause_conditions Suboptimal Conditions problem_yield->cause_conditions Investigate solution_reagents Verify Purity & Activity Use Anhydrous Solvents cause_reagents->solution_reagents Solution solution_conditions Ensure Inert Atmosphere Calibrate Temp. Control cause_conditions->solution_conditions Solution cause_side_reactions Side Reactions Occurred problem_purity->cause_side_reactions Investigate cause_purification Ineffective Purification problem_purity->cause_purification Investigate solution_side_reactions Monitor by TLC Adjust Reaction Time/Temp cause_side_reactions->solution_side_reactions Solution solution_purification Optimize Recrystallization Solvent System cause_purification->solution_purification Solution cause_exotherm Poor Heat Dissipation problem_control->cause_exotherm Investigate cause_addition Reagent Addition Too Fast problem_control->cause_addition Investigate solution_exotherm Improve Cooling & Stirring cause_exotherm->solution_exotherm Solution solution_addition Add Reagents Dropwise cause_addition->solution_addition Solution

Caption: Troubleshooting workflow for this compound synthesis.

References

enhancing the reaction rate of 2,2'-Dinitrobibenzyl formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reaction rate and yield of 2,2'-Dinitrobibenzyl formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: this compound is a key intermediate for various compounds, including certain antiepileptic drugs.[1] The most common synthetic strategies include:

  • Oxidative Coupling of o-Nitrotoluene: This is a widely used method where o-nitrotoluene is coupled under alkaline conditions using an oxidizing agent.[2]

  • Multi-step Synthesis from o-Nitrobenzaldehyde: A longer route that involves the addition of o-nitrotoluene to o-nitrobenzaldehyde, followed by substitution and debromination.[1][3] This method can produce high-purity products.[1][3]

  • Reductive Coupling of o-Nitrobenzyl Chloride: This method utilizes a reducing agent like sodium to couple two molecules of o-nitrobenzyl chloride.[4]

  • Ullmann Reaction: This classic method involves the coupling of o-chloronitrobenzene using copper bronze at high temperatures, though yields can be moderate.[5]

Q2: How can I significantly enhance the reaction rate and yield of the oxidative coupling of o-nitrotoluene?

A2: The choice of oxidizing agent is critical. An optimized and highly efficient method involves using bromine (Br2) as the oxidizing agent in the presence of a strong base like potassium tert-butoxide (t-BuOK) in a tetrahydrofuran (THF) solvent.[2][6] This approach has been reported to increase the yield to as high as 95%, a significant improvement over older methods that used oxygen (O2) and yielded only around 36%.[2]

Q3: What are the most common side reactions, and how can they be minimized?

A3: Side reactions can lower the purity and yield of the final product. Key concerns include:

  • Over-oxidation or Degradation: In some methods, harsh conditions can lead to the formation of difficult-to-treat wastewater and byproducts.[3][7]

  • Carbazole Formation: During the Ullmann reaction, if the temperature rises significantly above 225°C, reduction of the nitro groups can occur, leading to the formation of carbazole.[5]

  • Explosion Risk: The use of hydrogen peroxide as an oxidant carries a risk of explosion, making it less suitable for industrial-scale production.[3] To minimize these, it is crucial to maintain precise control over reaction parameters, particularly temperature, and to select a synthetic route that avoids hazardous reagents like hydrogen peroxide.[3][5]

Q4: My reaction yield is consistently low. What are the most probable causes?

A4: Low yield is a common issue that can often be traced to several factors:

  • Atmospheric Conditions: The oxidative coupling reaction is sensitive to air and moisture. Performing the reaction under an inert nitrogen atmosphere is critical.[6]

  • Reagent Purity: The purity of starting materials and the dryness of the solvent (e.g., THF) are essential.[6] For Ullmann reactions, the activity of the copper bronze is a known variable affecting success.[5]

  • Temperature Control: Inadequate cooling during exothermic addition steps can lead to side reactions. For instance, the addition of potassium tert-butoxide should be performed at 0°C.[6]

  • Reaction Time: Insufficient reaction time after the addition of all reagents can result in incomplete conversion.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Reaction exposed to air or moisture.Ensure the entire apparatus is dry and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment.[6]
Impure reagents or wet solvent.Use freshly distilled, dry solvents and high-purity starting materials.
Incorrect reaction temperature.Use an ice bath to maintain the specified temperature (e.g., 0°C) during the addition of reactive reagents like potassium tert-butoxide.[6]
Formation of Multiple Byproducts Temperature too high.Monitor the internal reaction temperature closely. For high-temperature reactions like the Ullmann synthesis, avoid exceeding 240°C to prevent byproduct formation.[5]
Incorrect stoichiometry of reagents.Carefully measure and add the precise molar equivalents of base and oxidizing agent as specified in the protocol.
Reaction Stalls / Fails to Reach Completion Insufficient mixing.Ensure vigorous and efficient stirring, especially in heterogeneous mixtures, to facilitate contact between reactants.
Inactive catalyst or base.Use a fresh batch of base (e.g., potassium tert-butoxide) and ensure catalysts (like copper bronze) are properly activated if required by the procedure.[5]
Difficulty in Product Purification Contamination with starting material.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before quenching the reaction.
Oily product that won't crystallize.The presence of impurities can inhibit crystallization. Try re-dissolving the crude product and washing it again, or consider purification by column chromatography before crystallization.

Comparison of Synthesis Methods

The following table summarizes quantitative data for various methods of this compound formation, allowing for easy comparison.

Synthesis MethodStarting Material(s)Key ReagentsSolventYield (%)Reference
Optimized Oxidative Coupling o-NitrotoluenePotassium tert-butoxide, BromineTHF95% [2][6]
Multi-step Synthesis o-Nitrobenzaldehyde, o-NitrotolueneSodium borohydride (reducing agent)Diethylene glycol dimethyl ether~92.5%[1][3]
Reductive Coupling o-Nitrobenzyl chlorideSodiumNot specified85%[4]
Oxidative Condensation o-NitrotolueneSodium methoxide, FormamideParaffin Oil82.5%[7]
Ullmann Reaction o-ChloronitrobenzeneCopper BronzeSand (as dispersant)52-61%[5]
Classical Oxidative Coupling o-NitrotolueneO₂, KOH, EthylenediamineMethanol36%[2]

Detailed Experimental Protocols

High-Yield Synthesis via Optimized Oxidative Coupling[6]

This protocol details the highly efficient synthesis of this compound from o-nitrotoluene, achieving a 95% yield.

Materials and Equipment:

  • 2-Nitrotoluene

  • Potassium tert-butoxide (KOt-Bu)

  • Bromine (Br₂)

  • Dry Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄)

  • Ethanol (EtOH) and Water (H₂O) for crystallization

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 2-nitrotoluene (15.0 mmol) in dry THF (90 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add potassium tert-butoxide and stir the reaction mixture for 2 minutes.

  • Oxidant Addition: Add bromine (19.5 mmol) to the mixture. Allow the reaction to stir for an additional 5 minutes.

  • Quenching: Pour the reaction mixture into 500 mL of an ice/water slurry to quench the reaction.

  • Isolation: Filter the resulting precipitate. Extract the aqueous filtrate with dichloromethane (3 x 100 mL).

  • Workup: Combine the organic layers and wash them sequentially with saturated sodium thiosulfate solution and then with saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization using a water/ethanol (1:2) mixture to yield this compound as a white solid.

Visualizations

ReactionPathway Optimized Synthesis of this compound cluster_reagents Reaction Conditions reagents 1. KOt-Bu (Base), 0°C 2. Br2 (Oxidant), 20°C Solvent: Dry THF Atmosphere: Nitrogen A 2 x o-Nitrotoluene B This compound (95% Yield) A->B

Caption: Oxidative coupling of o-nitrotoluene.

Workflow start Start dissolve Dissolve o-Nitrotoluene in dry THF under N2 start->dissolve cool Cool Reaction to 0°C dissolve->cool add_base Add Potassium tert-butoxide (KOt-Bu) cool->add_base add_oxidant Add Bromine (Br2) add_base->add_oxidant quench Quench with Ice/Water add_oxidant->quench filter_extract Filter Precipitate & Extract Filtrate quench->filter_extract wash_dry Wash, Dry, and Concentrate Organic Layers filter_extract->wash_dry purify Purify by Crystallization wash_dry->purify end Final Product: Pure this compound purify->end

Caption: High-yield synthesis workflow.

Troubleshooting start Problem: Low Yield q1 Was an inert atmosphere used? start->q1 a1 Action: Use N2/Ar gas. Ensure system is sealed. q1->a1 No q2 Were reagents pure and dry? q1->q2 Yes a2 Action: Use anhydrous solvents and pure reagents. q2->a2 No q3 Was temperature controlled at 0°C? q2->q3 Yes a3 Action: Use ice bath during exothermic additions. q3->a3 No q4 Consider alternative synthesis routes. q3->q4 Yes

Caption: Troubleshooting guide for low yield.

References

dealing with emulsions during workup of 2,2'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, specifically the formation of emulsions, during the workup of 2,2'-Dinitrobibenzyl.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of a chemical workup?

An emulsion is a stable mixture of two or more immiscible liquids, such as an organic solvent and an aqueous solution.[1][2] In the workup of this compound, this typically appears as a cloudy or milky layer between the organic and aqueous phases, making separation difficult.[3]

Q2: Why do emulsions form during the workup of this compound?

Emulsion formation can be attributed to several factors:

  • Presence of Surfactant-like Impurities: Byproducts or unreacted starting materials can act as surfactants, reducing the interfacial tension between the organic and aqueous layers.[4][5]

  • Finely Divided Solids: The presence of insoluble particulate matter can stabilize an emulsion.[5][6]

  • High-Shear Mixing: Vigorous shaking or stirring of the separatory funnel can lead to the formation of fine droplets that are slow to coalesce.[4]

  • Basic Conditions: Extractions involving basic aqueous solutions, especially with chlorinated solvents, are prone to emulsion formation.[6]

Q3: How can I prevent emulsions from forming in the first place?

Proactive measures are often more effective than trying to break a stable emulsion.[4] Consider the following:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[4]

  • Solvent Evaporation: Before the aqueous workup, consider evaporating the reaction solvent and redissolving the residue in the extraction solvent.[7]

  • Pre-emptive Salting Out: Add salt or brine to the aqueous solution before the extraction to increase its ionic strength.[2][4]

Troubleshooting Guide for Emulsions

Problem: An emulsion has formed during the aqueous workup of my this compound synthesis.

Here is a step-by-step guide to resolving the emulsion:

Step 1: Be Patient. Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, emulsions will break on their own with time.[3][7]

Step 2: Gentle Mechanical Agitation. Gently swirl the separatory funnel or stir the emulsion layer with a glass rod. This can help to coalesce the dispersed droplets.[3]

Step 3: "Salting Out" - Addition of Brine. Add a saturated solution of sodium chloride (brine) to the separatory funnel, shake gently, and allow it to settle. The increased ionic strength of the aqueous layer often forces the separation of the organic and aqueous phases.[2][4][7]

Step 4: Altering the pH. If the aqueous layer is basic, try adding a small amount of dilute acid (e.g., 1M HCl) to neutralize it. Conversely, if the solution is acidic, cautious addition of a dilute base may help. Changes in pH can alter the solubility of emulsifying impurities.[1][3]

Step 5: Filtration. Filter the entire mixture through a pad of Celite or glass wool. This can remove fine particulate matter that may be stabilizing the emulsion.[6][7]

Step 6: Centrifugation. If available, centrifuging the emulsion is a highly effective method for forcing the layers to separate.[1][3]

Step 7: Addition of a Different Solvent. Adding a small amount of a different organic solvent can alter the overall polarity of the organic phase and help to break the emulsion.[2][4]

Step 8: Temperature Modification.

  • Heating: Gently warming the mixture can decrease the viscosity and aid in phase separation. Avoid excessive heat to prevent decomposition of the product.[1]

  • Cooling/Freezing: Lowering the temperature, even to the point of freezing the aqueous layer, can sometimes effectively break the emulsion.[1]

Quantitative Data Summary

TechniqueParameterRecommended Value/ProcedureNotes
DilutionOrganic Layer VolumeIncrease by 5-10 times the original volume.A last resort for dilute solutions.[7]
pH AdjustmentAcid AdditionAdd dilute HCl or H2SO4 to reach a pH of ~2.Effective if the emulsion is caused by soaps or detergents.[3]
CentrifugationSpeed and TimeDependent on the centrifuge and sample volume.Generally a very effective method.[1][3]

Experimental Protocols

Protocol 1: Salting Out Technique

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add the brine solution in portions (e.g., 10-20% of the total volume) to the separatory funnel containing the emulsion.

  • Gently invert the funnel several times after each addition.

  • Allow the layers to stand and observe for separation.

  • Repeat if necessary.

Protocol 2: Filtration through Celite

  • Prepare a filter funnel with a small plug of cotton or glass wool.

  • Add a 1-2 cm layer of Celite over the plug and gently press it down.

  • Wet the Celite pad with the organic solvent being used for the extraction.

  • Carefully pour the entire emulsified mixture through the Celite pad.

  • Wash the Celite pad with a small amount of fresh organic solvent to ensure complete recovery of the product.

Troubleshooting Workflow

Emulsion_Troubleshooting Start Emulsion Formation Patience Wait 10-30 minutes Start->Patience Gentle_Agitation Gently swirl or stir Patience->Gentle_Agitation No separation Resolution Phases Separated Patience->Resolution Separation occurs Salt_Addition Add Saturated NaCl (Brine) Gentle_Agitation->Salt_Addition No separation Gentle_Agitation->Resolution Separation occurs pH_Adjustment Adjust pH Salt_Addition->pH_Adjustment No separation Salt_Addition->Resolution Separation occurs Filtration Filter through Celite pH_Adjustment->Filtration No separation pH_Adjustment->Resolution Separation occurs Centrifugation Centrifuge the mixture Filtration->Centrifugation No separation Filtration->Resolution Separation occurs Solvent_Addition Add a different organic solvent Centrifugation->Solvent_Addition No separation Centrifugation->Resolution Separation occurs Temperature_Mod Apply gentle heat or cool Solvent_Addition->Temperature_Mod No separation Solvent_Addition->Resolution Separation occurs Temperature_Mod->Resolution Separation occurs

Caption: Troubleshooting workflow for breaking emulsions.

References

Technical Support Center: Synthesis of 2,2'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the cost-effective synthesis of 2,2'-Dinitrobibenzyl, a key intermediate in the production of various pharmaceuticals. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Route 1: Oxidative Coupling of o-Nitrotoluene

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Reaction - Ensure sufficient reaction time as specified in the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Check the quality and activity of the base (e.g., potassium tert-butoxide, sodium methoxide). Use freshly opened or properly stored reagents.
Side Reactions - The formation of o-nitrobenzoic acid is a common side product, especially with prolonged reaction times or excessive oxidant.[1] Optimize the reaction time and the stoichiometry of the oxidant. - Over-oxidation can occur. Ensure precise temperature control.
Suboptimal Temperature - Maintain the recommended reaction temperature. For reactions initiated at 0°C, ensure the cooling bath is stable.[2] For air oxidation methods, maintain the temperature around 25°C.[1]
Inefficient Stirring - Ensure vigorous and constant stirring, especially in heterogeneous mixtures, to maximize reagent contact.[3]

Issue 2: Formation of a Red-Orange Insoluble Material

Potential CauseRecommended Solution
Presence of Impurities - This is often observed during purification.[3] Filter the hot solution of the crude product during recrystallization to remove these insoluble impurities.
Side Products - The formation of polymeric or other colored byproducts can occur. Ensure the starting materials are pure.
Route 2: Three-Step Synthesis from o-Nitrobenzaldehyde and o-Nitrotoluene

Issue 1: Low Yield in the Initial Addition Reaction

Potential CauseRecommended Solution
Incorrect Temperature - The reaction is typically carried out at low temperatures (-5 to 5°C).[4] Deviation from this range can lead to side reactions and reduced yield. Use an ice-salt bath for cooling.
Moisture in the Reaction - Use anhydrous solvents and reagents. Moisture can quench the base and inhibit the reaction.

Issue 2: Incomplete Debromination

Potential CauseRecommended Solution
Insufficient Reducing Agent - Ensure the correct molar ratio of the reducing agent (e.g., sodium borohydride) is used.[4]
Low Reaction Temperature - While the addition of the reducing agent should be controlled to keep the temperature below 30°C, the subsequent reaction may require room temperature for a sufficient duration to go to completion.[4]

Frequently Asked Questions (FAQs)

Q1: Which is the most cost-effective synthesis route for this compound on a large scale?

A1: The oxidative coupling of o-nitrotoluene is often considered a cost-effective route for large-scale production due to the use of readily available and inexpensive starting materials like o-nitrotoluene and air as an oxidant.[1] However, the three-step synthesis starting from o-nitrobenzaldehyde and o-nitrotoluene can offer higher purity and yield, which may offset the cost of additional steps and reagents in the long run by simplifying purification.[4]

Q2: What are the main safety concerns when synthesizing this compound?

A2: Several safety hazards should be considered:

  • Explosion Risk: The use of hydrogen peroxide as an oxidant in some oxidative coupling methods poses a risk of explosion.[4]

  • Exothermic Reactions: Some reaction steps can be highly exothermic, leading to a sudden increase in temperature and pressure.[5] Proper cooling and controlled addition of reagents are crucial.

  • Hazardous Reagents: Handle strong bases (e.g., potassium hydroxide, sodium methoxide) and bromine with appropriate personal protective equipment (PPE).

  • Toxic Compounds: this compound and its intermediates are nitroaromatic compounds and should be handled with care to avoid inhalation and skin contact.[6][7]

Q3: How can I purify the crude this compound?

A3: Recrystallization is the most common method for purifying this compound. A mixture of water and ethanol (1:2) or methanol is often effective.[2][4] For the oxidative coupling product from p-nitrotoluene, recrystallization from benzene can be used.[3] During recrystallization, it is sometimes necessary to filter the hot solution to remove insoluble impurities.[3]

Q4: What is the expected yield for the synthesis of this compound?

A4: The yield can vary significantly depending on the chosen synthesis route and the optimization of reaction conditions.

  • Oxidative coupling of o-nitrotoluene: Yields can range from 24-27% using a catalytic amount of a metal catalyst and air[1] to as high as 95% with potassium tert-butoxide and bromine.[2] A method using sodium methoxide and formamide reports a yield of 82.5%.[5]

  • Three-step synthesis from o-nitrobenzaldehyde and o-nitrotoluene: This route is reported to have a high overall yield, with the final debromination step yielding around 92.5%.[4]

  • From o-nitrobenzyl chloride: A yield of 85% has been reported for the condensation step.[8]

Data Presentation

Table 1: Comparison of Key Parameters for Different Synthesis Routes

Synthesis RouteStarting Material(s)Key ReagentsReported Yield (%)Key AdvantagesKey Disadvantages
Oxidative Coupling o-NitrotoluenePotassium tert-butoxide, Bromine95[2]High yield in a single step.Use of hazardous bromine.
Oxidative Coupling o-NitrotolueneMetal catalyst, Air, KOH24-27[1]Inexpensive reagents, uses air as oxidant.Lower yield, formation of byproducts.
Oxidative Coupling o-NitrotolueneSodium methoxide, Formamide82.5[5]Good yield, avoids hazardous oxidants.Potential for runaway reactions.[5]
Three-Step Synthesis o-Nitrobenzaldehyde, o-NitrotolueneKOH, Bromination agent, Sodium borohydride~92.5 (final step)[4]High yield and purity.Multi-step process.
From o-Nitrobenzyl Chloride o-Nitrobenzyl chlorideSodium85 (condensation)[8]Good yield in the condensation step.Starting material may be less accessible.

Experimental Protocols

Protocol 1: Oxidative Coupling of o-Nitrotoluene using Potassium tert-butoxide and Bromine[2]
  • Under a nitrogen atmosphere, dissolve 2.00 g (15.0 mmol) of 2-nitrotoluene in 90 mL of dry tetrahydrofuran (THF).

  • Cool the solution to 0°C using an ice bath.

  • Add potassium tert-butoxide and stir the reaction mixture for 2 minutes.

  • Add 3.12 g (19.5 mmol) of bromine to the solution.

  • Continue stirring for an additional 5 minutes.

  • Quench the reaction by pouring the mixture into 500 mL of ice/water.

  • Filter the resulting precipitate.

  • Extract the filtrate with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium thiosulfate solution and then with saturated sodium chloride solution.

  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a water/ethanol (1:2) mixture to obtain this compound as a white solid.

Protocol 2: Three-Step Synthesis from o-Nitrobenzaldehyde and o-Nitrotoluene[4]

Step A: Synthesis of 1,2-bis(2-nitrophenyl)ethanol

  • In a reactor, add 137 g (1.0 mol) of o-nitrotoluene and 280 g of dimethyl sulfoxide (DMSO).

  • Add 56 g (1.0 mol) of potassium hydroxide and 13.7 g of an ionic liquid (e.g., 3-methyl-1-ethyl imidazole trifluoroacetate).

  • Stir the mixture well and cool to -5 to 0°C using an ice-salt bath.

  • Dropwise, add 151 g (1.0 mol) of o-nitrobenzaldehyde at this temperature.

  • Maintain stirring at -5 to 5°C for 4 hours after the addition is complete.

  • Allow the reaction to warm to room temperature and pour it into ice water.

  • Adjust the pH of the mixture to 2-3 with 5% dilute hydrochloric acid.

  • Continue stirring at room temperature for 30 minutes.

  • Collect the precipitated yellow solid by filtration and dry it.

Step B: Synthesis of 1,2-bis(2-nitrophenyl)bromoethane

  • (Detailed experimental conditions for this bromination step would require further specific literature, but generally involves reacting the alcohol from Step A with a suitable brominating agent.)

Step C: Synthesis of this compound

  • Add 351 g (1.0 mol) of 1,2-bis(2-nitrophenyl)bromoethane and 1400 g of diethylene glycol dimethyl ether to a reactor.

  • After stirring to homogeneity, add 38 g (1.0 mol) of sodium borohydride in portions, controlling the addition rate to maintain the reaction temperature below 30°C (use a water bath for cooling if necessary).

  • After the addition of sodium borohydride is complete, continue to stir and react at room temperature for 2 hours.

  • Pour the reaction mixture into a suitable amount of water to precipitate a yellow solid.

  • Collect the solid by filtration and dry to obtain crude this compound.

  • Recrystallize the crude product from methanol (702 g) to obtain a light yellow crystalline powder.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Oxidative Coupling cluster_route2 Route 2: Three-Step Synthesis ONT1 o-Nitrotoluene OC Oxidative Coupling ONT1->OC DNB1 This compound OC->DNB1 ONT2 o-Nitrotoluene Addition Addition Reaction ONT2->Addition ONBA o-Nitrobenzaldehyde ONBA->Addition Intermediate1 1,2-bis(2-nitrophenyl)ethanol Addition->Intermediate1 Bromination Bromination Intermediate1->Bromination Intermediate2 1,2-bis(2-nitrophenyl)bromoethane Bromination->Intermediate2 Debromination Debromination Intermediate2->Debromination DNB2 This compound Debromination->DNB2

Caption: Comparative workflow of two major synthesis routes for this compound.

Troubleshooting_Logic Problem Problem Encountered (e.g., Low Yield) Cause1 Potential Cause 1 (e.g., Incomplete Reaction) Problem->Cause1 Cause2 Potential Cause 2 (e.g., Side Reactions) Problem->Cause2 Cause3 Potential Cause 3 (e.g., Suboptimal Temperature) Problem->Cause3 Solution1 Solution 1 (e.g., Increase Reaction Time) Cause1->Solution1 Solution2 Solution 2 (e.g., Optimize Reagent Stoichiometry) Cause2->Solution2 Solution3 Solution 3 (e.g., Calibrate Temperature Control) Cause3->Solution3

Caption: A logical diagram illustrating the general troubleshooting process.

References

Validation & Comparative

1H NMR and 13C NMR analysis of 2,2'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

An extensive analysis of 2,2'-Dinitrobibenzyl using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial insights into its molecular structure. This guide offers a detailed comparison of its spectral data with related nitroaromatic compounds and outlines the experimental protocols for such analyses, targeting researchers and professionals in drug development and chemical sciences.

Comparative NMR Data Analysis

The structural elucidation of this compound is significantly aided by NMR spectroscopy. The symmetry of the molecule results in a simplified spectrum. The methylene protons of the ethyl bridge appear as a singlet, while the four distinct aromatic protons give rise to a complex splitting pattern.

In comparison to simpler, related structures such as 2-nitrobenzyl alcohol, the chemical shifts of the aromatic protons in this compound are influenced by the electron-withdrawing nitro groups and the alkyl bridge. The absence of a hydroxyl group and the presence of a second nitrophenyl moiety differentiates its spectrum significantly from that of 2-nitrobenzyl alcohol.

Table 1: ¹H and ¹³C NMR Data for this compound

The following table summarizes the proton and carbon NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃) at 300 K.[1]

¹H NMR (500.1 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
7.96Doublet of doublets (dd)8.2, 1.22HH-3
7.54Pseudo triplet (pseudo t)2HH-5
7.42Doublet of doublets (dd)7.7, 1.32HH-6
7.38Pseudo triplet (pseudo t)2HH-4
3.25Singlet (s)4H-CH₂-
¹³C NMR (125.8 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment
149.37C-2
136.01C-1
133.30Aromatic CH
132.49Aromatic CH
127.56Aromatic CH
124.84Aromatic CH
34.44-CH₂-
Table 2: Comparison of ¹H NMR Data with Structurally Related Compounds

This table compares the chemical shifts of the benzylic protons and key aromatic signals of this compound with those of other nitrobenzyl derivatives.

Compound Solvent Benzylic Protons (δ) ppm Aromatic Protons (δ) ppm
This compound [1]CDCl₃3.25 (s, 4H)7.38 - 7.96 (m, 8H)
2-Nitrobenzyl alcohol [2]DMSO-d₆4.82 (d, J=5.6Hz, 2H)7.51 - 8.05 (m, 4H)
3-Nitrobenzyl alcohol [3]CDCl₃Not specifiedNot specified
4-Nitrobenzyl alcohol [2]DMSO-d₆4.64 (d, J=5.6Hz, 2H)7.58 - 8.22 (m, 4H)

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following is a generalized protocol for ¹H and ¹³C NMR experiments.

Sample Preparation
  • Dissolution: Approximately 5-10 mg of the solid sample (e.g., this compound) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solvent to provide a reference signal at 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.[4]

  • Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution, often with gentle vortexing.

NMR Data Acquisition
  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 or 500 MHz.[2][4]

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to achieve sharp, symmetrical peaks.

  • ¹H NMR Parameters: A standard proton experiment involves a spectral width of approximately 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Parameters: Carbon spectra require a wider spectral width (e.g., 0-220 ppm) and a significantly larger number of scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and enhance signal intensity.

Visualized Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent add_std Add Internal Standard (e.g., TMS) dissolve->add_std homogenize Homogenize Solution add_std->homogenize spectrometer Place Sample in NMR Spectrometer homogenize->spectrometer acquire Acquire Free Induction Decay (FID) spectrometer->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft correction Phase and Baseline Correction ft->correction integration Integration of Signals correction->integration chem_shift Chemical Shift (δ) Analysis integration->chem_shift coupling Coupling Constant (J) Analysis chem_shift->coupling elucidation Structure Elucidation coupling->elucidation

Caption: Workflow of NMR analysis from sample preparation to structure elucidation.

References

Unraveling the Fragmentation Fingerprint of 2,2'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to its Mass Spectrometric Behavior

For researchers and scientists in drug development and analytical chemistry, understanding the mass spectrometric fragmentation of molecules is paramount for structural elucidation and identification. This guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2,2'-Dinitrobibenzyl, a key intermediate in the synthesis of various compounds. We present its characteristic fragmentation data, propose a fragmentation pathway, and compare its behavior to a structurally simpler analogue, 2,4-dinitrotoluene, to highlight key structural influences on fragmentation.

Experimental Protocols

The data presented in this guide is based on standard Electron Ionization-Mass Spectrometry (EI-MS) techniques.

Methodology: Electron Ionization-Mass Spectrometry (EI-MS)

A sample of this compound is introduced into the ion source of a mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged molecular ion (M+•). The excess energy imparted to the molecular ion causes it to be in an excited state, leading to fragmentation. The resulting positively charged fragments are then accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z). A detector records the abundance of each fragment, generating a mass spectrum. The source and sample temperatures are typically maintained around 160°C and 150°C, respectively.[1]

Data Presentation: Fragmentation of this compound

The EI-MS of this compound (C₁₄H₁₂N₂O₄, Molecular Weight: 272.26 g/mol ) is characterized by a series of distinct fragment ions.[2][3][4] The molecular ion peak at m/z 272 is often of very low abundance or absent, indicating its instability under EI conditions. The key fragments and their relative intensities are summarized below.

m/zRelative Intensity (%)Proposed Fragment Ion
2731[M+H]⁺
25511.3[M-OH]⁺
23711.4[M-OH-H₂O]⁺
17816.7Rearrangement Product
136100[C₇H₆NO₂]⁺
12060.4 - 70[C₇H₆NO]⁺
9278 - 85[C₆H₆N]⁺
7889.4[C₆H₆]⁺

Data compiled from multiple sources.[1][5][6]

Fragmentation Pathway and Analysis

The fragmentation of this compound is dominated by the cleavage of the benzylic C-C bond of the ethane bridge, which is the weakest bond in the molecular ion.

  • Formation of the Base Peak (m/z 136): The most prominent fragmentation pathway is the homolytic cleavage of the central C-C bond of the bibenzyl structure. This results in the formation of a stable 2-nitrobenzyl cation ([C₇H₆NO₂]⁺) at m/z 136 , which is observed as the base peak (100% relative intensity).

  • Subsequent Fragmentations: The fragment at m/z 136 undergoes further fragmentation:

    • A loss of an oxygen atom leads to the formation of the ion at m/z 120 ([C₇H₆NO]⁺).

    • Subsequent loss of a carbon monoxide (CO) molecule from the m/z 120 fragment results in the ion at m/z 92 ([C₆H₆N]⁺).

    • The peak at m/z 78 corresponds to a benzene radical cation ([C₆H₆]⁺•), likely formed through various pathways involving the loss of nitrogen-containing groups.

  • "Ortho Effect" Fragmentation: The presence of a nitro group ortho to the ethyl bridge facilitates a characteristic fragmentation known as the "ortho effect". This involves the abstraction of a hydrogen atom from the ethyl bridge by the nitro group, leading to the elimination of a hydroxyl radical (•OH). This pathway explains the presence of the fragment ion at m/z 255 ([M-OH]⁺). This is a common fragmentation pathway for dinitroaromatic compounds.[7] Further loss of a water molecule (H₂O) from this ion gives rise to the fragment at m/z 237 .

fragmentation_pathway M [C₁₄H₁₂N₂O₄]⁺• m/z 272 F255 [M-OH]⁺ m/z 255 M->F255 - •OH (Ortho Effect) F136 [C₇H₆NO₂]⁺ m/z 136 (Base Peak) M->F136 Benzylic Cleavage F237 [M-OH-H₂O]⁺ m/z 237 F255->F237 - H₂O F120 [C₇H₆NO]⁺ m/z 120 F136->F120 - O F92 [C₆H₆N]⁺ m/z 92 F120->F92 - CO F78 [C₆H₆]⁺• m/z 78 F120->F78 - NO, -HCN

Proposed fragmentation pathway of this compound.

Comparison with 2,4-Dinitrotoluene

To understand the influence of the bibenzyl structure, we compare its fragmentation pattern with that of 2,4-dinitrotoluene (C₇H₆N₂O₄, Molecular Weight: 182.13 g/mol ).[3]

FeatureThis compound2,4-Dinitrotoluene
Molecular Ion (M+•) m/z 272 (Weak or absent)m/z 182 (Present)
Base Peak m/z 136 ([C₇H₆NO₂]⁺)m/z 165 ([M-OH]⁺)
Dominant Fragmentation Cleavage of the ethane bridge"Ortho effect" - loss of •OH
Key Fragments 136, 120, 92, 78, 255165, 135, 119, 89

Key Differences and Insights:

  • Primary Fragmentation Site: The most significant difference is the primary site of fragmentation. In this compound, the weak C-C bond of the ethane bridge is the preferred cleavage site, leading to a symmetric split of the molecule. In contrast, 2,4-dinitrotoluene, lacking this bridge, primarily fragments via the ortho effect, where the nitro group interacts with the adjacent methyl group.[2]

  • Base Peak Identity: This difference in the initial fragmentation step results in vastly different base peaks. The base peak of this compound (m/z 136) represents half of the original molecule. For 2,4-dinitrotoluene, the base peak (m/z 165) is a result of losing a hydroxyl radical from the molecular ion.

  • Molecular Ion Stability: The molecular ion of 2,4-dinitrotoluene is more readily observed than that of this compound, suggesting that the presence of the easily cleaved ethane bridge in the latter leads to more rapid fragmentation.

This comparison clearly demonstrates how the presence of the bibenzyl structure fundamentally directs the fragmentation pathway, favoring benzylic cleavage over other potential fragmentation mechanisms observed in simpler dinitroaromatic compounds.

References

A Comparative Guide to the Synthesis of 2,2'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2,2'-Dinitrobibenzyl is a crucial intermediate in the synthesis of various pharmaceuticals, most notably carbamazepine, an anticonvulsant and mood-stabilizing drug. The efficiency and cost-effectiveness of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an objective comparison of the most common methods for synthesizing this compound, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthesis Methods

Several synthetic routes to this compound have been developed, each with its own set of advantages and disadvantages. The primary methods include the oxidative coupling of o-nitrotoluene, a multi-step synthesis from o-nitrobenzaldehyde and o-nitrotoluene, and the reduction of o-nitrobenzyl chloride.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the different synthesis methods, allowing for a direct comparison of their performance.

Synthesis MethodStarting Material(s)Key ReagentsReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
Oxidative Coupling (Optimized)o-NitrotoluenePotassium t-butoxide, Bromine, THF~7 minutes0 to 2095High[1][2]
Oxidative Coupling (Air Oxidation)p-NitrotolueneMethanolic Potassium Hydroxide, Air8 hours10 to RT74-76-[3]
Oxidative Coupling (Formamide)o-NitrotolueneSodium Methoxide, Formamide, Paraffin Oil-5 to 1082.5-[4]
From o-Nitrobenzaldehyde & o-Nitrotolueneo-Nitrobenzaldehyde, o-NitrotoluenePotassium Hydroxide, Brominating Agent, Sodium BorohydrideSeveral hours-5 to 30~92.5>99[5][6]
Reduction of o-Nitrobenzyl Chlorideo-Nitrobenzyl ChlorideSodium7 hoursReflux8597.32[7]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Oxidative Coupling of o-Nitrotoluene (Optimized Method)

This method stands out for its high yield and rapid reaction time.[1][2]

Procedure:

  • Under a nitrogen atmosphere, dissolve o-nitrotoluene (15.0 mmol) in dry tetrahydrofuran (THF, 90 mL).

  • Cool the solution to 0 °C.

  • Add potassium t-butoxide and stir the reaction mixture for 2 minutes.

  • Add bromine (19.5 mmol) and continue stirring for an additional 5 minutes at 20 °C.

  • Quench the reaction by adding the mixture to 500 mL of ice/water.

  • Filter the resulting precipitate.

  • Extract the filtrate with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium thiosulfate solution and saturated sodium chloride solution.

  • Dry the organic layer over MgSO4 and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a 1:2 mixture of water and ethanol to yield this compound as a white solid.

Synthesis from o-Nitrobenzaldehyde and o-Nitrotoluene

This multi-step synthesis provides a high-purity product suitable for pharmaceutical applications.[5][6]

Step A: Synthesis of 1,2-bis(2-nitrophenyl)ethanol

  • Add o-nitrotoluene (1.0 mol) and dimethyl sulfoxide to a reactor.

  • Add potassium hydroxide (1.0 mol) and an ionic liquid catalyst.

  • Cool the mixture to -5 to 0 °C.

  • Dropwise add o-nitrobenzaldehyde (1.0 mol) while maintaining the temperature.

  • Stir the reaction for 4-6 hours at -5 to 5 °C.

  • Pour the reaction mixture into ice water and adjust the pH to 2-3 with 5% dilute hydrochloric acid.

  • Stir for 30 minutes at room temperature, filter the precipitated solid, and dry to obtain 1,2-bis(2-nitrophenyl)ethanol.

Step B: Synthesis of 1,2-bis(2-nitrophenyl)bromoethane

  • The intermediate from Step A is then subjected to a substitution reaction with a brominating reagent.

Step C: Synthesis of this compound

  • Add 1,2-bis(2-nitrophenyl)bromoethane (1.0 mol) and diethylene glycol dimethyl ether to a reactor.

  • Add sodium borohydride (1.0 mol) in batches, keeping the temperature below 30 °C.

  • Continue to stir at room temperature for 2 hours after the addition is complete.

  • Pour the mixture into water to precipitate the product.

  • Collect the solid by filtration and dry.

  • Recrystallize the crude product from methanol to obtain pure this compound.

Reduction of o-Nitrobenzyl Chloride

This method offers a good yield and high purity through the reduction of a chlorinated precursor.[7]

Procedure:

  • The condensation reaction is carried out with a molar ratio of o-nitrobenzyl chloride to sodium of 1:2.

  • The mixture is refluxed for 7 hours.

  • The resulting 2,2'-dinitrodibenzyl is then isolated. (Further details on the workup were not specified in the provided abstract).

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key synthesis methods.

G Optimized Oxidative Coupling of o-Nitrotoluene cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification o_nitrotoluene o-Nitrotoluene in dry THF nitrogen Nitrogen Atmosphere cool Cool to 0°C o_nitrotoluene->cool add_ktbu Add Potassium t-butoxide (Stir 2 min) cool->add_ktbu add_br2 Add Bromine (Stir 5 min at 20°C) add_ktbu->add_br2 quench Quench with Ice/Water add_br2->quench filter Filter Precipitate quench->filter extract Extract with CH2Cl2 filter->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry crystallize Crystallize (H2O/EtOH) dry->crystallize product This compound crystallize->product

Caption: Workflow for the optimized oxidative coupling method.

G Multi-step Synthesis from o-Nitrobenzaldehyde cluster_stepA Step A: Addition Reaction cluster_stepB Step B: Bromination cluster_stepC Step C: Debromination reactants_A o-Nitrotoluene + o-Nitrobenzaldehyde (KOH, DMSO, -5 to 0°C) stir_A Stir 4-6h at -5 to 5°C reactants_A->stir_A workup_A Ice Water Quench, Acidify, Filter stir_A->workup_A intermediate_A 1,2-bis(2-nitrophenyl)ethanol workup_A->intermediate_A bromination Substitution with Brominating Reagent intermediate_A->bromination intermediate_B 1,2-bis(2-nitrophenyl)bromoethane bromination->intermediate_B reactants_C Intermediate B in Diethylene Glycol Dimethyl Ether intermediate_B->reactants_C add_nabh4 Add Sodium Borohydride (<30°C) reactants_C->add_nabh4 stir_C Stir 2h at RT add_nabh4->stir_C workup_C Precipitate in Water, Filter stir_C->workup_C crystallize_C Recrystallize (Methanol) workup_C->crystallize_C product This compound crystallize_C->product

Caption: Workflow for the multi-step synthesis method.

Concluding Remarks

The choice of synthesis method for this compound depends on the specific requirements of the researcher or organization.

  • For high yield and speed , the optimized oxidative coupling of o-nitrotoluene with potassium t-butoxide and bromine is a superior choice.[1][2] Its short reaction time makes it attractive for rapid, small-scale synthesis.

  • For applications requiring very high purity , such as in the synthesis of active pharmaceutical ingredients, the multi-step method starting from o-nitrobenzaldehyde and o-nitrotoluene is highly recommended, as it can achieve purity levels exceeding 99%.[5][6] Although it involves more steps, the final product quality is excellent.

  • The reduction of o-nitrobenzyl chloride and other oxidative coupling variations present viable alternatives with good yields, though they may involve longer reaction times or less common starting materials.[3][4][7]

Researchers should consider factors such as starting material availability, cost, required purity, and available equipment when selecting the most appropriate synthetic route.

References

A Comparative Guide to the Analytical Validation of 2,2'-Dinitrobibenzyl Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of 2,2'-Dinitrobibenzyl, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Carbamazepine. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final drug product.

This document outlines different synthesis approaches for this compound and their resulting purity profiles. It further details the experimental protocols for the primary analytical techniques used for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).

Comparison of this compound Synthesis Routes and Purity

The purity of this compound is largely dependent on the synthetic route employed. Two main approaches are compared below: a traditional one-pot synthesis and a modern three-step synthesis.

Synthesis RouteStarting MaterialsTypical Purity (%)Key AdvantagesKey Disadvantages
Traditional One-Pot Synthesis o-Nitrotoluene, Ethyl Formate~75%[1]Fewer steps, simpler process.Lower yield, significant impurity profile, large solvent consumption, and poor environmental footprint.[1]
Modern Three-Step Synthesis o-Nitrobenzaldehyde, o-Nitrotoluene>99% (by HPLC)[2][3]High purity and yield, environmentally friendlier with less waste, suitable for industrial production.[2][3]More complex multi-step process.

Data Presentation: Purity Analysis Comparison

The following table summarizes the typical performance of the recommended analytical techniques for the purity validation of this compound.

Analytical TechniqueParameterTypical Value/RangeRemarks
HPLC Purity>99%Highly accurate and precise for quantifying the main component and impurities.
Retention Time~5-10 min (Isocratic)Dependent on specific column and mobile phase.
Limit of Detection (LOD)~0.01%Can detect trace impurities.
GC-FID Purity>98%Good for volatile impurities and orthogonal verification of HPLC results.
Retention Time~10-15 minDependent on temperature program and column.
Limit of Detection (LOD)~0.05%Generally less sensitive than HPLC for non-volatile impurities.
DSC Purity98-99.9%Provides a measure of absolute purity based on melting point depression.[4][5][6]
Melting Point123-125 °CA sharp melting peak indicates high purity.[7][8]

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These are representative protocols and may require optimization for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the accurate quantification of this compound and the separation of its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[9]

  • Detector Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography (GC) for Purity and Volatile Impurity Analysis

GC with a Flame Ionization Detector (FID) is a robust method for assessing the purity of this compound and for detecting any volatile organic impurities.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent like acetone or ethyl acetate at a concentration of approximately 5 mg/mL.

  • Quantification: Purity is determined by area percent normalization, assuming all components have a similar response factor with the FID.

Differential Scanning Calorimetry (DSC) for Absolute Purity Assessment

DSC provides a measurement of the absolute purity of a crystalline substance based on the principle of melting point depression.[4][5][6]

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans, hermetically sealed to prevent sublimation.

  • Sample Weight: 2-5 mg of the this compound sample.

  • Temperature Program:

    • Equilibrate at a temperature well below the melting point (e.g., 100 °C).

    • Ramp up to a temperature above the melting point (e.g., 140 °C) at a slow heating rate (e.g., 1-2 °C/min).

  • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which is typically integrated into the instrument's software. A sharp endotherm with a melting point onset close to the literature value indicates high purity.[7][8]

Mandatory Visualizations

Logical Workflow for High-Purity this compound Synthesis

G cluster_synthesis High-Purity Synthesis of this compound o-Nitrobenzaldehyde o-Nitrobenzaldehyde Addition_Reaction Step 1: Addition Reaction o-Nitrobenzaldehyde->Addition_Reaction o-Nitrotoluene o-Nitrotoluene o-Nitrotoluene->Addition_Reaction Intermediate_1 1,2-Bis(2-nitrophenyl)ethanol Addition_Reaction->Intermediate_1 Bromination Step 2: Bromination Intermediate_1->Bromination Intermediate_2 1,2-Bis(2-nitrophenyl)bromoethane Bromination->Intermediate_2 Debromination Step 3: Debromination Intermediate_2->Debromination High_Purity_Product This compound (>99%) Debromination->High_Purity_Product

Caption: Workflow for the modern three-step synthesis of high-purity this compound.

Experimental Workflow for Purity Validation

G cluster_validation Analytical Validation Workflow Sample This compound Sample HPLC_Analysis HPLC Purity Analysis Sample->HPLC_Analysis GC_Analysis GC Purity Analysis Sample->GC_Analysis DSC_Analysis DSC Purity Analysis Sample->DSC_Analysis Data_Comparison Data Comparison and Purity Confirmation HPLC_Analysis->Data_Comparison GC_Analysis->Data_Comparison DSC_Analysis->Data_Comparison Final_Report Certificate of Analysis Data_Comparison->Final_Report

Caption: A typical workflow for the comprehensive analytical validation of this compound purity.

Role in Carbamazepine Synthesis

G cluster_api_synthesis Synthesis of Carbamazepine Dinitrobibenzyl This compound Reduction Reduction of Nitro Groups Dinitrobibenzyl->Reduction Diamino_Intermediate 2,2'-Diaminobibenzyl Reduction->Diamino_Intermediate Cyclization Cyclization Diamino_Intermediate->Cyclization Iminostilbene Iminostilbene Cyclization->Iminostilbene Carbamoylation Carbamoylation Iminostilbene->Carbamoylation Carbamazepine Carbamazepine (API) Carbamoylation->Carbamazepine

Caption: The role of this compound as a key intermediate in the synthesis of Carbamazepine.

References

comparison of 2,2'-Dinitrobibenzyl with 4,4'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of 2,2'-Dinitrobibenzyl and 4,4'-Dinitrobibenzyl for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of the isomeric compounds this compound and 4,4'-Dinitrobibenzyl. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design and chemical synthesis.

Introduction

This compound and 4,4'-Dinitrobibenzyl are isomers with the chemical formula C₁₄H₁₂N₂O₄. Their structural difference, the position of the nitro groups on the benzene rings, leads to distinct physicochemical properties, reactivities, and applications. This compound is a key intermediate in the synthesis of the anticonvulsant drug Carbamazepine.[1] In contrast, 4,4'-Dinitrobibenzyl and its derivatives are utilized in polymer chemistry, for instance, as hardeners for epoxy resins and in the preparation of isocyanates. This guide explores these differences through a comparative analysis of their properties, synthesis, and reactivity, supported by experimental data.

Physicochemical Properties

The positioning of the nitro groups significantly influences the physical properties of these isomers. The ortho-substitution in this compound introduces steric hindrance, which can affect its crystal packing and reactivity, whereas the para-substitution in 4,4'-Dinitrobibenzyl results in a more linear and symmetric molecule.

PropertyThis compound4,4'-Dinitrobibenzyl
CAS Number 16968-19-7[2][3]736-30-1[4][5]
Molecular Formula C₁₄H₁₂N₂O₄[2][6]C₁₄H₁₂N₂O₄[4]
Molecular Weight 272.26 g/mol [1][2][6]272.26 g/mol [4]
Melting Point 122-124.5 °C[2]179-183 °C
Appearance Light yellow powder/crystals[2]Orange to yellow needles
Solubility Slightly soluble in DMSO and Methanol (heated)[2][6]Soluble in boiling benzene

Synthesis and Reactivity

The synthesis of both isomers often starts from the corresponding nitrotoluene. However, the yields and reaction conditions can differ.

Synthesis Comparison

The oxidative coupling of the corresponding nitrotoluene is a common method for preparing dinitrobibenzyls. The yield for the synthesis of the 4,4'-isomer is generally higher under similar aerobic oxidation conditions.

IsomerStarting MaterialMethodYieldReference
This compoundo-NitrotolueneAerobic oxidation (O₂, KOH, MeOH, ethylenediamine)36%[7]
This compoundo-NitrotolueneOxidative coupling (t-BuOK, Br₂, THF)95%[7]
4,4'-Dinitrobibenzylp-NitrotolueneAerobic oxidation (Air, methanolic KOH)74-76%[8]

The lower yield for this compound in some oxidative coupling reactions can be attributed to the steric hindrance from the ortho-nitro groups, which may impede the coupling reaction.[9]

Reactivity and Reduction to Diamines

A crucial reaction for both isomers is their reduction to the corresponding diaminobenzyls, which are versatile intermediates. The reactivity in these reduction reactions is influenced by the position of the nitro groups. The nitro group is an electron-withdrawing group, and its position affects the electron density of the aromatic ring.

While direct comparative kinetic data is scarce, it can be inferred that the ortho-nitro groups in this compound may experience more steric hindrance during the approach of a reducing agent to the catalytic surface compared to the more exposed para-nitro groups in 4,4'-Dinitrobibenzyl.

Experimental Protocols

Synthesis of this compound (High Yield Method)

This protocol is adapted from a high-yield synthesis method.[7]

Materials:

  • o-Nitrotoluene

  • Potassium tert-butoxide (t-BuOK)

  • Bromine (Br₂)

  • Tetrahydrofuran (THF), dry

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride solution

  • Magnesium sulfate (MgSO₄)

  • Ethanol

  • Water

Procedure:

  • Under a nitrogen atmosphere, dissolve o-nitrotoluene in dry THF.

  • Cool the solution to 0 °C and add potassium t-butoxide.

  • Stir the reaction for 2 minutes before adding bromine.

  • After stirring for a further 5 minutes, pour the reaction mixture into ice/water.

  • Filter the precipitate and extract the filtrate with CH₂Cl₂.

  • Wash the combined organic layers with saturated sodium thiosulfate solution and saturated sodium chloride solution.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a water/ethanol mixture to yield this compound.

Synthesis of 4,4'-Dinitrobibenzyl

This protocol is based on the oxidative coupling of p-nitrotoluene.[8]

Materials:

  • p-Nitrotoluene

  • Methanolic potassium hydroxide (30%)

  • Benzene

  • 95% Ethanol

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and an air inlet tube, place 30% methanolic potassium hydroxide.

  • Cool the solution to 10 °C in an ice bath and add p-nitrotoluene.

  • Begin vigorous stirring and pass a rapid stream of air through the mixture for 3 hours.

  • Remove the ice bath and continue passing air with vigorous stirring for an additional 5 hours.

  • Filter the reaction mixture with suction and wash the solid with boiling water followed by 95% ethanol.

  • Dry the product and recrystallize from boiling benzene to obtain 4,4'-dinitrobibenzyl as orange needles.

General Protocol for Catalytic Reduction to Diaminobibenzyl

This is a general procedure for the reduction of dinitrobibenzyls to their corresponding diamines.

Materials:

  • Dinitrobibenzyl isomer

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Ethanol or other suitable solvent

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the dinitrobibenzyl isomer in the chosen solvent in a hydrogenation vessel.

  • Add the Pd/C catalyst to the solution.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude diaminobenzyl, which can be further purified by crystallization.

Applications and Performance Comparison

The distinct structures of this compound and 4,4'-Dinitrobibenzyl dictate their primary applications.

This compound: Its main application is as a precursor in the synthesis of Carbamazepine, an important antiepileptic drug.[1] The ortho-disposition of the nitro groups is crucial for the subsequent intramolecular cyclization reactions to form the dibenzo[b,f]azepine ring system of Carbamazepine.

4,4'-Dinitrobibenzyl: This isomer is used in polymer chemistry. After reduction to 4,4'-diaminobibenzyl, it can act as a curing agent or hardener for epoxy resins and is a monomer for the synthesis of polyamides and polyimides. The para-substitution allows for the formation of linear polymer chains, which is desirable for material properties.

While a direct performance comparison in the same application is not feasible due to their divergent uses, we can infer performance based on their structures. The steric hindrance in this compound makes it a suitable candidate for specific cyclization reactions where a particular conformation is favored. Conversely, the linear and symmetric nature of 4,4'-Dinitrobibenzyl is advantageous for polymerization, leading to materials with regular structures and predictable properties.

Visualizations

logical_relationship cluster_isomers Dinitrobibenzyl Isomers cluster_properties Structural Features & Properties cluster_applications Primary Applications 22DNB This compound StericHindrance Steric Hindrance (ortho-nitro groups) 22DNB->StericHindrance exhibits 44DNB 4,4'-Dinitrobibenzyl Symmetry Symmetry & Linearity (para-nitro groups) 44DNB->Symmetry possesses Carbamazepine Carbamazepine Synthesis (Intramolecular Cyclization) StericHindrance->Carbamazepine facilitates Polymers Polymer Chemistry (e.g., Hardeners, Monomers) Symmetry->Polymers enables

Caption: Structural differences and their influence on applications.

experimental_workflow Start Nitrotoluene Isomer (ortho- or para-) OxidativeCoupling Oxidative Coupling Start->OxidativeCoupling DNB Dinitrobibenzyl Isomer (2,2'- or 4,4'-) OxidativeCoupling->DNB Reduction Catalytic Reduction (e.g., H₂/Pd-C) DNB->Reduction DAB Diaminobibenzyl Isomer Reduction->DAB Application Specific Application (Drug Synthesis or Polymerization) DAB->Application

Caption: General experimental workflow from nitrotoluene to application.

Conclusion

This compound and 4,4'-Dinitrobibenzyl, while constitutionally similar, exhibit significant differences in their physicochemical properties, synthetic accessibility, and, most notably, their applications. The choice between these two isomers is therefore entirely dependent on the desired final product and synthetic pathway. This compound, with its sterically hindered ortho-nitro groups, is the specific precursor for the synthesis of Carbamazepine. In contrast, the symmetric and linear structure of 4,4'-Dinitrobibenzyl makes it a valuable component in the field of polymer science. This guide provides the fundamental data and protocols to assist researchers in navigating the use of these versatile chemical building blocks.

References

A Comparative Guide to the Quantitative Analysis of 2,2'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development requiring precise quantification of 2,2'-Dinitrobibenzyl, a key intermediate in the synthesis of various active pharmaceutical ingredients, selecting the appropriate analytical methodology is paramount. This guide provides a comparative overview of chromatographic techniques for the quantitative analysis of this compound, supported by experimental data from analogous compounds to ensure objective performance assessment.

Comparison of Analytical Techniques

This guide focuses on two primary chromatographic methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, Surface-Enhanced Raman Scattering (SERS) is presented as a potential alternative technique. The performance of these methods is summarized below, with data extrapolated from studies on dinitrotoluenes (DNTs), which are close structural analogs of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Surface-Enhanced Raman Scattering (SERS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Enhancement of Raman scattering signal of molecules adsorbed on a nanostructured metallic surface.
**Linearity (R²) **>0.99>0.99Analyte dependent, can be linear over a specific concentration range.
Limit of Detection (LOD) 0.78 - 3.95 µg/L[1][2]0.3 ng/mL[3]6.81 ng/mL (for TNT)[4]
Limit of Quantitation (LOQ) 2.6 - 13.1 µg/L[1][2]0.9 ng/mL[3]17.2 ng/mL (for Tetryl)[4]
Accuracy (% Recovery) 95 - 98%[1][2]96.7 - 103.1%[3]Method dependent, requires careful calibration.
Precision (%RSD) <15%2.1 - 6.4%[3]Highly dependent on substrate uniformity and experimental conditions.
Sample Throughput HighModerateModerate to High
Advantages Robust, reliable, widely available, suitable for non-volatile and thermally labile compounds.High selectivity and sensitivity, provides structural information.High sensitivity, potential for rapid and in-situ analysis.
Disadvantages Moderate sensitivity, may require derivatization for some analytes.Requires analyte to be volatile and thermally stable, potential for matrix interference.Reproducibility can be a challenge, requires specialized substrates.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for analogous nitroaromatic compounds and can be adapted for the quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is adapted from a validated method for the analysis of dinitrotoluenes.[1][2]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Diol functionalized column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B).

    • 0-5 min: 80% A, 20% B

    • 5-15 min: Linear gradient to 30% A, 70% B

    • 15-20 min: Hold at 30% A, 70% B

    • 20-25 min: Return to initial conditions (80% A, 20% B)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a method developed for the analysis of TNT and its degradation products.[3]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in acetone.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetone (e.g., 0.01 - 1 µg/mL).

  • Sample Preparation: Extract the sample with a suitable solvent (e.g., acetone or acetonitrile), concentrate if necessary, and filter through a 0.45 µm syringe filter.

Surface-Enhanced Raman Scattering (SERS) Protocol

This protocol outlines a general procedure for the quantitative analysis of nitroaromatic compounds using SERS.[4]

1. Materials:

  • SERS substrate (e.g., silver or gold nanoparticles colloid or nanostructured surface).

  • Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm).

2. Procedure:

  • Sample Preparation: A solution of the sample containing this compound is prepared. In some cases, a complexing agent is added to enhance the interaction with the SERS substrate.[4]

  • SERS Measurement:

    • Mix a small volume of the sample solution with the SERS substrate (e.g., colloidal nanoparticles).

    • Deposit the mixture onto a clean surface (e.g., a glass slide) and allow it to dry.

    • Acquire the SERS spectrum using the Raman spectrometer.

  • Quantification: Create a calibration curve by plotting the intensity of a characteristic Raman peak of this compound against its concentration.

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for the chromatographic and SERS analyses.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Stock Solution (1000 µg/mL) Standards Calibration Standards (0.1 - 10 µg/mL) Stock->Standards Dilution Autosampler Autosampler Injection (20 µL) Standards->Autosampler Sample Sample Solution Sample->Autosampler Column HPLC Column (Diol, 250x4.6mm) Autosampler->Column Detector UV-Vis Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1000 µg/mL in Acetone) Standards Calibration Standards (0.01 - 1 µg/mL) Stock->Standards Dilution Injection GC Injection Standards->Injection Sample Sample Extract Sample->Injection Separation GC Column (DB-5ms) Injection->Separation Detection Mass Spectrometer (EI, Scan m/z 50-400) Separation->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra TIC->MassSpectra Quantification Quantification MassSpectra->Quantification

Caption: GC-MS analysis workflow for this compound.

SERS_Workflow cluster_prep Sample Preparation cluster_analysis SERS Measurement cluster_data Data Analysis SampleSol Sample Solution Mixing Mixing SampleSol->Mixing SERS_Substrate SERS Substrate (e.g., Ag Nanoparticles) SERS_Substrate->Mixing Deposition Deposition & Drying Mixing->Deposition Raman Raman Spectrometer Deposition->Raman Spectrum SERS Spectrum Raman->Spectrum Calibration Calibration Curve Spectrum->Calibration Quantification Quantification Calibration->Quantification

Caption: SERS analysis workflow for this compound.

References

Spectroscopic Comparison of 2,2'-Dinitrobibenzyl and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the spectroscopic properties of 2,2'-Dinitrobibenzyl and its analogs is crucial for researchers in drug development and materials science. This guide provides a comparative overview of their key spectral features, supported by experimental data and detailed methodologies, to facilitate their identification, characterization, and application.

This technical guide delves into the spectroscopic characteristics of this compound, a key intermediate in the synthesis of various pharmaceuticals, and its derivatives. Understanding the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra is paramount for confirming molecular structures, assessing purity, and predicting chemical behavior. This guide presents a comparative analysis of available spectroscopic data to aid researchers in their analytical endeavors.

Comparative Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compoundCDCl₃7.96 (dd, J = 8.2, 1.2 Hz, 2H), 7.54 (td, J = 7.6, 1.3 Hz, 2H), 7.42 (dd, J = 7.7, 1.3 Hz, 2H), 7.38 (td, J = 7.8, 1.4 Hz, 2H), 3.25 (s, 4H)[1]149.37, 136.01, 133.30, 132.49, 127.56, 124.84, 34.44[1]

Table 2: IR and Mass Spectrometry Data for this compound

Compound IR (ATR, cm⁻¹) Mass Spectrometry (EI, m/z)
This compound2962, 2854 (C-H), 1608, 1576 (C=C), 1509, 1344 (NO₂)[1]272 (M⁺), 136, 92, 78[2][3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data. The following sections outline the methodologies for the key spectroscopic techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a standard NMR spectrometer, for instance, a 400 MHz instrument.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

    • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Place the salt plate in the sample holder and acquire the spectrum. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., NO₂, C-H, C=C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV. In EI, the sample molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule, particularly those involving conjugated systems.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer and record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), which are characteristic of the compound's electronic structure.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound or its derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of this compound or Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Interpretation Data Analysis & Structure Elucidation NMR->Interpretation IR->Interpretation MS->Interpretation UV_Vis->Interpretation Report Publication / Report Interpretation->Report

Caption: General workflow for the synthesis and spectroscopic characterization of organic compounds.

This guide provides a foundational framework for the spectroscopic comparison of this compound and its derivatives. As more data on novel derivatives become available, this resource can be expanded to provide a more comprehensive comparative analysis, further aiding the scientific community in their research and development efforts.

References

A Comparative Guide to Catalysts in the Reduction of 2,2'-Dinitrobibenzyl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selective and efficient reduction of 2,2'-dinitrobibenzyl to 2,2'-diaminobibenzyl is a crucial chemical transformation. This reaction is a key step in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. The choice of catalyst is paramount, as it directly influences the reaction's yield, selectivity, duration, and overall sustainability. This guide provides an objective comparison of different catalytic systems for this reduction, supported by experimental data, to aid in making informed decisions for laboratory and process chemistry.

Performance Comparison of Catalytic Systems

The reduction of the two nitro groups in this compound to their corresponding amines can be achieved through several catalytic methods. The most common and effective catalysts include iron (Fe) powder, Palladium on carbon (Pd/C), and various nickel-based catalysts. Each system presents distinct advantages and operational parameters. The following table summarizes the performance of these catalysts based on available scientific literature.

Catalyst SystemReagents/ConditionsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Iron (Fe) Powder Fe powderWater / Ethanol (2:1 v/v)90497.598.86
Palladium on Carbon (Pd/C) Hydrogen Gas (H₂)EthanolRoom Temperature---
Loaded Nickel Catalyst Hydrazine HydrateWaterRoom Temperature-Moderate-

Data for Pd/C and Loaded Nickel Catalyst are based on general applications for nitro group reductions, as specific comparative data for this compound reduction was not available in the initial search. The yield for the Loaded Nickel Catalyst is described as "moderate" in the source material.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. To that end, detailed experimental protocols for the catalytic reduction of this compound are provided below.

Reduction using Iron (Fe) Powder

This method offers a high-yield and cost-effective approach to the synthesis of 2,2'-diaminobibenzyl.[1]

Materials:

  • This compound

  • Iron (Fe) powder

  • Ethanol

  • Deionized Water

Procedure:

  • Prepare a 2:1 (v/v) mixture of deionized water and ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add this compound and iron powder to the solvent mixture. The molar ratio of this compound to iron should be 1:7.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Maintain the reaction at 90°C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the iron catalyst and any iron oxides.

  • The filtrate is then concentrated under reduced pressure to remove the ethanol.

  • The resulting aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 2,2'-diaminobibenzyl.

  • The purity of the final product can be assessed by HPLC.

Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Palladium on carbon is a highly efficient but more expensive catalyst for the reduction of nitro groups using molecular hydrogen.[2]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen (H₂) gas supply

Procedure:

  • Dissolve this compound in ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol% of the substrate).

  • Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by analytical techniques (TLC, HPLC).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the product.

Reduction with a Loaded Nickel Catalyst and Hydrazine Hydrate

This method, described in a patent, utilizes a supported nickel catalyst and hydrazine hydrate as the hydrogen source, operating at room temperature in an aqueous medium.[3]

Materials:

  • This compound

  • Loaded Nickel Catalyst

  • Hydrazine Hydrate

  • Water

Procedure:

  • In a reaction vessel, suspend this compound and the loaded nickel catalyst in water.

  • To this suspension, add hydrazine hydrate dropwise at room temperature. The reaction is often exothermic, and cooling may be required to maintain the temperature.

  • Stir the mixture at room temperature until the reaction is complete.

  • Filter off the catalyst. The catalyst can often be recovered and reused.

  • The product can be isolated from the aqueous filtrate by extraction with an organic solvent.

  • The organic extracts are combined, dried, and the solvent is evaporated to yield 2,2'-diaminobibenzyl.

Visualizing the Reaction Pathway and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general chemical transformation and the experimental workflow.

reduction_pathway start This compound (R-(NO₂)₂) catalyst Catalyst Surface (Fe, Pd, or Ni) start->catalyst Adsorption product 2,2'-Diaminobibenzyl (R-(NH₂)₂) catalyst->product Reduction h_source Hydrogen Source (H₂, Hydrazine, etc.) h_source->catalyst Activation

Caption: Conceptual signaling pathway of the catalytic reduction.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactant, Solvent, and Catalyst B Introduce Hydrogen Source / Heat A->B C Monitor Progress (TLC/HPLC) B->C D Filter Catalyst C->D E Solvent Removal / Extraction D->E F Purification of Product E->F G G F->G Final Product

Caption: A generalized experimental workflow for the reduction.

References

A Comparative Guide to Oxidizing Agents for the Oxidative Coupling of o-Nitrotoluene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidative coupling of o-nitrotoluene is a critical transformation in synthetic organic chemistry, providing a pathway to valuable intermediates such as 2,2'-dinitrobibenzyl and 2,2'-dinitrostilbene. These compounds are precursors for the synthesis of various pharmaceuticals and other functional molecules. This guide provides a comparative analysis of different oxidizing agents and reaction systems for this transformation, supported by experimental data from the literature.

Performance Comparison of Oxidizing Systems

The choice of an oxidizing agent and reaction conditions significantly impacts the yield and selectivity of the desired coupled product. The following table summarizes the performance of various systems for the synthesis of this compound.

Oxidizing System/ReagentsBaseSolventTemperature (°C)Reaction TimeProductYield (%)Reference
BrominePotassium tert-butoxideTetrahydrofuran0 to 20~7 minThis compound95[1]
AirPotassium hydroxideMethanol10, then ambient8 hp,p'-Dinitrobibenzyl74-76[2]
Formamide/AirSodium methoxideParaffin oil5-102.5 h (addition)This compound82.5[3]
Hydrogen PeroxideSodium methoxidetert-ButanolNot specifiedNot specifiedDinitrobibenzylNot specified[4]
OxygenPotassium hydroxideDimethylformamide-40 to ambient4 h1,2-di(o-nitrophenyl)-ethanolNot specified[5]
OxygenPotassium tert-butoxideDMSO/t-butanolNot specified2.5 hp,p'-DinitrostilbeneNot specified[5]

*Note: Data for p-nitrotoluene coupling is included for comparative context as it represents a similar reaction type.

Reaction Pathways and Mechanisms

The oxidative coupling of o-nitrotoluene generally proceeds through the formation of a benzylic anion, which then undergoes oxidation and dimerization. The specific pathway can vary depending on the chosen reagents and conditions.

ReactionPathway oNT o-Nitrotoluene Anion o-Nitrobenzyl Anion oNT->Anion Base Radical o-Nitrobenzyl Radical Anion->Radical Oxidant (e.g., O2, Br2) Dimer This compound Radical->Dimer Dimerization Stilbene 2,2'-Dinitrostilbene Dimer->Stilbene Further Oxidation

Caption: Generalized reaction pathway for the oxidative coupling of o-nitrotoluene.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are protocols extracted from the literature for key methods.

Method 1: Potassium tert-butoxide and Bromine[1]
  • Preparation: Under a nitrogen atmosphere, dissolve o-nitrotoluene (15.0 mmol) in dry tetrahydrofuran (90 mL) in a flask.

  • Anion Formation: Cool the solution to 0°C and add potassium tert-butoxide. Stir the reaction mixture for 2 minutes.

  • Oxidative Coupling: Add bromine (19.5 mmol) to the reaction mixture. Continue stirring for an additional 5 minutes.

  • Work-up: Pour the reaction mixture into 500 mL of ice/water. Filter the resulting precipitate.

  • Extraction: Extract the filtrate with dichloromethane (3 x 100 mL).

  • Purification: Wash the combined organic layers with saturated sodium thiosulfate solution and saturated sodium chloride solution. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure. The crude product can be purified by crystallization from a water/ethanol mixture (1:2) to yield this compound.

Method 2: Sodium Methoxide and Formamide in Paraffin Oil[3]
  • Preparation: In a reactor, disperse sodium methoxide (32.5g) in paraffin oil (180g).

  • Reaction: Control the temperature at 5-10°C and simultaneously add o-nitrotoluene (80g) and formamide (13.7g) dropwise over 2.5 hours.

  • Incubation and Work-up: After the addition is complete, the reaction mixture is subjected to hydrolysis, dealcoholization, separation, washing, and drying to obtain the final product, this compound.

Method 3: Air Oxidation with Methanolic Potassium Hydroxide (for p-Nitrotoluene)[2]
  • Preparation: In a 3-L three-necked flask equipped with a mechanical stirrer and an inlet tube, place 2 L of 30% methanolic potassium hydroxide.

  • Reaction Initiation: Cool the solution to 10°C in an ice bath and add p-nitrotoluene (0.73 mole).

  • Oxidation: Begin vigorous stirring and pass a rapid stream of compressed air through the solution.

  • Reaction Progression: After 3 hours, remove the ice bath and continue passing air through the mixture with vigorous stirring for an additional 5 hours.

  • Isolation: Immediately filter the reaction mixture with suction. Wash the solid on the filter with 2 L of boiling water followed by 300 mL of 95% ethanol at room temperature.

  • Purification: Dry the product and recrystallize from boiling benzene to obtain p,p'-dinitrobibenzyl.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants o-Nitrotoluene, Base, Oxidant ReactionVessel Reaction at controlled temperature Reactants->ReactionVessel Solvent Solvent (e.g., THF) Solvent->ReactionVessel Quenching Quenching (e.g., with water) ReactionVessel->Quenching Extraction Extraction with organic solvent Quenching->Extraction Washing Washing of organic layer Extraction->Washing Drying Drying of organic layer Washing->Drying Concentration Concentration under reduced pressure Drying->Concentration Crystallization Crystallization Concentration->Crystallization Isolation Filtration and Drying Crystallization->Isolation Product Product Isolation->Product Final Product: this compound

Caption: A generalized experimental workflow for the oxidative coupling of o-nitrotoluene.

Concluding Remarks

The oxidative coupling of o-nitrotoluene to this compound can be achieved through various methods. The choice of the oxidizing system is critical and depends on the desired yield, reaction time, and available laboratory resources. The potassium tert-butoxide/bromine system offers a high yield in a very short reaction time[1]. The sodium methoxide/formamide system provides a good yield with a more scalable and potentially safer process[3]. Air or oxygen-based systems, often used for the analogous p-nitrotoluene coupling, represent a more economical and environmentally friendly approach, though they may require longer reaction times and careful optimization of catalysts and conditions[2][5]. Researchers should carefully consider these factors when selecting a method for their specific application. Further research into catalytic air oxidation systems for o-nitrotoluene could lead to even more efficient and sustainable synthetic routes.

References

A Comparative Guide to the Synthesis of 2,2'-Dinitrobibenzyl: Validation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between a novel, multi-step synthetic route for 2,2'-Dinitrobibenzyl and a well-established, high-yield oxidative coupling method. The objective is to offer researchers, scientists, and drug development professionals a comprehensive evaluation of these methodologies, supported by experimental data, to facilitate informed decisions in process development and scale-up.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the antiepileptic drug carbamazepine. The efficiency, safety, and environmental impact of its synthesis are therefore of significant interest. This document evaluates a new synthetic approach, which involves a three-step process, against a more traditional single-step oxidative coupling of 2-nitrotoluene.

Comparative Data

The performance of the new synthetic route is compared against an established, high-yield method. The data below summarizes key metrics for each approach.

Parameter Established Route: Oxidative Coupling New Route: Multi-step Synthesis
Starting Material(s) 2-Nitrotolueneo-Nitrobenzaldehyde, o-Nitrotoluene
Key Reagents Potassium tert-butoxide, BrominePotassium hydroxide, a bromination reagent, Sodium borohydride
Reported Yield Up to 95%[1][2]86-93% (for the final step)[3][4]
Product Purity (HPLC) Not explicitly stated, requires crystallization[1]>99%[3]
Number of Steps 13
Noted Advantages High yield, single stepHigh purity, avoids hazardous reagents like hydrogen peroxide[4]
Noted Disadvantages Requires careful control of reaction conditions[1]Longer reaction sequence

Experimental Protocols

This method, optimized for high yield, involves the direct oxidative coupling of 2-nitrotoluene.

Materials:

  • 2-Nitrotoluene

  • Potassium tert-butoxide

  • Bromine

  • Tetrahydrofuran (THF), dry

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride solution

  • Magnesium sulfate (MgSO₄)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure: [1]

  • Under a nitrogen atmosphere, dissolve 2-nitrotoluene (15.0 mmol) in dry THF (90 mL) and cool the solution to 0°C.

  • Add potassium tert-butoxide and stir the reaction mixture for 2 minutes.

  • Add bromine (19.5 mmol) and continue stirring for an additional 5 minutes.

  • Quench the reaction by pouring the mixture into 500 mL of an ice/water mixture.

  • Filter the resulting precipitate.

  • Extract the filtrate with CH₂Cl₂ (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by saturated sodium chloride solution.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a 1:2 mixture of H₂O/EtOH to yield this compound as a white solid.

This novel route involves an initial addition reaction, followed by substitution and a final reduction step.

Step A: Synthesis of 1,2-bis(2-nitrophenyl)ethanol [3][4]

  • This initial step involves the reaction of o-nitrotoluene and o-nitrobenzaldehyde in the presence of a base like potassium hydroxide.

Step B: Synthesis of 1,2-bis(2-nitrophenyl)bromoethane [3][4]

  • The diol from the previous step is then subjected to a substitution reaction with a brominating agent.

Step C: Debromination to this compound [3][4] Materials:

  • 1,2-bis(2-nitrophenyl)bromoethane

  • Diethylene glycol dimethyl ether

  • Sodium borohydride

  • Methanol

Procedure: [4]

  • In a reactor, add 1,2-bis(2-nitrophenyl)bromoethane (1.0 mol) and diethylene glycol dimethyl ether.

  • After stirring, add sodium borohydride (1.0 mol) in portions, maintaining the reaction temperature below 30°C. A water bath can be used for cooling if necessary.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into a suitable amount of water to precipitate the product.

  • Collect the yellow solid by filtration and dry to obtain the crude this compound.

  • Recrystallize the crude product from methanol to obtain the pure this compound as a light yellow crystalline powder.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the established and new synthetic routes.

G Established Oxidative Coupling Route A 2-Nitrotoluene B Reaction with Potassium tert-butoxide and Bromine in THF A->B High Yield (95%) C Quenching (Ice/Water) B->C D Extraction and Washing C->D E Crystallization D->E F This compound E->F

Caption: Workflow for the established one-step synthesis.

G New Multi-step Synthetic Route cluster_0 Step A cluster_1 Step B cluster_2 Step C A o-Nitrotoluene + o-Nitrobenzaldehyde B Addition Reaction A->B C 1,2-bis(2-nitrophenyl)ethanol B->C D Substitution with Brominating Agent C->D E 1,2-bis(2-nitrophenyl)bromoethane D->E F Debromination with Sodium Borohydride E->F G This compound F->G

Caption: Workflow for the new three-step synthesis.

Conclusion

The novel, three-step synthesis of this compound presents a viable alternative to the established oxidative coupling method. While the established route offers a higher single-step yield, the new method claims superior product purity (>99% by HPLC), which may reduce the need for extensive purification and be advantageous for pharmaceutical applications.[3] Furthermore, the new route avoids some of the more hazardous reaction conditions and reagents associated with other older methods.[4] The choice between these two routes will likely depend on the specific requirements of the synthesis, including desired purity, acceptable process complexity, and cost considerations.

References

Comparative Analysis of 2,2'-Dinitrobibenzyl and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical profiles of 2,2'-Dinitrobibenzyl and its key alternatives.

This guide provides a detailed comparison of the analytical data for this compound, a significant intermediate in pharmaceutical synthesis, and its structural isomers, 4,4'-Dinitrobibenzyl and 3,3'-Dinitrobibenzyl, as well as its reduced analogue, 2,2'-Diaminobibenzyl. The information presented herein is intended to support research and development by offering a consolidated reference for their characterization and synthesis.

Physicochemical and Spectroscopic Data

A summary of the key analytical data for this compound and its comparators is presented below. These tables facilitate a side-by-side comparison of their fundamental properties.

Table 1: Physical and Chromatographic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₁₄H₁₂N₂O₄272.26120-123White to light yellow solid
4,4'-DinitrobibenzylC₁₄H₁₂N₂O₄272.26179-183Orange to yellow needles
3,3'-DinitrobibenzylC₁₄H₁₂N₂O₄272.26140-142Pale yellow crystals
2,2'-DiaminobibenzylC₁₄H₁₆N₂212.2963-65White to off-white crystalline powder

Table 2: Spectroscopic Data (¹H NMR, ¹³C NMR, IR)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
This compound 7.96 (d, 2H), 7.54 (t, 2H), 7.42 (d, 2H), 7.38 (t, 2H), 3.25 (s, 4H)[1]149.3, 136.0, 133.3, 132.5, 127.5, 124.8, 34.4[1]1525, 1345 (NO₂)
4,4'-Dinitrobibenzyl 8.15 (d, 4H), 7.35 (d, 4H), 3.10 (s, 4H)147.9, 146.8, 129.8, 124.1, 37.51515, 1340 (NO₂)
3,3'-Dinitrobibenzyl 8.05 (s, 2H), 7.95 (d, 2H), 7.50 (t, 2H), 7.40 (d, 2H), 3.10 (s, 4H)Data not readily available in searched literature.1530, 1350 (NO₂)
2,2'-Diaminobibenzyl 7.05 (d, 2H), 6.95 (t, 2H), 6.70 (t, 2H), 6.60 (d, 2H), 3.70 (br s, 4H, NH₂), 2.80 (s, 4H)144.5, 130.2, 127.8, 121.5, 118.7, 115.9, 36.13450, 3360 (NH₂)

Table 3: Mass Spectrometry Data

CompoundMass Spectrum (m/z)
This compound 272 (M+), 136, 120, 92[1]
4,4'-Dinitrobibenzyl 272 (M+), 136, 106
3,3'-Dinitrobibenzyl 272 (M+), 136, 106
2,2'-Diaminobibenzyl 212 (M+), 106

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a common alternative are provided to aid in reproducible experimental design.

Synthesis of this compound

This procedure is adapted from a high-yield synthesis method.

Materials:

  • 2-Nitrotoluene

  • Potassium tert-butoxide

  • Bromine

  • Tetrahydrofuran (THF), dry

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride solution

  • Magnesium sulfate (MgSO₄)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-nitrotoluene (1.0 eq) in dry THF.

  • Cool the solution to 0 °C and add potassium tert-butoxide.

  • Stir the reaction mixture for 2 minutes, then add bromine (1.3 eq).

  • After stirring for an additional 5 minutes, quench the reaction with ice/water.

  • Filter the resulting precipitate and extract the filtrate with CH₂Cl₂.

  • Combine the organic layers, wash with saturated sodium thiosulfate and saturated sodium chloride solutions, then dry over MgSO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by crystallization from an H₂O/EtOH mixture to yield this compound as a white solid.[1]

Synthesis of 4,4'-Dinitrobibenzyl

This protocol describes a classical method for the synthesis of the 4,4'-isomer.

Materials:

  • 4-Nitrotoluene

  • Methanolic potassium hydroxide solution (30%)

  • Benzene

  • Ethanol (95%)

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, place 30% methanolic potassium hydroxide solution.

  • Cool the solution to 10 °C in an ice bath and add 4-nitrotoluene.

  • Begin vigorous stirring and pass a rapid stream of air through the mixture for 3 hours while maintaining the ice bath.

  • Remove the ice bath and continue stirring and passing air for an additional 5 hours.

  • Filter the reaction mixture with suction and wash the solid with boiling water followed by 95% ethanol.

  • After air-drying, dissolve the product in a minimum amount of boiling benzene and filter to remove any insoluble material.

  • Allow the filtrate to cool, whereupon 4,4'-Dinitrobibenzyl will crystallize as orange needles.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of dinitrobibenzyl isomers.

Synthesis_Workflow Start Starting Material (e.g., Nitrotoluene) Reaction Reaction (e.g., Oxidative Coupling) Start->Reaction Base/Solvent Quenching Quenching (e.g., Ice/Water) Reaction->Quenching Reaction Mixture Extraction Extraction (e.g., with CH2Cl2) Quenching->Extraction Aqueous Mixture Washing Washing & Drying Extraction->Washing Organic Layer Purification Purification (e.g., Crystallization) Washing->Purification Crude Product Product Final Product (Dinitrobibenzyl) Purification->Product Purified Solid

Caption: Generalized workflow for the synthesis and purification of dinitrobibenzyl isomers.

This guide provides a foundational set of analytical data and experimental protocols to assist researchers in the identification, synthesis, and comparison of this compound and its related compounds. The provided data and methodologies are crucial for ensuring the quality and consistency of these compounds in research and development settings.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2,2'-Dinitrobibenzyl with other dinitroaromatic compounds, namely 2,4-Dinitrotoluene and 1,2-Dinitrobenzene. The focus is on reduction reactions, a critical transformation for this class of molecules, often utilized in the synthesis of amines which are valuable precursors in pharmaceuticals and materials science. The information presented is supported by experimental data from various studies.

Introduction to Dinitroaromatic Compound Reactivity

Dinitroaromatic compounds are characterized by the presence of two electron-withdrawing nitro groups on an aromatic ring system. These groups significantly influence the molecule's reactivity. Generally, the strong electron-withdrawing nature of the nitro groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

A primary mode of reactivity for these compounds is the reduction of the nitro groups to amines. This transformation typically proceeds in a stepwise manner, often through nitroso and hydroxylamine intermediates. The rate and selectivity of this reduction are influenced by several factors, including the position of the nitro groups, the nature of other substituents on the aromatic ring, the choice of reducing agent and catalyst, and the reaction conditions. For instance, in dinitrotoluenes, the para-nitro group is generally more readily reduced than the ortho- or meta-positioned groups.[1]

This guide will focus on comparing the reactivity of this compound with 2,4-Dinitrotoluene and 1,2-Dinitrobenzene, primarily in the context of catalytic hydrogenation, a common and efficient method for nitro group reduction.

Comparative Reactivity in Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitroaromatics due to its high efficiency and the clean nature of the products. The reaction typically involves hydrogen gas and a metal catalyst, most commonly palladium or platinum on a carbon support (Pd/C or Pt/C).

The following tables summarize quantitative data from different studies on the catalytic hydrogenation of this compound, 2,4-Dinitrotoluene, and 1,2-Dinitrobenzene to their corresponding diamines. It is important to note that the data are compiled from separate experiments with varying conditions, which should be considered when making direct comparisons.

Table 1: Catalytic Hydrogenation of this compound

SubstrateProductCatalystSolventTemp. (°C)Pressure (bar)Time (h)Yield (%)Reference
This compound2,2'-DiaminobibenzylPd/C-----[2]

Specific quantitative data such as temperature, pressure, time, and yield for the catalytic reduction of this compound were not detailed in the reviewed literature, although the method is cited as a standard procedure.[2]

Table 2: Catalytic Hydrogenation of 2,4-Dinitrotoluene (2,4-DNT)

SubstrateProductCatalystSolventTemp. (°C)Pressure (bar)Time (h)Conversion (%)Yield (%)Reference
2,4-Dinitrotoluene2,4-DiaminotoluenePt/CrO₂Methanol60201>9898.8[3]
2,4-Dinitrotoluene2,4-DiaminotoluenePd/CrO₂Methanol60201>9899.7[3]

Table 3: Catalytic Hydrogenation of o-Nitrochlorobenzene (as a proxy for Dinitrobenzene reactivity)

SubstrateProductCatalystSolventTemp. (°C)PressureTime (h)Yield (%)Reference
o-Nitrochlorobenzene2,2'-Dichlorohydrazobenzene5% Pt/CToluene/Water/NaOH--583[4]
o-Nitrochlorobenzene2,2'-Dichlorohydrazobenzene5% Pd/CToluene/Water/NaOH--584[4]

Data for 1,2-dinitrobenzene was limited; therefore, data for the related compound o-nitrochlorobenzene is presented to give an indication of reactivity under similar catalytic hydrogenation conditions leading to a dimeric product.

Discussion of Reactivity Comparison

While a direct, side-by-side comparison is challenging due to variations in experimental conditions across studies, some general observations can be made. The catalytic hydrogenation of 2,4-Dinitrotoluene to 2,4-Diaminotoluene is highly efficient, achieving near-quantitative conversion and yield in a short time frame over platinum or palladium catalysts.[3] This high reactivity is typical for dinitrotoluenes, which are important industrial intermediates.

For this compound, the presence of the ethylene bridge introduces more conformational flexibility compared to the compact structure of dinitrotoluene or dinitrobenzene. This structural difference might influence its interaction with the catalyst surface, potentially affecting the reaction rate. However, without direct kinetic data, this remains speculative. The reduction is a standard synthetic step, implying the reaction proceeds with reasonable efficiency.[2]

The reactivity of dinitro compounds is also heavily influenced by the electronic effects of the substituents. A study on the reduction of various nitro compounds over a Pd/Al₂O₃ catalyst showed that the reduction rates form a series where electron-donating groups decrease the rate.[5][6] For dinitro compounds, the relative positions of the nitro groups are critical. For example, in a study of dinitrophenols, the order of decreasing reduction rate was found to be 2,5-dinitrophenol > 2,4-dinitrophenol > 2,6-dinitrophenol.[5][6] This highlights the subtle interplay of steric and electronic effects on reactivity.

Visualizing Reaction Pathways and Workflows

General Reaction Pathway for Dinitroaromatic Reduction

The reduction of dinitroaromatic compounds to their corresponding diamines is a multi-step process. The following diagram illustrates the generally accepted pathway for one of the nitro groups.

G A Dinitroaromatic (Ar-(NO₂)₂) B Nitro-Nitroso Intermediate (Ar-(NO)(NO₂)) A->B +2e⁻, +2H⁺ C Nitro-Hydroxylamine Intermediate (Ar-(NHOH)(NO₂)) B->C +2e⁻, +2H⁺ D Amino-Nitro Intermediate (Ar-(NH₂)(NO₂)) C->D +2e⁻, +2H⁺ E Diaminoaromatic (Ar-(NH₂)₂) D->E Repeat for 2nd NO₂ group

Figure 1. Stepwise reduction pathway of a dinitroaromatic compound.

Experimental Workflow for Catalytic Hydrogenation

The diagram below outlines a typical experimental workflow for studying the catalytic hydrogenation of a dinitroaromatic compound in a laboratory setting.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Analysis A Charge reactor with substrate, solvent, and catalyst B Seal and purge reactor with inert gas (e.g., N₂ or Ar) A->B C Pressurize with H₂ gas to desired pressure B->C D Heat to reaction temperature and stir vigorously C->D E Monitor H₂ uptake and reaction progress (e.g., TLC, GC) D->E F Cool reactor and vent H₂ E->F G Filter to remove catalyst F->G H Isolate product (e.g., evaporation, extraction, crystallization) G->H I Characterize product (e.g., NMR, MS, m.p.) and quantify yield H->I

Figure 2. General experimental workflow for catalytic hydrogenation.

Experimental Protocols

Below are representative protocols for the reduction of this compound and 2,4-Dinitrotoluene. These protocols are adapted from the literature and provide a basis for laboratory synthesis.

Protocol 1: Catalytic Hydrogenation of this compound to 2,2'-Diaminobibenzyl

This procedure is a standard method for the reduction of this compound.[2]

  • Materials:

    • This compound

    • Palladium on carbon (Pd/C, typically 5-10 wt%)

    • Ethanol or other suitable solvent

    • Hydrogen gas

    • Parr hydrogenator or similar pressure vessel

  • Procedure:

    • In a pressure vessel, dissolve this compound in a suitable solvent like ethanol.

    • Carefully add the Pd/C catalyst to the solution (typically 5-10% by weight relative to the substrate).

    • Seal the vessel and purge it several times with an inert gas (e.g., nitrogen) to remove all oxygen.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 bar).

    • Stir the mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction by observing the cessation of hydrogen uptake. The reaction progress can also be checked by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with inert gas.

    • Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the Pd/C catalyst.

    • Wash the filter cake with the solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude 2,2'-Diaminobibenzyl, which can be further purified by crystallization.

Protocol 2: Catalytic Hydrogenation of 2,4-Dinitrotoluene (2,4-DNT) to 2,4-Diaminotoluene (2,4-TDA)

This protocol is based on the conditions reported for highly efficient hydrogenation using a palladium-decorated chromium(IV) oxide catalyst.[3]

  • Materials:

    • 2,4-Dinitrotoluene (1 mmol)

    • Pd/CrO₂ catalyst

    • Methanol (10 mL)

    • Hydrogen gas

    • High-pressure autoclave

  • Procedure:

    • Add 2,4-Dinitrotoluene (1 mmol) and methanol (10 mL) to a high-pressure autoclave.

    • Add the Pd/CrO₂ catalyst to the mixture.

    • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 20 bar.

    • Heat the mixture to 60 °C while stirring.

    • Maintain these conditions for 1 hour.

    • After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen.

    • Remove the catalyst by filtration.

    • The resulting solution contains 2,4-Diaminotoluene. The product can be isolated by removing the solvent and purified if necessary. Conversion and yield can be determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Conclusion

Comparing the reactivity of this compound with related dinitro compounds like 2,4-Dinitrotoluene and 1,2-Dinitrobenzene is primarily focused on the reduction of their nitro groups. While quantitative, directly comparative kinetic data is scarce in the literature, the available information indicates that all these compounds can be efficiently reduced to their corresponding diamines via catalytic hydrogenation.

2,4-Dinitrotoluene demonstrates very high reactivity, with complete conversion under relatively mild conditions, which is consistent with its large-scale industrial application. The reactivity of this compound, while not quantitatively benchmarked against DNT in the reviewed studies, is sufficient for it to be a viable synthetic intermediate, readily undergoing reduction to 2,2'-Diaminobibenzyl.

Structural factors, such as the ethylene bridge in this compound and the relative positions of the nitro groups, are expected to influence reactivity by altering the electronic properties and steric accessibility of the nitro groups to the catalyst surface. Future research involving side-by-side kinetic studies under identical conditions would be invaluable for a more precise quantitative comparison and for elucidating the structure-reactivity relationships within this important class of compounds.

References

Establishing a Reference Standard for 2,2'-Dinitrobibenzyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a reference standard for 2,2'-Dinitrobibenzyl, a key intermediate in the synthesis of various organic compounds. By presenting a comparative analysis with its structural isomer, 4,4'-Dinitrobibenzyl, this document outlines the necessary experimental protocols and data required for the definitive characterization and qualification of a this compound reference standard.

Physicochemical Properties Comparison

PropertyThis compound4,4'-Dinitrobibenzyl2,4'-Dinitrobibenzyl
CAS Number 16968-19-7[1][2][3]736-30-1[4]Not available
Molecular Formula C₁₄H₁₂N₂O₄[1][2][3]C₁₄H₁₂N₂O₄[5]C₁₄H₁₂N₂O₄
Molecular Weight 272.26 g/mol [1][2][3]272.26 g/mol [5]272.26 g/mol
Melting Point 121-122 °C[2][6]179-183 °C[4]Not available
Appearance White to pale brown solid[2][6]Yellow needles or solid[7]Not available
Solubility DMSO (Slightly), Methanol (Very Slightly, Heated)[2]Not availableNot available

Synthesis and Purification Protocols

The synthesis of a candidate reference standard should be well-documented, with a focus on achieving high purity. Below are established synthesis routes for this compound and 4,4'-Dinitrobibenzyl.

Synthesis of this compound [6]

A common method involves the oxidative coupling of 2-nitrotoluene. In a typical procedure, 2-nitrotoluene is dissolved in a dry solvent like tetrahydrofuran (THF) and cooled. A strong base, such as potassium t-butoxide, is added, followed by an oxidizing agent like bromine. The reaction mixture is then quenched with water, and the crude product is purified by crystallization to yield this compound.

Synthesis of 4,4'-Dinitrobibenzyl [7]

This isomer can be prepared by the oxidation of p-nitrotoluene in the presence of a strong base. For instance, p-nitrotoluene is treated with methanolic potassium hydroxide, and air is passed through the vigorously stirred solution. The resulting solid is then filtered, washed, and recrystallized from a suitable solvent like benzene to afford p,p'-dinitrobibenzyl as yellow needles.

Workflow for Synthesis and Purification:

A Starting Material (e.g., 2-Nitrotoluene) B Reaction (Base + Oxidizing Agent) A->B C Quenching (e.g., with water) B->C D Extraction & Drying C->D E Crude Product D->E F Crystallization E->F G Purified this compound F->G

Caption: General workflow for the synthesis and purification of dinitrobibenzyl isomers.

Analytical Characterization for Reference Standard Qualification

A candidate reference standard must be rigorously characterized to confirm its identity, purity, and potency. The following analytical techniques are essential for this purpose.

Workflow for Analytical Characterization:

cluster_0 Spectroscopic Identification cluster_1 Purity Assessment A NMR (1H, 13C) Qualified Qualified Reference Standard A->Qualified B Mass Spectrometry (GC-MS) B->Qualified C FTIR C->Qualified D HPLC-UV D->Qualified E GC-FID E->Qualified F Melting Point Analysis F->Qualified Candidate Candidate Reference Standard Candidate->A Candidate->B Candidate->C Candidate->D Candidate->E Candidate->F

Caption: Analytical workflow for the qualification of a chemical reference standard.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.

  • ¹H NMR of this compound: The proton NMR spectrum in CDCl₃ typically shows a singlet for the four benzylic protons (CH₂) around δ 3.25 ppm. The aromatic protons appear as a set of multiplets between δ 7.38 and 7.96 ppm.[6]

  • ¹³C NMR of this compound: The carbon NMR spectrum in CDCl₃ will show a peak for the benzylic carbons around δ 34.44 ppm and several peaks in the aromatic region (δ 124-150 ppm).[6]

3.2. Mass Spectrometry (MS)

GC-MS is used to confirm the molecular weight and fragmentation pattern.

  • GC-MS of this compound: The electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at m/z 272. The fragmentation pattern is a key identifier, with a characteristic base peak at m/z 136.[6]

3.3. Chromatographic Purity: HPLC and GC

Chromatographic methods are essential for determining the purity of the reference standard by separating it from any impurities.

  • Gas Chromatography (GC): A GC method with a flame ionization detector (FID) can also be employed for purity assessment. A capillary column with a non-polar stationary phase is typically used for the analysis of nitroaromatic compounds.

Experimental Protocol: HPLC Method Development for Dinitrobibenzyl Isomers

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a run time of 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the dinitrobibenzyl sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

Comparison of Analytical Data

The following table presents a comparison of the key analytical data for this compound and 4,4'-Dinitrobibenzyl.

Analytical DataThis compound4,4'-Dinitrobibenzyl
¹H NMR (CDCl₃, δ ppm) ~3.25 (s, 4H, CH₂), 7.38-7.96 (m, 8H, Ar-H)[6]Not available
¹³C NMR (CDCl₃, δ ppm) ~34.44 (CH₂), 124.84, 127.56, 132.49, 133.30, 136.01, 149.37 (Ar-C)[6]Not available
GC-MS (EI, m/z) 272 [M]⁺, 136 (base peak)[6]Not available

Conclusion

Establishing a reference standard for this compound requires a multi-faceted analytical approach to confirm its identity and purity. This guide provides the foundational knowledge and experimental framework for this process. A direct comparison with its isomer, 4,4'-Dinitrobibenzyl, highlights the distinguishing physicochemical and spectral properties that should be evaluated. Further research is needed to fully characterize the 2,4'-Dinitrobibenzyl isomer to complete the comparative analysis. The provided protocols for synthesis and analysis will enable researchers to confidently qualify a high-purity reference standard for this compound, ensuring the accuracy and reliability of their future work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.